4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONZJLJGIIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471026 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150807-96-8 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of pharmaceutical agents, most notably as a precursor to the antiplatelet drug, Ticagrelor. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the chemical logic underpinning two primary synthetic routes. By examining the causality behind experimental choices, from starting material selection to reaction conditions and work-up procedures, this guide serves as a practical resource for chemists in both research and process development settings. Detailed, step-by-step protocols are provided, alongside a critical evaluation of each pathway's advantages and limitations. All methodologies are presented as self-validating systems, with an emphasis on safety, reproducibility, and scalability.
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] The subject of this guide, this compound, is a highly functionalized pyrimidine derivative of significant industrial importance. Its strategic value lies in the differential reactivity of its substituents: the chloro group at the 4-position is a prime site for nucleophilic aromatic substitution, while the methylthio and carbonitrile moieties offer further opportunities for chemical elaboration. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2] A notable application is its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[3][4][5][6]
This guide will dissect the two most prevalent synthetic strategies for this compound, offering a granular look at the chemistry involved.
PART 1: The Thiobarbituric Acid Approach: A Classic Route to a Modern Intermediate
This pathway commences with the readily available and cost-effective starting material, thiobarbituric acid. The overall strategy involves the formation of the pyrimidine ring, followed by methylation of the thioamide, and culminating in a chlorination step to yield the target molecule.
Logical Framework of the Thiobarbituric Acid Pathway
Caption: Workflow for the synthesis of this compound from Thiobarbituric Acid.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of 4-Amino-6-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
This initial phase involves a condensation reaction to form the pyrimidine ring, followed by S-methylation.
-
Reaction: A mixture of thiobarbituric acid (1.0 eq), malononitrile (1.0 eq), and a suitable base such as sodium ethoxide in ethanol is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried.
-
Methylation: The dried intermediate is then dissolved in a suitable solvent like DMF, and potassium carbonate (1.5 eq) is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 eq). The reaction is stirred at room temperature until completion.
-
Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 4-amino-6-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.
Step 3: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile
This step involves the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.
-
Reaction: The amino-pyrimidine from the previous step is suspended in an aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The mixture is then heated to facilitate the hydrolysis of the diazonium salt.
-
Purification: The reaction is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Step 4: Chlorination to this compound
This final step is a critical chlorodehydroxylation reaction. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[7]
-
Reaction: 4,6-Dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile is treated with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as N,N-dimethylaniline or pyridine, is often added as a catalyst.[8][9] The mixture is heated to reflux for several hours. Modern, more environmentally benign methods utilize equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures (140-160 °C) to achieve high yields without the need for large excesses of the reagent.[10][11][12][13]
-
Work-up and Quenching (CRITICAL SAFETY PROTOCOL): The handling of excess POCl₃ requires extreme caution due to its violent and highly exothermic reaction with water.[14][15] A "reverse quench" is the recommended and safer procedure.[7] The cooled reaction mixture should be added slowly and portion-wise to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate.[8] The temperature of the quenching mixture must be carefully monitored and maintained below 20°C. An alternative and often preferred method for larger scale reactions is to quench by adding the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate, which promotes a more controlled hydrolysis of any unreacted POCl₃ and its metastable intermediates.[7][16]
-
Purification: After the quench is complete and the evolution of gas has ceased, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
PART 2: The Multicomponent Synthesis Approach: An Alternative Strategy
Multicomponent reactions (MCRs) offer an elegant and atom-economical alternative for the synthesis of complex heterocyclic systems. While a direct one-pot synthesis of the target molecule is not extensively reported, the principles of reactions like the Gewald synthesis can be adapted to construct the pyrimidine core.
Conceptual Framework of a Multicomponent Synthesis
This approach would theoretically involve the condensation of three or more simple starting materials to rapidly assemble the pyrimidine ring.
Caption: Conceptual workflow for a multicomponent synthesis of the target pyrimidine.
Plausible Reaction Mechanism: An Adaptation of Known Cyclizations
The cyclization could proceed through the initial reaction of an active methylene compound like malononitrile with an isothiocyanate in the presence of a base.[17][18] The resulting intermediate would then undergo cyclization with an amidating agent to form the pyrimidine-thione ring. Subsequent S-methylation and chlorination would follow similar procedures as outlined in the thiobarbituric acid route.
Comparative Analysis of Synthetic Pathways
| Parameter | Thiobarbituric Acid Route | Multicomponent Route |
| Starting Materials | Readily available, low-cost | May require synthesis of specific precursors |
| Number of Steps | Multi-step | Potentially fewer steps |
| Overall Yield | Moderate | Potentially higher, atom-economical |
| Scalability | Established and scalable | May require significant process optimization |
| Environmental Impact | Use of excess POCl₃ in traditional methods | Can be designed to be more "green" |
Quantitative Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 4-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile[19] | C₆H₅N₃OS | 167.19 | >300 (decomposes) | Data not readily available |
| This compound | C₆H₄ClN₃S | 185.63 | 118-120 | Data not readily available in detail, expected singlet for S-CH₃ ~2.6 ppm and a singlet for the pyrimidine proton. |
Note: Specific NMR and MS data for the target molecule and its direct precursor are not extensively published. The expected NMR signals are based on analogous structures. Researchers should perform full characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of their synthesized compounds.
Safety and Handling: A Self-Validating System
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[20]
-
Personal Protective Equipment (PPE): Must be handled in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (Teflon or Neoprene are recommended), safety goggles, a face shield, and a lab coat.[21]
-
Quenching: As detailed previously, always perform a "reverse quench" by adding the POCl₃-containing mixture to the quenching solution. Never add water or other nucleophiles directly to the reaction vessel containing excess POCl₃.[7][15] Monitor the temperature of the quench closely.
-
Spill Response: Neutralize small spills with an inert absorbent material. Do not use water.
Cyanides and Nitriles:
-
Hazards: Highly toxic if ingested, inhaled, or absorbed through the skin.
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dusts.
-
Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the route starting from thiobarbituric acid being the most documented and likely the most industrially practiced. The critical step in this synthesis is the chlorination with phosphorus oxychloride, which requires stringent safety protocols for quenching and work-up. While multicomponent reactions present an attractive, more atom-economical alternative, further research is needed to develop a robust and scalable one-pot synthesis for this specific target. As the demand for complex pharmaceutical intermediates like this pyrimidine derivative continues to grow, the development of greener, safer, and more efficient synthetic methodologies will remain an active area of research in the field of organic process chemistry.
References
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CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
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PMC. (n.d.). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. [Link]
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PMC. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]
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WordPress.com. (2009). My friend phosphorus oxychloride | Chemical Space. [Link]
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Sci-Hub. (1998). Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity | Request PDF. [Link]
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ijpronline.com. View of SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)-4, 7-DIHYDROPYRAZOLO [1,5-A]PYRIMIDINE-3-CARBONITRILE DERIVATIVES. [Link]
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Academia Open. (2025). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. [Link]
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An In-Depth Technical Guide to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile (CAS: 150807-96-8): A Versatile Scaffold for Chemical Synthesis and Drug Discovery
This document provides a comprehensive technical overview of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the synthetic rationale, explores the molecule's rich reactivity, and contextualizes its application as a strategic building block in the synthesis of high-value compounds, particularly within the pharmaceutical landscape.
Core Molecular Profile and Physicochemical Characteristics
This compound is a polysubstituted pyrimidine, a class of heterocycles of immense biological importance, forming the core of nucleobases like cytosine, thymine, and uracil.[1][2] Its unique arrangement of functional groups—a reactive chloro group, a manipulable methylthio ether, and an electron-withdrawing nitrile—makes it a highly versatile and valuable intermediate in organic synthesis.
Structural Representation
Caption: Chemical structure of this compound.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 150807-96-8 | [3][4][5][6] |
| Molecular Formula | C₆H₄ClN₃S | [4] |
| Molecular Weight | 185.63 g/mol | [4] |
| Appearance | Expected to be a solid, consistent with related pyrimidine derivatives. | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [7] |
Strategic Synthesis Pathway
While multiple synthetic routes may exist, a logical and efficient pathway to this compound involves the cyclocondensation of a functionalized acrylate precursor. Commercial suppliers suggest that a common starting material for its synthesis is Methyl 2-cyano-3,3-di(methylthio)acrylate.[4]
This choice of precursor is strategic: it already contains the C5-carbonitrile and the C6-methylthio group (or a precursor to it), simplifying the subsequent ring-formation step. The synthesis can be conceptualized as a two-stage process:
-
Pyrimidine Ring Formation: Condensation of the acrylate with a simple N-C-N synthon, such as guanidine. This reaction builds the core heterocyclic structure.
-
Chlorination: Conversion of the resulting pyrimidinone intermediate to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it installs the reactive chloro "handle" for subsequent functionalization.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity: A Hub for Molecular Diversity
The synthetic value of this compound stems from its predictable and versatile reactivity, primarily centered on the C4-chloro substituent. The pyrimidine ring, being electron-deficient, and the adjacent C5-nitrile group strongly activate the C4 position towards nucleophilic aromatic substitution (SₙAr).
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The C4-Cl bond is the molecule's primary reactive site, readily displaced by a wide array of nucleophiles. This allows for the modular construction of diverse compound libraries from a single, common intermediate.
-
Amination: Reaction with primary or secondary amines is one of the most common and powerful transformations. This reaction is fundamental in drug discovery for introducing varied side chains to modulate properties like solubility, target binding, and metabolic stability. Studies on analogous chloro-pyrimidine carbonitriles show that these reactions often proceed efficiently by refluxing the starting materials with an amine in a polar solvent, sometimes with a non-nucleophilic base like K₂CO₃ to scavenge the HCl byproduct.[8]
-
Alkoxylation/Aryloxylation: Nucleophiles such as sodium alkoxides or phenoxides readily displace the chloride to form ether linkages.[9] This can be a regioselective process; for instance, treating the related 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product.[2][10]
-
Thiolation: Thiolates can be used to introduce new sulfur-containing moieties.
Caption: Key SₙAr reactions of the title compound.
Protocol Example: Synthesis of a 4-(Arylamino) Derivative
This protocol is adapted from established procedures for structurally similar pyrimidines and serves as a robust starting point for diversification.[8]
Objective: To synthesize a 4-(arylamino)-6-(methylthio)pyrimidine-5-carbonitrile derivative via SₙAr.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.2 equiv)
-
Absolute Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, the desired substituted aniline, and anhydrous potassium carbonate.
-
Add absolute ethanol to create a stirrable suspension (approx. 15-20 mL per gram of starting pyrimidine).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).[8]
-
After completion, cool the mixture to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the solid with water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Causality: The use of K₂CO₃ is critical; it acts as a base to neutralize the HCl formed during the substitution, driving the reaction to completion. Ethanol is an effective solvent that is polar enough to dissolve the reagents to some extent but is generally easy to remove.
Secondary Reactivity
While SₙAr at C4 is dominant, other functional groups offer avenues for further modification:
-
Oxidation of the Methylthio Group: The thioether can be oxidized (e.g., with m-CPBA) to the corresponding sulfone.[1] This is a significant transformation, as the methylsulfonyl group is a much better leaving group than methylthio, enabling a second SₙAr reaction at the C6 position.
-
Nitrile Group Manipulation: The C5-carbonitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an aminomethyl group, opening up another dimension of chemical diversity.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine-5-carbonitrile core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[11][12]
The value of this compound lies in its ability to serve as a launchpad for generating focused libraries of new chemical entities. The SₙAr reaction at the C4 position is the key step in this process.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the enzyme's active site. The amination reaction described above is a classic strategy for installing the side chains necessary for potent and selective inhibition. Specifically, pyrimidine-5-carbonitrile derivatives have been evaluated as potential VEGFR-2 inhibitors.[11]
-
Apoptosis Inducers: Certain pyrimidine-5-carbonitrile derivatives have been identified as potential anticancer agents that function by inducing apoptosis, with some showing activity through the inhibition of the PI3K/AKT signaling pathway.[8]
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 150807-96-8 is not detailed in the search results, data from closely related chloropyrimidine derivatives provide a strong basis for safe handling protocols.[13][14]
Hazard Profile (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed (corresponds to H302).
-
Skin Irritation: Likely to cause skin irritation (H315).
-
Eye Irritation: Likely to cause serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves, and a lab coat. Use in a chemical fume hood. | [13][14][15] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [14][16] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up. For long-term stability, store under an inert atmosphere at 2-8°C. | [7][15] |
| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [13][15] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. | [14][16] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for chemical innovation. Its well-defined reactivity, dominated by predictable nucleophilic aromatic substitution, allows for the efficient and modular synthesis of complex molecules. For researchers in drug discovery, it represents a validated starting point for creating libraries of novel compounds aimed at a multitude of biological targets. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
References
- Sigma-Aldrich. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- PubChem. (n.d.). 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile. National Center for Biotechnology Information.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,6-Dichloropyrimidine.
- ChemicalBook. (n.d.). This compound.
- Ark Pharma Scientific Limited. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine.
- ChemicalBook. (n.d.). This compound synthesis.
- Angene Chemical. (n.d.). Safety Data Sheet - this compound.
- Kalogirou, A. S., & Koutentis, P. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Cymit Química S.L. (n.d.). This compound.
- ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- PubMed Central. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Institutes of Health.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- ChemicalBook. (n.d.). This compound.
- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- PMC - NIH. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- PMC - NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
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The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Targeted Therapies
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile and potent building blocks for the synthesis of targeted therapeutics. 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is one such unassuming yet critical intermediate. Its unique arrangement of reactive sites—a susceptible chloro group for nucleophilic substitution, a modifiable methylthio group, and a cyano group for further chemical transformations—renders it an ideal starting point for the construction of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of kinase inhibitors for cancer therapy. For drug development professionals, understanding the nuances of this compound's chemistry is paramount to unlocking its full potential in the creation of next-generation targeted drugs.
I. Synthesis of this compound: A Step-by-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from readily available precursors. The first step is the construction of the pyrimidine ring to form the intermediate 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile, which is then chlorinated in the second step.
Step 1: Synthesis of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile
The pyrimidine core is elegantly assembled through the condensation of 2-methyl-2-thiopseudourea sulfate and ethyl 2-cyano-3-ethoxyacrylate.[1] The ethoxy group of the acrylate acts as a leaving group upon nucleophilic attack by the thiopseudourea, leading to cyclization and the formation of the stable pyrimidine ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methyl-2-thiopseudourea sulfate in a mixture of ethanol and water.
-
Add potassium carbonate to the solution to act as a base.
-
To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature.
-
Heat the reaction mixture to 85°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile.
Causality Behind Experimental Choices: The use of a potassium carbonate base is crucial for the deprotonation of the thiopseudourea, enhancing its nucleophilicity. The choice of a protic solvent system (ethanol/water) facilitates the dissolution of the reagents and the final precipitation of the product upon neutralization.
Step 2: Chlorination of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile
The hydroxyl group of the pyrimidine intermediate is converted to a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, suspend 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.[2]
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of excess phosphorus oxychloride serves as both the reagent and the solvent. The high reflux temperature is necessary to drive the reaction to completion. The aqueous workup with ice is highly exothermic and must be performed with caution to hydrolyze the remaining POCl₃ and precipitate the product.
Synthesis Workflow
Caption: Synthetic route to this compound.
II. Chemical Reactivity and Derivatization: The Gateway to Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing molecular diversity.
Nucleophilic Substitution at the C4 Position
A wide array of nucleophiles can readily displace the chloro group, including amines, alcohols, and thiols. This reaction is the cornerstone of building libraries of derivatives for structure-activity relationship (SAR) studies.
General Experimental Protocol for Amination:
-
Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Add the desired primary or secondary amine to the solution. Often, an excess of the amine is used to act as both the nucleophile and the base.
-
Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically heated to reflux for several hours until completion.
-
After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If not, an aqueous workup followed by extraction is performed.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product |
| Ammonia | 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile |
| Aniline | 4-(Phenylamino)-6-(methylthio)pyrimidine-5-carbonitrile |
| Piperidine | 4-(Piperidin-1-yl)-6-(methylthio)pyrimidine-5-carbonitrile |
| Sodium Methoxide | 4-Methoxy-6-(methylthio)pyrimidine-5-carbonitrile |
Reactivity and Derivatization Pathways
Caption: Key nucleophilic substitution reactions of the title compound.
III. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-amino-6-(methylthio)pyrimidine-5-carbonitrile scaffold, readily accessible from the title compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Derivatives of this compound have been extensively explored as inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): These kinases are critical for angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in several cancers, including lung and colorectal cancer.
-
Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.
The pyrimidine core of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while various substituents introduced via the C4 position can interact with other regions of the active site to enhance potency and selectivity.
Table 2: Biological Activity of 4-Aminopyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors
| Derivative | Target Kinase | Cell Line | IC₅₀ (µM) |
| Compound 11e (from El-Gamal et al.) | VEGFR-2 | HCT-116 (Colon) | 1.14[3] |
| Compound 11e (from El-Gamal et al.) | VEGFR-2 | MCF-7 (Breast) | 1.54[3] |
| Compound 12b (from El-Gamal et al.) | VEGFR-2 | HCT-116 (Colon) | 10.33[3] |
| Compound 10b (from Abuelizz et al.) | EGFR | HepG2 (Liver) | 3.56[4] |
| Compound 10b (from Abuelizz et al.) | EGFR | A549 (Lung) | 5.85[4] |
| Compound 7f (from Aboul-Enein et al.) | PI3Kδ | - | 6.99 |
| Compound 7f (from Aboul-Enein et al.) | PI3Kγ | - | 4.01 |
| Compound 7f (from Aboul-Enein et al.) | AKT-1 | - | 3.36 |
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by pyrimidine-5-carbonitrile derivatives.
IV. Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone in the synthesis of heterocyclic compounds for drug discovery. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions on the pyrimidine core. Furthermore, the application of this versatile building block may extend beyond kinase inhibition to other important biological targets, opening up new avenues for the treatment of a wide range of diseases. The continued exploration of the chemistry of this compound is sure to yield exciting new discoveries in the years to come.
References
-
Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(1), 1-19. Available at: [Link]
-
Abuelizz, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(36), 16428-16443. Available at: [Link]
-
Aboul-Enein, H. Y., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available at: [Link]
Sources
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carbonitrile core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of this important class of compounds. Eschewing a conventional chronological narrative, this guide delves into the key synthetic innovations, the evolution of our understanding of their chemical properties, and the pivotal moments that have led to their current prominence in drug discovery. We will examine the foundational synthetic strategies, from early multi-component reactions to modern catalytic methodologies, and trace the journey of these compounds from laboratory curiosities to life-saving pharmaceuticals. This guide is intended to provide researchers and drug development professionals with a deep and nuanced understanding of the rich history and chemical versatility of pyrimidine-5-carbonitrile compounds, thereby inspiring future innovations in the field.
The Genesis of a Scaffold: Early Pyrimidine Chemistry and the Introduction of the 5-Carbonitrile Moiety
The story of pyrimidine-5-carbonitrile is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1] Early efforts in pyrimidine synthesis were largely focused on the preparation of naturally occurring pyrimidines like uracil, thymine, and cytosine, the fundamental building blocks of nucleic acids.
The introduction of a carbonitrile group at the 5-position of the pyrimidine ring, a key feature of the compounds discussed herein, is not marked by a single, seminal publication. Rather, it emerged from the broader exploration of electrophilic substitution reactions on the pyrimidine ring. The 5-position of the pyrimidine ring is less electron-deficient than the 2, 4, and 6 positions, making it more susceptible to electrophilic attack.[1] This fundamental reactivity principle paved the way for the introduction of various substituents at this position, including the cyano group.
One of the earliest and most versatile methods for the synthesis of functionalized pyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While the classical Biginelli reaction does not directly yield a 5-carbonitrile substituent, modifications of this multi-component approach have become a cornerstone for the synthesis of pyrimidine-5-carbonitrile derivatives. These reactions often utilize α-cyanoketones or related precursors, allowing for the direct incorporation of the nitrile functionality into the pyrimidine core.
A common and historically significant approach to constructing the pyrimidine-5-carbonitrile scaffold involves the condensation of a three-carbon component bearing a cyano group with an amidine, guanidine, or urea derivative.
Diagram: Foundational Synthesis of Pyrimidine-5-carbonitriles
Caption: A generalized workflow for the synthesis of pyrimidine-5-carbonitriles.
The Modern Era: One-Pot Syntheses and the Rise of a Privileged Scaffold
The true explosion in the synthesis and application of pyrimidine-5-carbonitrile compounds occurred in the latter half of the 20th century and continues to this day. This resurgence was driven by the development of efficient, one-pot, multi-component reactions that allow for the rapid and diverse synthesis of these scaffolds.[2] These methods are characterized by their atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.
A widely adopted modern strategy involves the three-component reaction of an aldehyde, malononitrile, and urea or thiourea, often catalyzed by an acid or base.[2] This approach provides a straightforward and highly adaptable route to a wide range of 2-oxo- or 2-thioxo-pyrimidine-5-carbonitriles.
Experimental Protocol: One-Pot Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
Objective: To synthesize a representative pyrimidine-5-carbonitrile derivative via a one-pot, three-component reaction.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Thiourea
-
Potassium Carbonate (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 equivalent), malononitrile (1 equivalent), and thiourea (1 equivalent) in ethanol.
-
Add a catalytic amount of potassium carbonate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 6-amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.
Expected Outcome: A crystalline solid, characterizable by standard analytical techniques (NMR, IR, Mass Spectrometry).
The versatility of these one-pot procedures has been further enhanced by the use of various catalysts, including Lewis acids, Brønsted acids, and even environmentally benign catalysts, to improve yields and reaction times. The ability to readily modify the substituents at the 2, 4, and 6 positions of the pyrimidine ring by simply changing the starting components has made this scaffold particularly attractive for the generation of large chemical libraries for high-throughput screening in drug discovery programs.
From Scaffold to Drug: The Emergence of Pyrimidine-5-carbonitriles in Medicinal Chemistry
The physicochemical properties of the pyrimidine-5-carbonitrile core, including its planarity, ability to participate in hydrogen bonding, and the electron-withdrawing nature of the cyano group, make it an ideal scaffold for interacting with biological targets, particularly protein kinases.
The discovery of pyrimidine-5-carbonitrile derivatives as potent and selective inhibitors of various protein kinases has been a major breakthrough in cancer therapy. For instance, a significant body of research has focused on the development of these compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.
Table: Representative Pyrimidine-5-carbonitrile Based Kinase Inhibitors
| Compound Class | Target Kinase | Therapeutic Area | Key Structural Features |
| 2,4-Disubstituted Pyrimidine-5-carbonitriles | EGFR | Oncology | Aniline or related heterocycle at C4, various substituents at C2 |
| 4,6-Disubstituted Pyrimidine-5-carbonitriles | VEGFR-2 | Oncology | Aryl or heteroaryl group at C4, various linkers and side chains at C6 |
| 2,4,6-Trisubstituted Pyrimidine-5-carbonitriles | Multiple Kinases | Oncology, Inflammation | Diverse substitution patterns to achieve selectivity |
The cyano group at the 5-position often plays a crucial role in the binding of these inhibitors to the kinase active site. It can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain. Furthermore, the rigid pyrimidine core provides a stable platform for the precise positioning of various pharmacophoric groups that occupy the ATP-binding pocket.
Diagram: Generalized Kinase Inhibition by Pyrimidine-5-carbonitriles
Caption: Interaction of a pyrimidine-5-carbonitrile inhibitor with a kinase active site.
Future Directions: Expanding the Therapeutic Potential
The journey of pyrimidine-5-carbonitrile compounds is far from over. While their impact on oncology is undeniable, researchers are actively exploring their potential in other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of these compounds, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable scaffold. The historical evolution from simple laboratory reagents to sophisticated, life-altering drugs serves as a powerful testament to the enduring value of fundamental chemical research.
References
-
Wikipedia. Pyrimidine. [Link]
- Patel, R. V., Patel, J. K., & Kumari, P. (2014). A comprehensive review on the journey of pyrimidine from a normal scaffold to a privileged scaffold. European journal of medicinal chemistry, 87, 184-224.
-
Aher, J. S., Gholap, A. R., & Vibhute, Y. B. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-8. [Link]
Sources
Solubility Profile of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile: A Framework for Characterization in Organic Solvents
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound of interest in synthetic and medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The solubility of this intermediate in organic solvents is a critical-to-quality attribute, profoundly influencing reaction kinetics, yield, purification efficiency, and its viability in screening campaigns. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on physicochemical properties, present a robust, step-by-step experimental protocol for quantitative solubility determination via the isothermal equilibrium method, and discuss the critical factors that govern its behavior in various organic media.
Introduction: The Strategic Importance of Solubility Data
Pyrimidine derivatives are foundational structures in numerous bioactive compounds and natural products.[1] The specific compound, this compound, features a unique combination of functional groups: a reactive chloro group, a polar nitrile moiety, and a methylthio group, making it a valuable building block. However, the successful application of this intermediate in process chemistry and drug discovery hinges on a thorough understanding of its solubility.
Predictable solubility is paramount for:
-
Reaction Optimization: Ensuring the substrate is fully dissolved allows for homogeneous reaction conditions, leading to improved yields and predictable kinetics.
-
Purification Strategy: Knowledge of solubility in different solvents is essential for developing effective crystallization and chromatographic purification methods.
-
Compound Management and Screening: In high-throughput screening (HTS), compounds must remain soluble in solvents like Dimethyl Sulfoxide (DMSO) to ensure accurate and reliable biological data.
This guide establishes a definitive methodology for characterizing the solubility of this compound, enabling scientists to make informed decisions in their research and development endeavors.
Physicochemical Profile and Qualitative Solubility Prediction
To understand the solubility of this compound, we first must consider its inherent molecular properties.
Known Physicochemical Properties:
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] The molecule's structure suggests a nuanced solubility profile. The polar nitrile group (-C≡N) and the electronegative chlorine and nitrogen atoms will contribute to favorable interactions with polar solvents. Conversely, the pyrimidine ring and methylthio group introduce nonpolar characteristics.
Based on this structure, we can anticipate its relative solubility in a range of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 47 | High | High polarity and ability to accept hydrogen bonds would effectively solvate the molecule. |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 38.3 | High | Similar to DMSO, its high polarity makes it a strong candidate for high solubility. Studies on other pyrimidines confirm high solubility in DMF.[4] |
| Aprotic Polar | Acetonitrile (ACN) | 36.6 | Medium | Moderately high polarity should allow for reasonable solubility, suitable for analytical applications. |
| Aprotic Polar | Tetrahydrofuran (THF) | 7.6 | Medium to Low | Lower polarity may limit solubility compared to DMSO or DMF, but it could be effective for specific reactions. |
| Protic Polar | Methanol (MeOH) / Ethanol (EtOH) | 32.7 / 24.6 | Medium | Capable of hydrogen bonding, but the overall polarity is lower than aprotic polar solvents. Pyrimidine derivatives often show moderate solubility in alcohols.[5][6] |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Medium to Low | Intermediate polarity may offer partial solubility, useful in extraction or chromatography. |
| Aprotic Nonpolar | Toluene | 2.4 | Low | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule. |
| Aprotic Nonpolar | Hexanes / Heptane | 1.9 | Very Low | Expected to be a poor solvent, likely useful as an anti-solvent for crystallization. |
Note: Dielectric constant values are sourced from publicly available data.[7]
Core Principles Influencing Solubility
The actual solubility is governed by the thermodynamic balance between the energy required to break the solute's crystal lattice and the energy released upon solvation. Key factors include:
-
Temperature: For most solids dissolving in organic solvents, the dissolution process is endothermic. Therefore, solubility is expected to increase with temperature.[8][9] This relationship is crucial for developing crystallization procedures, where a compound is dissolved in a hot solvent and precipitates upon cooling. Studies on related pyrimidine derivatives consistently show a positive correlation between temperature and solubility.[4][5][10]
-
Solvent-Solute Interactions: Strong intermolecular forces between the solvent and solute, such as dipole-dipole interactions, are necessary to overcome the solute-solute forces within the crystal.[3] The nitrile and chloro groups on the pyrimidine ring make it a good candidate for dissolution in polar aprotic solvents.
-
Crystal Lattice Energy: The stability of the solid-state crystal structure must be overcome by the energy of solvation. A highly stable crystal will require a more energetically favorable solvent interaction to dissolve.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This section provides a robust, self-validating protocol for the quantitative measurement of solubility using the gravimetric method, a technique proven effective for pyrimidine derivatives.[1][4]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled orbital shaker or magnetic stirrer with heating
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
-
Evaporating dish or pre-weighed vial
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Workflow
Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Carefully pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into each vial.
-
Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a temperature-controlled shaker set to the target temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. Expertise Insight: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. To validate this, samples can be taken at 24, 48, and 72 hours. If the measured solubility is consistent across the later time points, equilibrium has been achieved.
-
-
Sample Isolation and Clarification:
-
Remove the vials from the shaker and let them stand at the experimental temperature for at least 30 minutes to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials for 10-15 minutes.
-
Carefully withdraw a portion of the clear supernatant using a syringe. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.
-
Attach a 0.22 µm PTFE syringe filter and dispense the solution, discarding the first ~0.2 mL to saturate the filter membrane and ensure an accurate sample.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume (e.g., 1.00 mL) of the clear, filtered saturated solution into a pre-weighed (tared) evaporating dish or vial. Record the weight of the empty dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.
-
Record the final weight of the dish containing the dried solute.
-
Data Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Weight of Dish + Residue) - (Weight of Empty Dish) / Volume of Filtrate Analyzed (mL)
Perform each measurement in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.
Conclusion
A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for its effective utilization in synthetic chemistry and drug development. While theoretical predictions provide a valuable starting point, rigorous experimental determination is indispensable. The isothermal equilibrium protocol detailed in this guide offers a reliable and scientifically sound method for generating the high-quality, quantitative data required by researchers. This data empowers scientists to optimize reaction conditions, streamline purification processes, and ensure the integrity of biological screening, ultimately accelerating the pace of discovery.
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Unveiling the Electronic Landscape of a Privileged Scaffold: A Theoretical Deep Dive into 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Abstract
Pyrimidine-5-carbonitrile derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their versatile reactivity and significant biological activities. This technical guide provides an in-depth theoretical and spectroscopic exploration of a key member of this family: 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. Moving beyond simple synthesis, we dissect the molecule's electronic architecture, vibrational properties, and reactive potential through a synergistic application of Density Functional Theory (DFT) calculations and spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this important heterocyclic scaffold to inform rational drug design and the development of novel functional materials.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of applications, including antiviral, antimicrobial, and anticancer agents.[1][2] The subject of this guide, this compound, is a multifunctionalized pyrimidine that serves as a versatile synthetic intermediate.[3] The presence of a chloro group, a methylthio group, and a carbonitrile moiety provides multiple reaction sites for further chemical modification, making it a valuable building block in combinatorial chemistry and targeted drug discovery.
A comprehensive understanding of the electronic structure and reactivity of this molecule is paramount for its effective utilization. Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into molecular geometry, electronic distribution, and spectroscopic behavior, complementing and guiding experimental work.[4] This guide will elucidate the theoretical underpinnings of this compound, providing a robust framework for predicting its chemical behavior and designing novel derivatives with desired properties.
Molecular Structure and Spectroscopic Characterization
The initial step in any theoretical investigation is the determination of the optimized molecular geometry. This is typically achieved through computational methods that find the lowest energy conformation of the molecule.
Computational Methodology for Geometry Optimization
A robust and widely used method for geometry optimization is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[5] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations.[6][7] A suitable basis set, such as 6-311++G(d,p), is employed to describe the atomic orbitals.[4] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero, ensuring a stable molecular structure.
The logical workflow for this computational approach is outlined below:
Vibrational Spectroscopy: An FT-IR and Raman Perspective
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The theoretical vibrational frequencies can be calculated from the optimized geometry using the same DFT method. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to validate the computational model and aid in the assignment of spectral bands.[6][8]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.
Expected Vibrational Modes:
The vibrational spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. The table below summarizes the expected vibrational frequencies based on literature values for similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2260 |
| C-Cl (Chloro) | Stretching | 600 - 800 |
| S-CH₃ (Methylthio) | C-H Stretching | 2850 - 2960 |
| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |
| Pyrimidine Ring | Ring Breathing | 800 - 1000 |
Note: These are expected ranges and the precise values will depend on the specific molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[9] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry.[7]
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on the structure of this compound, the following signals are anticipated in its ¹H and ¹³C NMR spectra.
| Nucleus | Environment | Expected Chemical Shift (ppm) |
| ¹H | S-CH₃ | 2.5 - 3.0 |
| ¹³C | C≡N | 115 - 125 |
| ¹³C | C-Cl | 150 - 160 |
| ¹³C | C-S | 165 - 175 |
| ¹³C | S-CH₃ | 15 - 20 |
| ¹³C | Pyrimidine Ring Carbons | 110 - 170 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.
Quantum Chemical Insights into Reactivity
Quantum chemical calculations provide valuable descriptors of a molecule's reactivity, including the distribution of its frontier molecular orbitals and its electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity.[10] A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich methylthio group and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyrimidine ring. This distribution suggests that the molecule will be susceptible to electrophilic attack at the methylthio group and nucleophilic attack at the carbon atoms of the pyrimidine ring, particularly the one bearing the chloro substituent.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[11] The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.
-
Green regions: Represent neutral electrostatic potential.
For this compound, the MEP map is predicted to show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating their nucleophilic character. A positive potential (blue) is expected around the hydrogen atoms of the methyl group and near the carbon atom attached to the chlorine, highlighting potential sites for nucleophilic attack.
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a comprehensive framework for understanding the structural, spectroscopic, and electronic properties of this compound. By leveraging Density Functional Theory, we can predict its optimized geometry, vibrational and NMR spectra, and key reactivity descriptors such as the HOMO-LUMO gap and the Molecular Electrostatic Potential.
This fundamental knowledge is invaluable for:
-
Rational Drug Design: Guiding the synthesis of new derivatives with enhanced biological activity by targeting specific reactive sites.
-
Materials Science: Designing novel functional materials with tailored electronic and optical properties.
-
Reaction Mechanism Studies: Elucidating the pathways of chemical reactions involving this versatile scaffold.
Future work should focus on experimental validation of these theoretical predictions and exploring the reactivity of this molecule in various chemical transformations. The insights gained from such studies will undoubtedly accelerate the development of new and innovative applications for this privileged heterocyclic system.
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An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile for Research Applications
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in medicinal chemistry and drug development. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural integrity.
Compound Profile and Strategic Importance
This compound, and its structural analogs, serve as versatile scaffolds in the synthesis of complex heterocyclic compounds. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, and this particular intermediate offers reactive sites—a chloro group for nucleophilic substitution and a nitrile group for various chemical transformations—making it a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its effective and safe use is therefore paramount in a research and development setting.
Physicochemical Data
A clear understanding of a compound's physical properties is the foundation of its safe handling. Below is a summary of the key physicochemical data for related pyrimidine carbonitrile compounds.
| Property | Data | Source |
| Molecular Formula | C7H6ClN3S (analog) | Ark Pharma Scientific Limited |
| Molecular Weight | ~199.66 g/mol (analog) | Ark Pharma Scientific Limited |
| Physical Form | Solid, powder | Sigma-Aldrich |
| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[3] |
Comprehensive Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its chemical class (toxic nitriles) and data on structurally similar compounds.[4] The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause serious eye damage.
GHS Hazard Classifications (Inferred)
Based on analogous compounds, the following GHS classifications should be assumed:
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[5]
-
Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[6][7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[7][8]
Causality: The nitrile group (-CN) is a well-known toxicophore, which can release cyanide in vivo. The chloro- and methylthio- groups add to the molecule's reactivity, increasing the potential for irritation and interaction with biological macromolecules.
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is prudent to double-glove if handling the material for extended periods. Discard gloves immediately if contamination is suspected.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is necessary.[6][7]
Standard Operating Procedures (SOPs) for Handling
Adherence to detailed SOPs minimizes the risk of exposure and ensures experimental reproducibility.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safe handling.
Step-by-Step Protocol for Weighing and Dissolving
-
Preparation: Before starting, ensure your fume hood is operational, and you are wearing all required PPE. Assemble all necessary glassware, spatulas, and the solvent to be used.
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare it.
-
Aliquot Compound: Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a clean spatula. Avoid creating dust. Close the stock bottle immediately.
-
Record Weight: Record the exact weight of the compound.
-
Dissolution: Add the appropriate solvent to the weighing vessel or transfer the solid to a larger flask before adding the solvent. Use a magnetic stirrer if necessary to aid dissolution. Ensure the vessel is capped or covered to prevent vapor release.
Storage, Stability, and Incompatibilities
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[10] Also, avoid exposure to moisture.[7]
-
Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[6][8][10]
Spill and Exposure Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Decision Tree
Caption: A decision tree for responding to an accidental spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Segregation: Collect waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[6][8]
References
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Ark Pharma Scientific Limited. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. Available from: [Link]
-
PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available from: [Link]
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PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531. Available from: [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]
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CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]
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PubChem. 4,6-Dichloropyrimidine-5-carbonitrile | C5HCl2N3 | CID 599371. Available from: [Link]
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Oakwood Chemical. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine-5-carbonitrile Derivatives from 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Introduction: The Pyrimidine-5-carbonitrile Scaffold in Modern Drug Discovery
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of molecular interactions with biological targets. Derivatives of this heterocycle have demonstrated significant potential as kinase inhibitors, anticancer agents, and modulators of various signaling pathways. Notably, pyrimidine-5-carbonitrile-based molecules have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3K), which are critical targets in oncology.[1] The strategic functionalization of this core structure is therefore a key focus for researchers in drug development.
This guide provides a comprehensive overview of the synthetic pathways to diversify the 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile scaffold. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-proven protocols for the synthesis of a variety of derivatives.
The Starting Material: this compound
This compound (CAS No: 150807-96-8) is a highly versatile starting material for the synthesis of a diverse library of pyrimidine derivatives.[2][3] Its structure incorporates several key features that can be selectively manipulated:
-
An Electrophilic C4 Position: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile group.
-
A Modifiable C6 Position: The methylthio group at the C6 position can be oxidized to a more reactive sulfoxide or sulfone, which can then be displaced by nucleophiles.
-
A Latent C5 Functional Group: The nitrile group at the C5 position can be hydrolyzed or reduced to introduce further diversity.
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. A related compound, 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, is classified as acutely toxic if swallowed and causes serious eye damage.[4]
Synthetic Transformations and Protocols
The derivatization of this compound can be broadly categorized into three main strategies:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: This is the most common and direct method for introducing a wide range of functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.
-
Modification of the Methylthio Group at the C6 Position: This two-step sequence involves oxidation followed by nucleophilic substitution.
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Mechanistic Insight
The SNAr reaction at the C4 position of this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring is susceptible to attack by a nucleophile at the carbon bearing the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the chlorine atom to act as a leaving group.
Caption: Generalized workflow for SNAr at the C4 position.
Experimental Protocols
Protocol 1.1: Amination with Anilines
This protocol describes the synthesis of 4-(arylamino)-6-(methylthio)pyrimidine-5-carbonitriles.
-
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or 2-Propanol
-
-
Procedure:
-
To a stirred solution of this compound in DMF (or 2-propanol) are added the substituted aniline and DIPEA.
-
The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Table 1: Representative Amination Reactions with Anilines
| Entry | Aniline | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 100 | 4 | 85 |
| 2 | 4-Methoxyaniline | 2-Propanol | 80 | 6 | 92 |
| 3 | 3-Chloroaniline | DMF | 100 | 5 | 88 |
Protocol 1.2: Reaction with Aliphatic Amines (e.g., Piperidine)
-
Materials:
-
This compound (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Ethanol
-
-
Procedure:
-
A solution of this compound and piperidine in ethanol is refluxed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by chromatography.
-
Protocol 1.3: Reaction with O- and S-Nucleophiles
The reaction with alkoxides or thiolates can lead to the corresponding ethers and thioethers.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 equiv) or Sodium thiophenoxide (1.1 equiv)
-
Methanol or DMF
-
-
Procedure:
-
To a solution of this compound in the appropriate solvent at 0 °C, the sodium alkoxide or thiolate is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Insight
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Overview of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Protocol 2.1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent mixture is added, and the reaction is heated to 80-100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 82 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
Modification of the Methylthio Group at the C6 Position
The methylthio group can be transformed into a better leaving group, allowing for a second round of nucleophilic substitution at the C6 position. This is typically achieved through oxidation to a methylsulfonyl group.
Mechanistic Insight
The oxidation of the electron-rich sulfur atom of the methylthio group is readily achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents such as Oxone®.[7] The resulting methylsulfonyl group is a much better leaving group than the methylthio group due to the electron-withdrawing nature of the two oxygen atoms, which stabilizes the resulting anion upon nucleophilic attack. The subsequent nucleophilic substitution at the C6 position follows the same SNAr mechanism as described for the C4 position.
Caption: Workflow for modification at the C6 position via oxidation and substitution.
Experimental Protocols
Protocol 3.1: Oxidation of the Methylthio Group
This protocol describes the oxidation of a 4-substituted-6-(methylthio)pyrimidine-5-carbonitrile to the corresponding sulfone.
-
Materials:
-
4-Substituted-6-(methylthio)pyrimidine-5-carbonitrile (1.0 equiv)
-
m-CPBA (2.2 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the starting pyrimidine in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
The reaction mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the sulfone, which is often used in the next step without further purification.
-
Protocol 3.2: Nucleophilic Displacement of the Methylsulfonyl Group
-
Materials:
-
4-Substituted-6-(methylsulfonyl)pyrimidine-5-carbonitrile (1.0 equiv)
-
Nucleophile (e.g., amine, alkoxide) (1.2-2.0 equiv)
-
Appropriate solvent (e.g., DMF, THF, ethanol)
-
-
Procedure:
-
Dissolve the sulfone in the chosen solvent.
-
Add the nucleophile (and a base if the nucleophile is an amine salt).
-
Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.
-
The work-up procedure will depend on the nature of the nucleophile and the product but generally involves aqueous work-up, extraction, and purification by chromatography or recrystallization.
-
Characterization Data
The synthesized pyrimidine-5-carbonitrile derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Table 3: Representative Characterization Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 4-(Phenylamino)-6-(methylthio)pyrimidine-5-carbonitrile | 9.8 (s, 1H, NH), 7.8-7.2 (m, 5H, Ar-H), 2.6 (s, 3H, S-CH₃) | 165.1, 162.3, 158.4, 138.2, 129.5, 124.8, 122.1, 116.9, 92.5, 14.2 | [M+H]⁺ calculated for C₁₂H₁₀N₄S: 243.07, found 243.1 |
| 4-(4-Methoxyphenyl)-6-(methylthio)pyrimidine-5-carbonitrile | 7.9 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 3.9 (s, 3H, O-CH₃), 2.7 (s, 3H, S-CH₃) | 170.2, 163.5, 161.8, 159.1, 130.5, 128.9, 117.2, 114.6, 95.3, 55.6, 14.5 | [M+H]⁺ calculated for C₁₃H₁₁N₃OS: 258.07, found 258.1 |
Note: NMR data are representative and may vary depending on the solvent and instrument used.[8][9]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of pyrimidine-5-carbonitrile derivatives. The protocols outlined in this guide provide robust and reproducible methods for the functionalization of this scaffold through nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and modification of the methylthio group. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science.
References
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White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]
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Alhayo, R. T., Jassim, G. S., Naji, H. A., Shather, A. H., Naser, I. H., Khaleel, L. A., & Almashhadani, H. A. (2023). S1 Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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Hassan, A. S., El-Sayed, N. F., El-Essawy, F. A., Ali, H. E., & El-Sayed, W. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 1888. [Link]
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Rochester University. (n.d.). Workup: mCPBA Oxidation. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(23), 15685-15694. [Link]
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Patel, H., Sharma, T., & Shaikh, M. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. World Journal of Pharmaceutical Research, 9(6), 1436-1453. [Link]
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NRO. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
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Oble, J., & Poli, G. (2012). Preparation of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene. Organic Syntheses, 89, 149. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Tong, R. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA. [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Singh, F. V., Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
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The Versatile Precursor: Leveraging 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically successful therapeutic agents.[1] Its structural resemblance to the purine core of ATP allows molecules incorporating this motif to act as competitive inhibitors at the ATP-binding site of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of targeted therapies.[3][4] The 2,4-diaminopyrimidine and 4-aminopyrimidine cores, in particular, are prevalent in numerous potent and selective kinase inhibitors, including those targeting Aurora kinases, Janus kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile as a versatile precursor for the synthesis of diverse kinase inhibitor libraries. We will delve into the chemical reactivity of this starting material, providing field-proven protocols for its derivatization and offering insights into the rationale behind these synthetic strategies.
Chemical Reactivity and Strategic Advantages of the Precursor
This compound offers a unique combination of reactive sites, enabling a modular and divergent approach to the synthesis of complex kinase inhibitors.
-
The C4-Chloride: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, a key step in the construction of the ubiquitous 4-aminopyrimidine scaffold found in many kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring and the adjacent cyano group activates the C4 position for nucleophilic attack.
-
The C6-Methylthio Group: The methylthio group at the 6-position is also a leaving group, albeit less reactive than the chloride. It can be displaced by strong nucleophiles or, more strategically, oxidized to a more labile methylsulfonyl group, which can then be readily displaced. This position offers a secondary point for diversification.
-
The C5-Carbonitrile: The nitrile group is a valuable functional handle. It can participate in various chemical transformations, and its strong electron-withdrawing character influences the reactivity of the pyrimidine ring. In the context of kinase inhibition, the nitrile group can also form key interactions with amino acid residues in the kinase active site.
This multi-functionalized scaffold allows for a stepwise and controlled elaboration of the molecule, enabling the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core.
Synthetic Pathways and Protocols
The following sections provide detailed protocols for the key transformations of this compound to generate kinase inhibitor scaffolds.
Protocol 1: Synthesis of 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C4-chloro group with a primary or secondary amine, a foundational step in the synthesis of many kinase inhibitors. The following is a representative procedure adapted from the synthesis of similar pyrimidine-5-carbonitrile derivatives.[7]
Reaction Scheme:
Caption: General scheme for the SNAr reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperazine derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL), add the desired amine (1.2 mmol) and anhydrous potassium carbonate (1.2 mmol).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash with cold water (10 mL).
-
Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent (Ethanol): Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the SNAr reaction mechanism.
-
Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | p-Toluidine | 4-(p-Tolylamino)-6-(methylthio)pyrimidine-5-carbonitrile | ~75% |
| 2 | 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)-6-(methylthio)pyrimidine-5-carbonitrile | ~75% |
| 3 | 4-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-6-(methylthio)pyrimidine-5-carbonitrile | ~50% |
Yields are representative and based on analogous reactions reported in the literature.[7]
Protocol 2: Palladium-Catalyzed Cross-Coupling for C6-Arylation (Suzuki-Miyaura Reaction)
While the methylthio group can be displaced, a more common strategy for introducing aryl or heteroaryl groups at the C6 position involves a di-chlorinated precursor. However, for the purpose of demonstrating the versatility of palladium catalysis on this scaffold, we present a general protocol for a Suzuki-Miyaura coupling, which would be applicable to a 4,6-dichloropyrimidine-5-carbonitrile intermediate.
Reaction Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
4,6-Dichloropyrimidine-5-carbonitrile (as a representative substrate)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk tube, combine 4,6-dichloropyrimidine-5-carbonitrile (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (5-10 mL) and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) and ligand (if required) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation:
The success of a Suzuki-Miyaura coupling is highly dependent on the exclusion of oxygen, which can deactivate the palladium catalyst. A properly degassed reaction mixture and the use of an inert atmosphere are critical. The reaction progress should be carefully monitored, as prolonged reaction times can lead to side products.
Signaling Pathways and Kinase Targets
The pyrimidine-5-carbonitrile scaffold is a versatile starting point for inhibitors targeting a range of kinase families.
Caption: Key signaling pathways targeted by pyrimidine-based kinase inhibitors.
-
JAK-STAT Pathway: Janus kinases (JAKs) are crucial for cytokine signaling that regulates immune responses and hematopoiesis. Inhibitors of JAK1 and JAK2, such as Ruxolitinib, often feature a pyrimidine core and are used to treat myeloproliferative neoplasms and inflammatory diseases.[2][3]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. Inhibitors of Aurora kinases A and B are being investigated as anti-cancer agents due to their role in cell division.[8][4]
-
EGFR Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers. Pyrimidine-based inhibitors have shown efficacy in targeting EGFR.[5]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of kinase inhibitors. Its distinct reactive sites at the C4 and C6 positions allow for a modular and strategic approach to building molecular complexity. By employing robust and well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for screening against various kinase targets. The protocols and insights provided in this application note serve as a foundational guide for harnessing the potential of this precursor in the ongoing quest for more effective and selective kinase-targeted therapies.
References
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Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]
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Zhang, J., Liu, C., Chen, Y., Li, Y., & Wang, Y. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1755-1762. [Link]
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Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., ... & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]
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El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
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Chi, Y. H., Lin, Y. C., Chen, C. H., Chen, C. L., Chen, Y. A., & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8353-8373. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
-
El-Naggar, A. M., Ali, O. M., & El-Sayed, M. A. A. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]
-
Zhang, J. Y., Sun, J. F., Nie, P., Herdewijn, P., & Wang, Y. T. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848. [Link]
-
Zaky, H., El-Sayed, N. N. E., & El-Karim, S. S. A. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 4758. [Link]
-
Long, B., Qian, K., Ma, H., Ni, D., & Wang, L. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 715-726. [Link]
-
Li, C., Sun, Y., & Li, J. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Highlights in Science, Engineering and Technology, 1, 1-5. [Link]
- Google Patents. (2010).
- EP0028316A1 - Process for the prepar
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de Oliveira, T. A., da Silva, A. B. F., & de Oliveira, H. C. B. (2012). Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5-carbonitriles. Journal of the Brazilian Chemical Society, 23, 1106-1114. [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Omair, M. A., Al-Zahrani, A. A., & Abdel-Maksoud, M. S. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2205-2224. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
-
Wang, Y., Zhang, Y., & Chen, J. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Journal of the Iranian Chemical Society, 1-16. [Link]
-
El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. A. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3629. [Link]
-
Gushurst, K. S., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]
-
Wang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Application and Protocol Guide: Synthesis of 4-Aminopyrimidine Scaffolds via Nucleophilic Aromatic Substitution
Abstract
This comprehensive guide details the reaction of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile with various primary and secondary amines. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism to yield a diverse library of 4-amino-6-(methylthio)pyrimidine-5-carbonitrile derivatives. These products are valuable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates for bioactive molecules. This document provides an in-depth analysis of the reaction mechanism, step-by-step experimental protocols for both aliphatic and aromatic amines, and a discussion of the critical parameters influencing reaction success.
Introduction: The Significance of Substituted Aminopyrimidines
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Aminopyrimidine derivatives, in particular, exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile.
The target molecule of this guide, this compound, is a highly versatile building block. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a cyano group at the 5-position, makes the C4-position exceptionally susceptible to nucleophilic attack. This predictable reactivity allows for the regioselective introduction of a wide variety of amine nucleophiles, generating libraries of compounds with high potential for drug discovery programs.
Reaction Mechanism: Understanding the SNAr Pathway
The reaction proceeds through a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-poor aromatic and heteroaromatic systems.[2] This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The amine nucleophile attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring. This position is highly activated due to the combined electron-withdrawing effects of the two ring nitrogen atoms and the cyano group at the C5 position.[3] This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the cyano group, which stabilizes this intermediate.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, either an added reagent like triethylamine or an excess of the amine nucleophile itself, facilitates the removal of a proton from the newly attached nitrogen atom, yielding the final neutral 4-aminopyrimidine product.
The diagram below, generated using Graphviz, illustrates this mechanistic pathway.
Caption: SNAr mechanism for the reaction of this compound with amines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with both a representative aliphatic and aromatic amine. These can be adapted for a wide range of amine nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity (e.g., anhydrous where specified) and obtained from reputable chemical suppliers.
-
Inert Atmosphere: While not always strictly necessary for robust amines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions with moisture or oxygen, especially with sensitive substrates.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)
This protocol describes a typical procedure for the reaction with a secondary aliphatic amine.
Materials:
-
This compound
-
Piperidine
-
Triethylamine (TEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., Ethanol, 10 mL).
-
Add piperidine (1.2 mmol, 1.2 equiv) to the suspension.
-
Add triethylamine (1.5 mmol, 1.5 equiv) to act as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(piperidin-1-yl)-6-(methylthio)pyrimidine-5-carbonitrile.
Protocol 2: Reaction with an Aromatic Amine (e.g., Aniline)
This protocol is suitable for less nucleophilic aromatic amines and may require slightly more forcing conditions.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the solvent (e.g., DMF, 5 mL).
-
Add aniline (1.1 mmol, 1.1 equiv) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with aromatic amines may require longer reaction times (12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(phenylamino)-6-(methylthio)pyrimidine-5-carbonitrile.
Data and Expected Outcomes
The choice of amine, solvent, base, and temperature will influence the reaction rate and yield. The following table summarizes typical conditions and expected outcomes for various amine classes.
| Amine Type | Typical Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary Aliphatic | EtOH, THF, DMF | TEA, DIPEA, K₂CO₃ | 25 - 80 | 2 - 8 | 85 - 98 |
| Secondary Aliphatic | EtOH, THF, DMF | TEA, DIPEA, K₂CO₃ | 25 - 80 | 4 - 12 | 80 - 95 |
| Primary Aromatic | DMF, DMSO, Dioxane | K₂CO₃, Cs₂CO₃, NaH | 80 - 120 | 12 - 24 | 60 - 85 |
| Secondary Aromatic | DMF, DMSO | K₂CO₃, Cs₂CO₃, NaH | 100 - 140 | 18 - 36 | 50 - 75 |
Yields are approximate and will vary depending on the specific amine and purification efficiency.
Workflow and Troubleshooting
The general workflow for this synthetic transformation is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of 4-aminopyrimidine derivatives.
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (like DMF or DMSO), or employing a stronger base (e.g., NaH for aromatic amines, use with caution). For less reactive amines, increasing the stoichiometry of the amine nucleophile can also drive the reaction to completion.
-
Low Yield: Poor yields can result from incomplete reactions or degradation of starting material or product. Ensure anhydrous conditions are maintained if using moisture-sensitive bases. Purification issues can also lead to material loss; careful column chromatography is key.
-
Side Reactions: With certain amines, particularly those with multiple nucleophilic sites, side reactions can occur. Protecting sensitive functional groups on the amine may be necessary.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[4] The disappearance of the pyrimidine proton signal (if present in the starting material) and the appearance of signals corresponding to the amine moiety are indicative of a successful reaction.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of N-H stretching bands (for primary and secondary amines) and the characteristic C≡N stretch of the nitrile group can be observed.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and highly versatile method for the synthesis of a diverse range of 4-aminopyrimidine derivatives. The protocols and data presented in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to efficiently generate novel molecular entities for biological screening. The straightforward nature of the reaction, coupled with the high reactivity of the starting material, makes this a valuable transformation in the synthetic chemist's toolkit.
References
-
ResearchGate. (2025). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
Computational Drug Discovery Software & Services. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Computational Drug Discovery Software & Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
ARKIVOC. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
MDPI. (2021). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
-
PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][3]benzodiazepines. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
National Institutes of Health. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ChemBK. (2024). 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile. Retrieved from [Link]
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- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has inspired generations of chemists to explore its synthetic utility. The strategic functionalization of the pyrimidine core is paramount in drug discovery, allowing for the fine-tuning of molecular properties to achieve desired pharmacological effects.
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a highly functionalized and versatile building block for the synthesis of a diverse array of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, amplified by the presence of a chloro group at the 4-position and a carbonitrile group at the 5-position, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the precise and regioselective introduction of a wide range of functionalities, making it an invaluable intermediate in the construction of complex molecular architectures for drug development and materials science.
This guide provides a comprehensive overview of the principles and protocols for conducting nucleophilic substitution reactions on this compound. As a Senior Application Scientist, the following sections will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental procedures, and present data to guide your synthetic endeavors.
Mechanistic Insights: Understanding Regioselectivity in SNAr Reactions
The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism. This process is critically influenced by the electronic properties of the pyrimidine ring and its substituents.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyrimidine ring.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key determinant of the reaction's feasibility and regioselectivity.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a leaving group.
The regioselectivity of nucleophilic attack on substituted pyrimidines is a well-studied phenomenon. In the case of this compound, the C4 position is the primary site of substitution. This preference is governed by several factors:
-
Electronic Activation: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions, making them electrophilic.
-
Stabilization of the Meisenheimer Intermediate: When a nucleophile attacks the C4 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto one of the ring nitrogen atoms through resonance. This provides substantial stabilization to the intermediate. Attack at the C5 position does not allow for such resonance stabilization involving the heteroatoms, making it significantly less favorable. While attack at C2 is also possible, the general order of reactivity for nucleophilic substitution on pyrimidines is C4(6) > C2.[1]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the rearomatization of the ring after the initial nucleophilic attack. The methylthio group is a poorer leaving group under typical SNAr conditions.
From a molecular orbital perspective, the regioselectivity can be explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For many chloropyrimidines, the LUMO has its largest coefficient on the C4 carbon, indicating that this is the most electrophilic site and the most susceptible to nucleophilic attack.
Sources
The Versatile Scaffold: 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Pyrimidine Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its inherent ability to engage in hydrogen bonding and occupy the ATP-binding sites of kinases has rendered it a "privileged scaffold" in medicinal chemistry. Among the vast family of pyrimidine-based intermediates, 4-chloro-6-(methylthio)pyrimidine-5-carbonitrile has emerged as a particularly versatile and powerful building block. Its strategic trifunctionalization, featuring a reactive chlorine atom at the C4 position, a methylthio group at C6, and a cyano group at C5, provides a rich platform for the synthesis of diverse and potent bioactive molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and key experimental protocols involving this remarkable scaffold, with a focus on its utility in the development of targeted cancer therapeutics.
The reactivity of the C4-chloro substituent makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing fragments. This is a critical step in the synthesis of many kinase inhibitors, where a substituted amine at this position often forms crucial hydrogen bond interactions with the hinge region of the kinase's active site. The methylthio group at C6 and the cyano group at C5, while also amenable to chemical modification, play significant roles in modulating the electronic properties and steric profile of the molecule, influencing both its reactivity and the biological activity of its derivatives.
This guide will delve into the practical applications of this compound in the synthesis of inhibitors for key oncogenic signaling pathways, including the EGFR, PI3K/AKT/mTOR, and Aurora kinase pathways. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present quantitative data to support the methodologies described.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃S | [1][2][3] |
| Molecular Weight | 185.63 g/mol | [1][2][3] |
| Appearance | Solid | |
| CAS Number | 150807-96-8 | [1][2][3] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Applications in Kinase Inhibitor Development
The true power of this compound lies in its application as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The following sections will explore its use in targeting several critical cancer-related signaling pathways.
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Derivatives of this compound have shown significant promise as inhibitors of this pathway.
A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been developed and evaluated for their cytotoxic activity against breast cancer (MCF-7) and leukemia (K562) cell lines.[4][5] These compounds demonstrated potent inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, leading to cell cycle arrest and apoptosis.[4][5]
Synthetic Workflow for PI3K/AKT Pathway Inhibitors
Caption: Synthetic workflow for PI3K/AKT pathway inhibitors.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes the general procedure for the reaction of 4-chloro-6-(aryl)-2-(methylthio)pyrimidine-5-carbonitrile with various amines to generate key intermediates for PI3K/AKT pathway inhibitors.[4]
Materials:
-
4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
-
Substituted piperazine or aniline derivative
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol or dry benzene
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Reaction with Piperazines: To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in dry benzene, add the substituted piperazine derivative (2 mmol).
-
Heat the reaction mixture under reflux for 11-14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the formed precipitate.
-
Wash the precipitate with water (10 mL) and dry.
-
Recrystallize the crude product from acetone to afford the pure 4-(substituted-piperazin-1-yl) derivative.
-
Reaction with Anilines: To a mixture of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (0.8 mmol) and anhydrous potassium carbonate (0.9 mmol) in absolute ethanol (15 mL), add the substituted aromatic primary amine (1 mmol).
-
Heat the reaction mixture under reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter the resulting solid.
-
Wash the solid with water (10 mL) and dry.
-
Recrystallize the crude product from ethanol to yield the pure 4-(arylamino) derivative.
Rationale for Experimental Choices:
-
Solvent: The choice of solvent (dry benzene or absolute ethanol) depends on the specific amine used and is crucial for ensuring the solubility of the reactants and facilitating the reaction.
-
Base: Anhydrous potassium carbonate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heating under reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
This protocol details the synthesis of a key hydrazinyl intermediate.[4]
Materials:
-
4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
-
Hydrazine hydrate (99%)
-
Methanol
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
To a solution of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (3 mmol) in methanol (10 mL), add hydrazine hydrate (9 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the precipitate, wash with methanol, and crystallize from methanol to obtain the pure product.
Biological Activity of PI3K/AKT Pathway Inhibitors
The synthesized pyrimidine-5-carbonitrile derivatives have demonstrated significant biological activity.
| Compound | Target(s) | IC₅₀ (µM) | Cell Line(s) | Reference |
| Compound 4d | - | 0.80 ± 0.25 | MCF-7 | [4] |
| Compound 7f | PI3Kδ | 6.99 ± 0.36 | - | [4][5] |
| PI3Kγ | 4.01 ± 0.55 | - | [4][5] | |
| AKT-1 | 3.36 ± 0.17 | - | [4][5] |
PI3K/AKT/mTOR Signaling Pathway
Caption: Role of Aurora kinases in mitosis and therapeutic intervention.
Conclusion and Future Perspectives
This compound has unequivocally established itself as a cornerstone in the medicinal chemist's toolbox. Its inherent reactivity and versatile functional handles provide an efficient and adaptable platform for the synthesis of a diverse array of biologically active molecules. The successful application of this scaffold in the development of potent kinase inhibitors targeting critical oncogenic pathways such as PI3K/AKT and its potential for developing inhibitors against other key targets like Aurora kinases underscores its significance in the ongoing quest for novel cancer therapeutics.
The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold. As our understanding of the molecular drivers of cancer continues to evolve, the strategic derivatization of this compound will undoubtedly lead to the discovery of next-generation targeted therapies with improved efficacy and selectivity. The future of drug discovery is intrinsically linked to the innovative application of such versatile chemical building blocks, and this compound is poised to remain at the forefront of these endeavors.
References
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
New Journal of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of.... Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Far, M. A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-13. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
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experimental procedure for Suzuki coupling of pyrimidine derivatives
An Application Guide to the Suzuki-Miyaura Cross-Coupling of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including anticancer and antiviral agents.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the functionalization of this heterocycle, offering a robust and versatile tool for the formation of carbon-carbon bonds.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed examination of the experimental procedures for the Suzuki coupling of pyrimidine derivatives. We delve into the mechanistic underpinnings, critical parameter optimization, step-by-step protocols for both microwave-assisted and conventional heating methods, and a comprehensive troubleshooting guide. The focus is on explaining the causality behind experimental choices to empower users to adapt and optimize these methods for their specific synthetic challenges.
Mechanistic Rationale and Key Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide.[3][4] The electron-deficient nature of the pyrimidine ring renders halopyrimidines particularly reactive substrates for this transformation compared to their benzene analogs.[1][5]
The reaction proceeds through a well-established catalytic cycle, illustrated below, involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative, forming a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design and Parameter Optimization
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. The following sections provide insights into optimizing these variables for pyrimidine substrates.
Pyrimidine Substrate and Leaving Group
The choice of leaving group (X) on the pyrimidine ring is a critical determinant of reactivity.
-
Reactivity Trend: The C-X bond strength dictates the ease of the initial oxidative addition step. The established order of reactivity is I > Br > OTf (triflate) > Cl >> F .[3][6] Iodides and bromides are highly reactive and suitable for a wide range of conditions. Chlorides are more cost-effective but less reactive, often requiring more robust catalytic systems with specialized, electron-rich ligands.[5][7] Fluoropyrimidines are generally unreactive under standard Suzuki conditions.[5][6]
-
Regioselectivity: In polyhalogenated pyrimidines, the electronic environment governs which position reacts first. For the common and inexpensive 2,4-dichloropyrimidine, coupling occurs selectively at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond.[1] This inherent selectivity is a powerful tool for sequential functionalization.
Organoboron Coupling Partner
Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[3] However, boronic esters (e.g., pinacol esters) are also frequently used and can offer advantages in stability, particularly for substrates prone to protodeboronation—a key side reaction where the C-B bond is cleaved by a proton source.[7][8]
Catalyst and Ligand System
The combination of the palladium precursor and the ligand is the heart of the catalytic system.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, and Pd(OAc)₂.[2][9] While Pd(PPh₃)₄ is broadly effective, other catalysts may offer superior performance for challenging substrates.[1][7] For instance, Pd(II) precursors like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) species.[10]
-
Ligands: Phosphine ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard, but sterically hindered and electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, or tri-tert-butylphosphine) are often necessary for coupling less reactive chloro-pyrimidines.[9]
Table 1: Representative Catalyst Screening for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| PdCl₂(PPh₃)₂ | 42 |
| Pd(OAc)₂ | 35 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Base and Solvent
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][11] Common inorganic bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃.[7] The choice can significantly impact the reaction rate and yield; for example, K₃PO₄ is often effective in anhydrous conditions, while carbonates are standard for aqueous solvent systems.
-
Solvent: The solvent must solubilize the reagents and catalyst. Aprotic solvents like 1,4-dioxane, THF, DMF, and toluene are widely used.[7] Often, a mixture with water (e.g., dioxane/H₂O) is employed, which can enhance the solubility of the base and accelerate the reaction.[1][2][12]
Table 2: Solvent Mixture Screening for Microwave-Assisted Suzuki Coupling [1][2]
| Solvent Mixture (Ratio) | Yield (%) |
| 1,4-Dioxane / H₂O (2:1) | 81 |
| THF / H₂O (2:1) | 75 |
| 1,4-Dioxane / H₂O (1:1) | 72 |
| THF / H₂O (1:1) | 68 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min, microwave irradiation. |
Detailed Experimental Protocols
An inert atmosphere (Argon or Nitrogen) is crucial for all Suzuki coupling reactions to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
Figure 2: General experimental workflow for Suzuki coupling reactions.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a highly efficient procedure developed for the regioselective C4-arylation of 2,4-dichloropyrimidines.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv, e.g., 75 mg, 0.5 mmol)
-
Arylboronic acid (1.0 equiv, e.g., 0.5 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 207 mg, 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, e.g., 2.9 mg, 0.0025 mmol)
-
1,4-Dioxane and Water (degassed), in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL H₂O)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the vial with a cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloropyrimidine.
Protocol 2: Conventional Heating Suzuki Coupling of a Halopyrimidine
This protocol is a general procedure suitable for various halopyrimidines using standard laboratory equipment.[5][6]
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ ligand, or Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., glyme, THF, or toluene)
-
Schlenk flask or round-bottom flask with a reflux condenser
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the halopyrimidine, boronic acid, base, palladium catalyst, and ligand (if using a separate precursor like Pd(OAc)₂).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Once complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with an organic solvent like EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-8).
-
Purify the crude product by flash column chromatography.
Troubleshooting
Table 3: Common Issues and Solutions in Pyrimidine Suzuki Couplings
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).[7] 2. Insufficiently inert atmosphere.[7] 3. Poor quality boronic acid (protodeboronation). 4. Incorrect base or solvent choice. | 1. Use fresh catalyst or a more stable pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use fresh boronic acid or switch to a more stable boronic ester. Consider using KF as the base.[11] 4. Re-screen bases and solvents; try K₃PO₄ in an anhydrous solvent or a Cs₂CO₃/dioxane-water system. |
| Significant Side Products | 1. Homocoupling of boronic acid.[7] 2. Protodeboronation of the boronic acid.[7] 3. Hydrolysis of the halopyrimidine. | 1. Caused by oxygen. Improve degassing procedures. 2. Use a milder base (e.g., KF) or anhydrous conditions. Switch to a boronic ester. 3. Use anhydrous conditions if possible, especially with highly reactive substrates or forcing conditions. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Low reaction temperature. | 1. Add a fresh portion of catalyst. For chloro-substrates, consider a more robust ligand (e.g., a Buchwald-type ligand). 2. Increase the reaction temperature, especially for less reactive chloropyrimidines.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and derivatization of pyrimidines in drug discovery and development. By understanding the underlying mechanism and the critical role of each reaction component—from the leaving group on the pyrimidine to the choice of catalyst, base, and solvent—researchers can effectively troubleshoot and optimize procedures. The provided protocols, leveraging both microwave and conventional heating, serve as robust starting points for the efficient synthesis of a diverse array of substituted pyrimidines, paving the way for the discovery of new therapeutic agents.
References
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. ()
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation - ResearchG
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. ()
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. ()
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
- Suzuki reaction - Wikipedia. ()
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. ()
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine - ResearchG
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ()
- Suzuki Coupling - Organic Chemistry Portal. ()
- Catalyst screening for Suzuki coupling of 1 with 2.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - NIH. ()
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction - ResearchG
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. ()
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile in Agrochemical Synthesis
Introduction: A Versatile Pyrimidine Scaffold for Agrochemical Innovation
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a strategic building block in the synthesis of novel agrochemicals. Its pyrimidine core is a well-established pharmacophore in numerous commercial fungicides and herbicides, owing to its ability to interact with various biological targets in weeds and pathogens. The unique arrangement of a reactive chlorine atom, a modifiable methylthio group, and a directing cyano group makes this molecule a versatile platform for generating diverse libraries of candidate agrochemicals for high-throughput screening.
The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of amine, alcohol, and thiol moieties. The methylthio group at the 6-position can be oxidized to a sulfoxide or sulfone, the latter of which is an excellent leaving group for further substitution reactions. The electron-withdrawing cyano group at the 5-position activates the pyrimidine ring towards certain reactions and can also be hydrolyzed or reduced to introduce further diversity. This multifaceted reactivity profile enables chemists to systematically explore the chemical space around the pyrimidine core to optimize biological activity, selectivity, and environmental fate.
Core Applications in Agrochemical Synthesis: A Gateway to Herbicides and Fungicides
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related analogs provides a strong indication of its potential applications. The primary areas of application are in the development of novel herbicides and fungicides.
Herbicidal Agents
The pyrimidine scaffold is a cornerstone of several classes of herbicides. For instance, derivatives of 4-amino-6-chloro-5-alkylthiopyrimidine have been patented for their herbicidal compositions, demonstrating synergistic effects when combined with other herbicides like Metribuzin[1]. The structural similarity to this compound suggests that it is a prime candidate for the synthesis of new herbicidal molecules. A closely related compound, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, is highlighted as a key intermediate in the synthesis of various herbicides[2].
The general strategy involves the displacement of the chlorine atom with various amines to generate libraries of N-substituted pyrimidines. These derivatives can then be evaluated for their herbicidal activity, targeting various modes of action such as inhibition of amino acid synthesis, disruption of cell division, or interference with photosynthetic pathways.
Fungicidal Agents
Pyrimidine-based fungicides are widely used in agriculture to control a broad spectrum of plant diseases. The synthesis of chlorinated pyrimidines is a key step in the production of fungicides and other pesticides[3]. The functional groups on this compound allow for the synthesis of compounds that can mimic the structure of natural nucleobases, thereby interfering with fungal metabolic pathways.
Synthetic Protocols and Methodologies
The following protocols are generalized procedures based on established reactions for similar pyrimidine derivatives. Researchers should optimize these conditions for the specific substrate and desired product.
Protocol 1: Nucleophilic Substitution of the 4-Chloro Group
This protocol describes the displacement of the chlorine atom with an amine, a common step in the synthesis of pyrimidine-based agrochemicals.
Objective: To synthesize 4-(substituted-amino)-6-(methylthio)pyrimidine-5-carbonitrile derivatives.
Reaction Scheme:
Sources
- 1. EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Application Note: A Strategic Guide to the Synthesis of Pyrimido[4,5-d]pyrimidines Using 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Introduction
The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds.[1] Molecules incorporating this fused heterocyclic system have demonstrated significant therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[2][3] The development of efficient and versatile synthetic routes to access novel derivatives of this scaffold is therefore of paramount importance to researchers in the field.
This application note provides a detailed guide to the synthesis of pyrimido[4,5-d]pyrimidines, leveraging the unique reactivity of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile as a strategic starting material. We will explore the intrinsic reactivity of this precursor, provide detailed, step-by-step protocols for its conversion, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic capabilities in heterocyclic chemistry.
The Strategic Role of Functional Groups
The synthetic utility of this compound stems from the distinct roles of its three key functional groups. Understanding this orchestrated reactivity is fundamental to designing successful synthetic strategies.
-
C4-Chloro Group : This is the most electrophilic site on the pyrimidine ring and serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It is the primary handle for introducing the nitrogen atom that will become part of the second pyrimidine ring. Its displacement by amines or other nitrogen nucleophiles is typically the initial and most critical step in the sequence.[4][5]
-
C5-Carbonitrile Group : The cyano group is a powerful electron-withdrawing group that activates the C4 position towards nucleophilic attack. Critically, it also functions as the electrophilic center for the subsequent intramolecular cyclization. Once the C4 substituent is in place, the nitrile is poised to react with an appropriate reagent to forge the second ring.[6]
-
C6-Methylthio Group : The methylthio (-SMe) group is generally stable under the conditions used for C4 substitution and subsequent cyclization, making it a reliable spectator group. Its presence can influence the electronic properties of the ring and provides a potential site for late-stage functionalization, such as oxidation to a sulfone followed by displacement, thereby adding another layer of synthetic versatility.[7][8]
Figure 1: Key reactive sites of the starting material.
Core Synthetic Pathway: A Two-Step Approach
The most direct route to the pyrimido[4,5-d]pyrimidine scaffold from this compound is a robust two-step sequence involving an initial nucleophilic substitution followed by a cyclization reaction.
Figure 2: General two-step synthetic workflow.
Step 1: Nucleophilic Substitution at C4. The chloro group is displaced by a primary amine (or hydrazine) to yield a 4-amino-6-(methylthio)pyrimidine-5-carbonitrile intermediate. This reaction is typically carried out in a polar solvent like ethanol or DMF, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[4] The choice of amine directly determines the substituent at what will become the N-7 position of the final product.
Step 2: Annulation to Form the Fused Ring. The intermediate is then heated with a reagent that provides the final carbon atom needed to close the second pyrimidine ring. A common and effective method involves heating with N,N-dimethylformamide-dimethylacetal (DMF-DMA) or formamide.[3] The reaction proceeds via the formation of an N,N-dimethylformaminyl or formimidoyl intermediate at the C4-amino group, which then undergoes an intramolecular cyclization by attacking the C5-nitrile.
Detailed Experimental Protocols
The following protocols provide a practical framework for executing the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile (Intermediate)
This protocol describes the reaction of the starting material with ammonia to install a simple amino group at the C4 position.
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 201.64 | 2.02 g | 10.0 mmol |
| Ammonia (7N solution in Methanol) | 17.03 | 15 mL | ~105 mmol |
| Methanol (Anhydrous) | 32.04 | 25 mL | - |
Procedure:
-
To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (2.02 g, 10.0 mmol).
-
Add anhydrous methanol (25 mL) to dissolve the starting material.
-
Carefully add the 7N solution of ammonia in methanol (15 mL, ~10.5 eq).
-
Seal the pressure vessel tightly and place it in an oil bath preheated to 80 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent the vessel carefully in the fume hood.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Triturate the residue with cold diethyl ether (2 x 20 mL) and collect the solid product by vacuum filtration.
-
Wash the solid with additional cold diethyl ether and dry under vacuum to yield the desired 4-amino-6-(methylthio)pyrimidine-5-carbonitrile as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 3.2: Synthesis of 2-(Methylthio)pyrimido[4,5-d]pyrimidin-7(8H)-one
This protocol details the cyclization of the amino intermediate using formamide to produce a representative pyrimido[4,5-d]pyrimidine.
| Reagent | MW ( g/mol ) | Amount | Moles |
| 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile | 182.22 | 1.82 g | 10.0 mmol |
| Formamide | 45.04 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile (1.82 g, 10.0 mmol) and formamide (20 mL).
-
Heat the mixture in an oil bath to 140-150 °C.
-
Stir the reaction at this temperature for 6-8 hours. The reaction mixture should become a clear solution and then may form a precipitate as the product is generated. Monitor by TLC.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Add water (20 mL) to the flask and stir for 30 minutes to fully precipitate the product and dissolve excess formamide.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product under high vacuum to afford 2-(Methylthio)pyrimido[4,5-d]pyrimidin-7(8H)-one.
Mechanistic Insights
A deeper understanding of the reaction mechanism allows for rational troubleshooting and optimization. The key transformation is the annulation step.
Figure 3: Proposed mechanism for formamide-mediated cyclization.
-
Adduct Formation : The primary amine of the pyrimidine intermediate attacks the carbonyl carbon of formamide, which, upon dehydration, forms a formimidoyl adduct (Intermediate B).
-
Intramolecular Cyclization : The lone pair of the newly formed imine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the C5-nitrile group. This forms a new six-membered ring (Intermediate C).
-
Tautomerization & Aromatization : A series of proton transfers and tautomerization events leads to the stable, aromatic pyrimido[4,5-d]pyrimidine product.
Troubleshooting and Key Considerations
-
Incomplete Substitution (Step 1) : If the initial substitution reaction is sluggish, ensure reagents are anhydrous. The addition of a phase-transfer catalyst can sometimes be beneficial. For less reactive amines, increasing the temperature or switching to a higher-boiling solvent like DMF or dioxane may be necessary.[1]
-
Low Cyclization Yields (Step 2) : The temperature of the cyclization is critical. Temperatures below 130 °C may be too low for the reaction to proceed efficiently with formamide, while excessively high temperatures (>180 °C) can lead to decomposition.[1] If formamide fails, DMF-DMA is often a more reactive alternative that can be used at lower temperatures (e.g., 110-120 °C in toluene or xylene).[3]
-
Purification : The final products are often poorly soluble crystalline solids, which aids in their purification. If impurities are present, recrystallization from high-boiling solvents like DMF or DMSO, or purification via column chromatography using a silica gel column with an appropriate solvent system (e.g., Dichloromethane/Methanol gradient) can be effective.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of the medicinally important pyrimido[4,5-d]pyrimidine scaffold. The well-defined reactivity of its functional groups allows for a predictable and high-yielding two-step synthetic sequence involving nucleophilic substitution and subsequent cyclization. The protocols and insights provided in this note offer a solid foundation for researchers to produce a diverse library of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- EvitaChem. 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
- Smolecule. 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
-
El-Maghraby, A. M., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(49), 28625-28666. Available at: [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. Available at: [Link]
-
Fosso, M., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8275. Available at: [Link]
-
ResearchGate. Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1084–1095. Available at: [Link]
-
Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 42(1), 1-13. Available at: [Link]
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]
-
Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Available at: [Link]
-
National Institutes of Health. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Available at: [Link]
-
OICC Press. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Available at: [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC chemistry, 15(1), 16. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]
-
ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]
-
ResearchGate. Synthesis of pyrimido[4,5‐d]‐pyrimidines. Available at: [Link]
Sources
- 1. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | 89853-27-0 [smolecule.com]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, optimizing its yield and purity is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and rationale behind our recommendations. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively improve your synthetic outcomes.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the preparation of the key intermediate, 4,6-dichloropyrimidine-5-carbonitrile, from a readily available starting material like 4,6-dihydroxypyrimidine. The second stage is a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on the pyrimidine ring is displaced by a methylthio group.
Part 1: Troubleshooting Guide for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile
The quality of your starting material is critical for the success of the subsequent step. Issues in the synthesis of 4,6-dichloropyrimidine-5-carbonitrile will inevitably impact the yield and purity of your final product.
Q1: My Vilsmeier-Haack reaction to form the dichloropyrimidine precursor is sluggish or incomplete. What are the likely causes and how can I fix this?
Answer:
An incomplete Vilsmeier-Haack reaction is a common hurdle. The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), is responsible for both the formylation at the C5 position and the chlorination of the hydroxyl groups.[1][2] Several factors can impede this process:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your reagents or glassware will consume the POCl₃, reducing the effective concentration of the active reagent.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of POCl₃ or DMF will lead to incomplete conversion.
-
Solution: It is common to use POCl₃ as both a reagent and a solvent to drive the reaction to completion.[3] A typical molar ratio of 4,6-dihydroxypyrimidine to POCl₃ is in the range of 1:4 to 1:5.
-
-
Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), the subsequent reaction with the dihydroxypyrimidine requires heating to proceed at a reasonable rate.
-
Poor Mixing: The reaction mixture can be heterogeneous. Inefficient stirring can lead to localized reagent depletion and incomplete reaction.
-
Solution: Employ vigorous mechanical stirring to ensure proper mixing of all components.
-
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (A Precursor to the Nitrile) [3]
| Parameter | Protocol A (Large-Scale) | Protocol B (Small-Scale, High-Yield) |
| Starting Material | 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) | 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) |
| Reagents | POCl₃ (200 mL), DMF (64 mL) | POCl₃ (10 mL), DMF (3.2 mL) |
| Reaction Temp. | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 4.5 hours | 4.5 hours |
| Reported Yield | 55% | 95% |
| Purification | Extraction and crystallization | Extraction and concentration |
This table illustrates how reaction scale can influence the optimal workup and yield.
Q2: I am observing significant byproduct formation during the synthesis of the dichloropyrimidine precursor. How can I identify and minimize these impurities?
Answer:
The most common byproduct is the mono-chlorinated intermediate. Its presence indicates an incomplete reaction. Another possibility is the formation of pyrophosphates and other inorganic phosphorus-containing residues.
-
Minimizing Mono-chlorination: As discussed in Q1, ensuring anhydrous conditions, sufficient reagent stoichiometry, and adequate reaction time and temperature are key. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to ensure complete conversion.
-
Removing Inorganic Byproducts: The workup procedure is crucial for removing phosphorus-based impurities.
-
Solution: Carefully quenching the reaction mixture by pouring it onto ice water is a standard procedure.[3] This hydrolyzes the excess POCl₃. Subsequent extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) will separate the desired product from the water-soluble inorganic salts. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help neutralize any remaining acidic impurities.[3]
-
Logical Workflow for Troubleshooting Precursor Synthesis:
Caption: Troubleshooting workflow for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile.
Part 2: Troubleshooting Guide for the Synthesis of this compound
This step involves the selective mono-substitution of a chlorine atom with a methylthio group. The key challenge here is achieving high selectivity and avoiding the formation of the di-substituted byproduct.
Q3: My reaction is producing a significant amount of the 4,6-bis(methylthio)pyrimidine-5-carbonitrile byproduct. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of the di-substituted product is a classic issue in the functionalization of dihalopyrimidines. The pyrimidine ring is highly activated towards nucleophilic attack at both the C4 and C6 positions.[5] Controlling the selectivity relies on several factors:
-
Stoichiometry of the Nucleophile: This is the most critical parameter. Using a large excess of sodium thiomethoxide will inevitably lead to di-substitution.
-
Solution: Carefully control the stoichiometry of sodium thiomethoxide. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant di-substitution.
-
-
Reaction Temperature: Higher temperatures can favor the less reactive second substitution.
-
Solution: The reaction should be carried out at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[6] Monitoring the reaction progress is essential to quench it once the starting material is consumed.
-
-
Mode of Addition: Adding the dichloropyrimidine to the sodium thiomethoxide solution can lead to localized high concentrations of the nucleophile, promoting di-substitution.
-
Solution: It is generally preferable to add the sodium thiomethoxide solution dropwise to the solution of 4,6-dichloropyrimidine-5-carbonitrile. This maintains a low concentration of the nucleophile throughout the reaction.
-
Q4: The yield of my desired this compound is low, even with careful control of stoichiometry and temperature. What other factors could be at play?
Answer:
Low yields can be frustrating. If you have addressed the issue of di-substitution, consider the following:
-
Quality of Sodium Thiomethoxide: Sodium thiomethoxide is hygroscopic and can decompose upon exposure to air and moisture, forming dimethyl disulfide and other byproducts.[7]
-
Solvent Choice: The solvent plays a crucial role in the solubility of the reagents and the reaction rate.
-
Solution: Aprotic polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are generally good choices for SNAr reactions. They effectively solvate the sodium cation without interfering with the nucleophile.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will be low.
-
Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, a slight increase in temperature might be necessary, but this must be balanced against the risk of di-substitution.
-
Reaction Pathway and Potential Side Reaction:
Caption: Reaction scheme showing the desired mono-substitution and the potential di-substitution side reaction.
Q5: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification can be challenging, especially if there is a significant amount of the di-substituted byproduct, which may have similar polarity to the desired product.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification on a larger scale.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or petroleum ether) until turbidity is observed, followed by cooling.
-
-
Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel column chromatography is the method of choice.
-
Solution: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from both the starting material and the di-substituted byproduct. The polarity of the di-substituted product is typically lower than the mono-substituted product.
-
-
Workup Considerations: A thorough aqueous workup before purification is essential.
-
Solution: After the reaction is complete, quench with water and extract with a suitable organic solvent. Washing the organic layer with brine can help remove any remaining water-soluble impurities.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use other sulfur nucleophiles besides sodium thiomethoxide?
A: Yes, other thiols can be used, but the reaction conditions may need to be adjusted. The acidity of the thiol will determine the strength of the base required to deprotonate it. For less acidic thiols, a stronger base than sodium hydroxide may be necessary.
Q: What is the expected regioselectivity of the nucleophilic attack?
A: In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. Therefore, the initial nucleophilic attack will occur at either position, leading to the same mono-substituted product.[9]
Q: How can I confirm the structure of my final product?
A: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the final product. In the ¹H NMR spectrum, you should observe a singlet for the methylthio group and a singlet for the proton on the pyrimidine ring.
Q: Are there any safety precautions I should be aware of?
A: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. Methanethiol and sodium thiomethoxide have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
References
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (2019). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (2016). Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,6-dichloropyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Welcome to the technical support center for the purification of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography . The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.
-
Recrystallization is often a more straightforward and scalable method, ideal for removing small amounts of impurities when a suitable solvent is identified.[1][2][3]
-
Column chromatography offers higher resolution and is better suited for separating the target compound from impurities with similar polarities or when multiple impurities are present.
Q2: What are some potential impurities I should be aware of during the purification of this compound?
Understanding the potential impurities is crucial for developing an effective purification strategy. Based on common synthetic routes, such as the chlorination of a hydroxyl precursor or nucleophilic substitution, you might encounter the following:
-
Unreacted starting materials: Depending on the specific synthesis, this could include precursors like a di-chloro pyrimidine or a hydroxyl-pyrimidine derivative.
-
Over-chlorinated or under-chlorinated byproducts: The chlorination step might not be perfectly selective, leading to related pyrimidine structures with varying degrees of chlorination.
-
Hydrolyzed impurities: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially if exposed to moisture or basic conditions, leading to the formation of the corresponding pyrimidinone.
-
Solvent adducts: In some cases, the purification solvent may form adducts with the product.
-
Reagents from the synthesis: Residual chlorinating agents (e.g., phosphorus oxychloride) or their byproducts may be present in the crude material.[4]
Q3: What are the key safety considerations when handling this compound and its purification solvents?
Due to the chemical nature of this compound and the solvents used in its purification, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors from solvents and the compound itself.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
Troubleshooting Guide: Purification of this compound
This section addresses specific issues that you may encounter during your experiments, providing explanations and actionable solutions.
Recrystallization Troubleshooting
Issue 1: My compound "oils out" instead of forming crystals during recrystallization.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too drastically with temperature.
-
Causality: The melting point of the solute is lower than the boiling point of the recrystallization solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. A slower cooling rate provides more time for crystal lattice formation.
-
Try a different solvent system. A solvent with a lower boiling point might be more suitable.
-
Issue 2: No crystals form upon cooling.
This typically indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.
-
Causality: The chosen solvent is too good at dissolving the compound.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
-
If using a mixed solvent system, add a small amount of an "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then heat until it becomes clear again and allow to cool slowly.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Column Chromatography Troubleshooting
Issue 3: I am seeing poor separation of my compound from an impurity on the TLC plate and during column chromatography.
Poor separation is a common challenge, often stemming from an inappropriate solvent system or issues with the stationary phase.
-
Causality: The eluent polarity is not optimized for the separation, or the compound may be interacting irreversibly with the silica gel.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. A common starting point for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane (DCM). For a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a solvent system of n-hexane/DCM (90:10) was used, resulting in an Rf of 0.16.[5] You can adjust the ratio to increase the Rf value.
-
Consider a different stationary phase. If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing. In such cases, using alumina or deactivated silica gel can be beneficial.
-
Perform a 2D TLC to check for compound stability on silica gel. Spot your compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear, your compound may be degrading on the silica.
-
Dry loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve separation.
-
Issue 4: My compound is not eluting from the column.
This indicates that the eluent is not polar enough to move the compound through the stationary phase.
-
Causality: The compound has a strong affinity for the stationary phase, and the mobile phase is too weak.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
If a significant increase in the primary polar solvent is ineffective, add a small amount of a stronger polar solvent, such as methanol, to the eluent.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude this compound
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot.
-
Repeat with different solvent ratios until the Rf of the desired product is between 0.2 and 0.4, with good separation from impurities.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities.
Materials:
-
Glass chromatography column
-
Silica gel (or alumina if necessary)
-
Sand
-
Cotton or glass wool
-
Optimized eluent from TLC analysis
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Pack the column: Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent or by dry packing, ensuring there are no air bubbles or cracks.
-
Load the sample: Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully add it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elute the column: Carefully add the eluent to the column and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate.
-
Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Technique | Key Parameters | Expected Outcome |
| TLC Analysis | Eluent System: Hexanes:Ethyl Acetate or Hexanes:DCMStationary Phase: Silica Gel 60 F254 | Target Rf: 0.2 - 0.4 for the product spot, with clear separation from impurity spots. |
| Column Chromatography | Eluent: As determined by TLCStationary Phase: Silica Gel | Elution of the pure compound, monitored by TLC of collected fractions. |
| Recrystallization | Solvent: To be determined empirically (e.g., ethanol, isopropanol, or a mixed solvent system) | Formation of solid crystals of the purified compound upon cooling. |
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Troubleshooting Flowchart for Column Chromatography
Caption: A troubleshooting guide for common column chromatography problems.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
SpringerLink. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
-
Ark Pharm, Inc. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. [Link]
Sources
common side reactions in the synthesis of pyrimidine-5-carbonitriles
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of pyrimidine-5-carbonitriles. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reactions and purify your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm planning a synthesis of a 2-amino-4-aryl-pyrimidine-5-carbonitrile via a one-pot reaction. What are the most critical side reactions I should anticipate?
A1: When synthesizing pyrimidine-5-carbonitriles through multicomponent reactions (e.g., reacting an aldehyde, malononitrile, and a guanidine/amidine derivative), you should primarily be vigilant for three issues: the Dimroth rearrangement, hydrolysis of the nitrile group, and self-condensation of your active methylene compound (malononitrile).
-
Dimroth Rearrangement: This is an isomerization process where the atoms in the pyrimidine ring and its exocyclic substituents can swap places, leading to a thermodynamically more stable isomer that can be difficult to separate from your desired product.[1][2]
-
Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis, converting it first to an amide (-CONH₂) and potentially further to a carboxylic acid (-COOH). This is often promoted by harsh acidic or basic conditions during the reaction or workup.[3][4]
-
Malononitrile Self-Condensation (Thorpe-Ziegler Reaction): Malononitrile is highly reactive. Under basic conditions, it can react with itself in a process known as the Thorpe-Ziegler reaction, leading to the formation of dimers or polymers, which reduces the overall yield and complicates purification.[5][6]
Each of these potential issues is addressed in detail in the troubleshooting guide below.
Q2: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting materials. What are the first troubleshooting steps I should take?
A2: Low conversion is a common issue that can often be resolved by systematically reviewing your reaction setup and conditions.[7][8]
Initial Troubleshooting Workflow:
-
Purity of Reagents: This is the most critical and often overlooked factor. Impurities in the aldehyde, malononitrile, or amidine/urea can inhibit the reaction. Ensure all reactants are pure and, if necessary, recrystallize or distill them before use.
-
Catalyst Activity: If you are using a catalyst (e.g., a Lewis acid, Brønsted acid, or a solid-supported catalyst), confirm its activity.[7][9] Reusable catalysts may need regeneration, and acid concentrations should be verified.
-
Anhydrous Conditions: Many condensation reactions are sensitive to water, which can hydrolyze starting materials or intermediates. Ensure your glassware is oven-dried and use anhydrous solvents if the protocol demands it.
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate adjustment in temperature to reach completion. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint and avoid decomposition from excessive heat or time.[8]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: I've isolated my product, but NMR and mass spec data suggest the presence of a structural isomer. Could this be a Dimroth rearrangement?
Answer: Yes, this is a classic sign of a Dimroth rearrangement. This acid- or base-catalyzed (and sometimes thermal) rearrangement is especially common in heterocyclic systems like pyrimidines and fused triazolopyrimidines.[1][10] It involves a ring-opening/ring-closure sequence that effectively swaps the positions of endocyclic and exocyclic heteroatoms.
The Chemistry Behind the Problem:
The accepted mechanism for the Dimroth rearrangement involves protonation of a ring nitrogen, followed by nucleophilic attack (often by water or another nucleophile) to open the ring. The resulting open-chain intermediate can then re-cyclize in a different orientation to form the more thermodynamically stable isomer.[1][11] This process is often favored by heat and the presence of acid or base.[2]
Diagram: Simplified Mechanism of Dimroth Rearrangement
Caption: The Dimroth rearrangement pathway from a kinetic to a thermodynamic product.
Prevention and Troubleshooting Strategies:
-
Temperature Control: Since the rearrangement is often driven by thermodynamics, running the reaction at the lowest possible temperature that still allows for product formation can favor the kinetic product.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a catalyst is required, consider using a milder Lewis acid or a heterogeneous catalyst that can be easily filtered off, preventing it from promoting rearrangement during workup.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the desired product is formed, proceed with the workup to minimize its exposure to the reaction conditions that could induce rearrangement.
-
Purification: If the rearrangement cannot be avoided, careful column chromatography may be required to separate the isomers. Their differing polarity can often be exploited for separation.
Problem 2: My mass spectrum shows a peak at M+18 (or M+17 for the amide), indicating my nitrile group has hydrolyzed. How can I prevent this?
Answer: The hydrolysis of the 5-carbonitrile group to the corresponding 5-carboxamide or 5-carboxylic acid is a frequent side reaction, particularly when water is present under non-neutral pH conditions during the reaction or workup.[3]
The Chemistry Behind the Problem:
Nitrile hydrolysis is catalyzed by both acid and base.
-
Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water.[3] In both cases, a primary amide is formed first. Under forcing conditions (e.g., high temperatures, strong acid/base), this amide can be further hydrolyzed to a carboxylic acid.
Troubleshooting Protocol: Preventing Nitrile Hydrolysis
| Step | Action | Rationale |
| 1. Reaction Setup | Ensure strictly anhydrous conditions. | Use oven- or flame-dried glassware and anhydrous solvents. This minimizes the primary nucleophile (water) responsible for hydrolysis.[8] |
| 2. pH Control | Maintain a neutral or near-neutral pH if the reaction allows. | Avoid strong acids (e.g., conc. H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) if their role is simply to act as a catalyst. Consider alternatives like ammonium chloride or organic bases.[12] |
| 3. Workup | Perform the aqueous workup at a low temperature (e.g., in an ice bath). | Hydrolysis rates are temperature-dependent. Keeping the system cold during quenching and extraction minimizes byproduct formation. |
| 4. Neutralization | Carefully neutralize the reaction mixture before extraction. | If an acid or base catalyst was used, bring the pH to ~7 before adding water for extraction. This prevents prolonged exposure to harsh pH in the biphasic system. |
| 5. Purification | Avoid protic or acidic solvents during chromatography if possible. | Using solvents like methanol in your mobile phase on silica gel can sometimes promote on-column hydrolysis. Buffer the mobile phase with a small amount of a non-nucleophilic base (e.g., triethylamine) if necessary. |
Problem 3: My reaction is messy. I'm losing my malononitrile starting material to what appears to be a polymeric byproduct at the baseline of my TLC plate. What is happening?
Answer: This is characteristic of the base-catalyzed self-condensation of malononitrile, an intermolecular version of the Thorpe reaction .[5][13] Malononitrile has highly acidic α-protons, and in the presence of a base, the resulting carbanion can act as a nucleophile, attacking the nitrile carbon of another malononitrile molecule.
The Chemistry Behind the Problem:
The Thorpe reaction is a self-condensation of aliphatic nitriles to form β-enaminonitriles.[6] This process competes directly with the desired reaction where the malononitrile carbanion should be attacking the aldehyde-amidine adduct. If the base concentration is too high or if the base is added before the other electrophilic components are ready to react, this side reaction can dominate.
Diagram: Competing Reaction Pathways
Caption: Competition between desired pyrimidine synthesis and Thorpe side reaction.
Prevention and Troubleshooting Strategies:
-
Order of Addition: The order in which you add your reagents is critical. Often, it is best to first generate the electrophilic species (e.g., by pre-mixing the aldehyde and the amidine/urea) before adding the base and finally the malononitrile. This ensures the malononitrile carbanion has a productive target to react with immediately.
-
Base Stoichiometry: Use only a catalytic amount of a suitable base (e.g., piperidine, triethylamine) rather than a stoichiometric amount of a strong base like sodium ethoxide, unless the specific protocol requires it.[7]
-
Slow Addition: Add the malononitrile or the base slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the highly reactive malononitrile carbanion low, favoring the reaction with the intended electrophile.
-
Temperature Control: Run the reaction at room temperature or below, if feasible. Higher temperatures can accelerate the undesired self-condensation.
References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information.[Link]
-
Dimroth rearrangement. Wikipedia.[Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Journals.[Link]
-
Thorpe reaction. Grokipedia.[Link]
-
Thorpe reaction. Wikipedia.[Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. ResearchGate.[Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.[Link]
-
Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate.[Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.[Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate.[Link]
-
One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate.[Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][7][11]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.[Link]
-
Thorpe reaction. L.S.College, Muzaffarpur.[Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Research Square.[Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information.[Link]
-
Thorpe-Ziegler Reaction. Chem-Station.[Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. PubMed.[Link]
-
The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate.[Link]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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- 13. lscollege.ac.in [lscollege.ac.in]
Biginelli Reaction Technical Support Center: A Guide to Overcoming Low Yields
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for their 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesis. The Biginelli reaction, a cornerstone of multicomponent reactions, offers a direct route to a class of compounds with significant therapeutic potential, including calcium channel blockers and antihypertensive agents.[1] However, its seemingly straightforward nature can often mask underlying complexities that lead to disappointing yields.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: From Low Conversion to Complex Mixtures
This section addresses specific, common problems encountered during the Biginelli reaction. Each issue is followed by a diagnosis of probable causes and a set of actionable solutions grounded in chemical principles.
Issue 1: Very Low or No Product Formation (Low Conversion)
You've set up your reaction, refluxed for hours, and the TLC plate shows mostly starting materials with a faint spot for the desired product. What went wrong?
Probable Causes & Solutions:
-
Catalyst Inefficiency or Absence: The classical Biginelli reaction is an acid-catalyzed process.[1][2] In the absence of a catalyst, product formation is often difficult and results in poor yields.[3]
-
Solution: Ensure you are using an appropriate catalyst. While traditional Brønsted acids like HCl are effective, they can sometimes promote side reactions.[4] Modern protocols often favor Lewis acids such as FeCl₃, ZnCl₂, InCl₃, or Yb(OTf)₃, which can lead to higher yields and shorter reaction times.[4][5][6] If using a reusable solid-supported catalyst, ensure it has not been deactivated; regeneration may be necessary.[3][7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[3][7] Some substrate combinations may require longer reaction times or a moderate increase in temperature to proceed to completion.[3][4] However, be cautious, as excessively high temperatures can encourage side reactions and decomposition.[3][4]
-
-
Poor Reagent Purity: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the catalyst or introduce competing reaction pathways.[3][4][7]
-
Solution: Use high-purity, well-characterized starting materials. If necessary, purify reagents before use (e.g., distill the aldehyde, recrystallize the urea).
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the necessary bond formations, slowing the reaction rate significantly.[3]
-
Solution: For sterically demanding substrates, consider extending the reaction time, increasing the temperature moderately, or screening more potent catalysts.[3]
-
Issue 2: Significant Byproduct Formation Complicating Purification
Your reaction yields a complex mixture, making the isolation of the desired DHPM a chromatographic nightmare.
Probable Causes & Solutions:
-
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, forming an α,β-unsaturated compound.[4] This pathway is particularly favored under certain acidic conditions.
-
Solution: Switching from a strong Brønsted acid (like HCl) to a Lewis acid catalyst can often minimize this side reaction.[4]
-
-
Hantzsch Dihydropyridine Formation: At elevated temperatures, urea can decompose to ammonia. The in-situ generated ammonia can then participate in a competing Hantzsch-type reaction with the aldehyde and two equivalents of the β-ketoester, leading to a 1,4-dihydropyridine byproduct.[7]
-
Aldehyde Self-Condensation: Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction), consuming the starting material.[4]
-
Solution: Carefully control stoichiometry and consider the order of addition. In some cases, adding the aldehyde slowly to the mixture of the other components can mitigate this issue.
-
Visualizing the Process: A Troubleshooting Workflow
To aid in diagnosing experimental issues, the following flowchart outlines a logical progression of steps to identify and solve common problems leading to low yield.
Caption: Troubleshooting workflow for low-yield Biginelli reactions.
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent?
The solvent plays a crucial role by affecting reactant solubility and reaction rate.[3][4] While ethanol is the traditional solvent, exploring others can be beneficial. Polar solvents like acetonitrile are common alternatives.[3] Interestingly, solvent-free conditions have proven highly effective, often leading to improved yields and aligning with green chemistry principles.[3][6] Studies have also shown that bio-derivable solvents like p-cymene can enhance reaction efficiency.[8][9][10] The solvent can also influence the tautomeric equilibrium of the β-dicarbonyl compound, which in turn dictates the reaction's yield.[8][9][10]
Q2: What is the proposed mechanism, and how does it inform optimization?
The exact mechanism has been a subject of debate, but the most widely accepted pathway proceeds via an N-acyliminium ion intermediate.
Caption: Simplified mechanism of the Biginelli reaction.
Understanding this mechanism highlights the importance of the N-acyliminium ion. The rate-limiting step is often the nucleophilic attack of the ketoester enol onto this iminium intermediate.[1] Therefore, reaction conditions (catalyst, solvent) should be chosen to favor both the formation and stability of this key intermediate.[5] For example, Lewis acids are effective because they can coordinate to the aldehyde's carbonyl oxygen, facilitating the initial condensation with urea.[11]
Q3: Can alternative energy sources improve my yields?
Absolutely. Microwave irradiation and ultrasound have emerged as powerful tools for enhancing Biginelli reactions.
-
Microwave-Assisted Synthesis: Provides rapid, uniform heating, which dramatically shortens reaction times (often to a few minutes) and can improve yields.[5] This method is often performed under solvent-free conditions, further boosting its green credentials.[5][6]
-
Ultrasound-Assisted Synthesis: Utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates reaction rates.[6]
Q4: My product precipitates from the reaction mixture. Is this a good sign?
Often, yes. In many cases, the DHPM product is poorly soluble in the reaction solvent (like ethanol) at room temperature and will precipitate upon cooling. This provides a very simple and effective initial purification step. The product can be isolated by simple filtration, washed, and then recrystallized if necessary. If no precipitate forms, the product must be isolated after concentrating the reaction mixture under reduced pressure.[3]
Data & Protocols for Success
Table 1: Influence of Catalyst on a Model Biginelli Reaction
This table summarizes the performance of various catalysts for the synthesis of a model DHPM, demonstrating the significant impact of catalyst choice on yield and reaction time.
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | 18 | 20-60 | Classical Conditions[5][12] |
| Yb(OTf)₃ (10 mol%) | None | 0.5 | 95 | Ma, Y. et al., J. Org. Chem., 2000[13] |
| InCl₃ (15 mol%) | Acetonitrile | 1.5 | 92 | Ranu, B. C. et al., J. Org. Chem., 2000[13] |
| FeCl₃·6H₂O (10 mol%) | None | 1 | 93 | Lu, J. & Bai, Y., Synthesis, 2002[13] |
| Ball Milling (None) | None | 0.5 | >98 | El-Hiti, G. A. et al., Molecules, 2021[14] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis
This protocol provides a starting point for a high-yield, environmentally friendly synthesis.
Materials:
-
Aldehyde (10 mmol, 1.0 eq)
-
β-Ketoester (10 mmol, 1.0 eq)
-
Urea or Thiourea (15 mmol, 1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, 1-10 mol%)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the chosen catalyst in a microwave-safe vessel.
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 300-600W) for short intervals (e.g., 30-60 seconds) for a total reaction time of 2-5 minutes, monitoring progress by TLC between intervals if possible.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water or ethanol to the vessel. The solid product will often precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold solvent to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone product.
References
-
The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. Available at: [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. Available at: [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. Available at: [Link]
-
The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Available at: [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Available at: [Link]
-
Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. Available at: [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate. Tunisian Chemical Society. Available at: [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available at: [Link]
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]
-
BIGINELLI REACTION. SlideShare. Available at: [Link]
-
Recent Advances in Biginelli-type Reactions. Bentham Science. Available at: [Link]
-
Effect of the catalyst amount on the yields of the model Biginelli reaction. ResearchGate. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available at: [Link]
-
A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. Available at: [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. Available at: [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health. Available at: [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
troubleshooting incomplete cyclization in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
A-TS-CHEM-2601
Introduction: The Challenge of the Final Step
The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry and drug development, forming the scaffold for countless therapeutic agents. While numerous methods exist for constructing this essential heterocycle, researchers frequently encounter a critical bottleneck: incomplete cyclization . This guide provides a structured, in-depth approach to diagnosing and resolving the common issues that prevent the formation of the desired pyrimidine ring. Drawing from established literature and practical field experience, this document serves as a technical resource for overcoming this synthetic hurdle. The focus will be on the widely used Biginelli reaction as a representative model for troubleshooting cyclization in pyrimidine synthesis.[1][2][3]
Part 1: Diagnostic Workflow for Cyclization Failure
Before proceeding to specific troubleshooting steps, it is crucial to systematically diagnose the state of your reaction. The following workflow guides you through a logical sequence of questions and analytical checkpoints.
}
Caption: A logical flow for diagnosing issues in pyrimidine synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Section A: Issues with Starting Materials and Reagents
Q1: My reaction shows a significant amount of unconsumed starting materials after an extended period. What is the likely cause?
A1: This symptom typically points to a failure in the initial activation or condensation steps, which precede cyclization.
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or the urea/amidine component can inhibit the reaction.[4] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize acid catalysts.
-
Actionable Advice:
-
Verify the purity of your aldehyde. If it's a liquid, consider running it through a short plug of neutral alumina or silica gel before use. If it's a solid, recrystallize it.
-
Ensure your β-dicarbonyl compound has not undergone significant self-condensation or hydrolysis. Use freshly distilled or high-purity commercial material.
-
Confirm the quality of your urea or amidine source.
-
-
-
Ineffective Catalysis: The initial condensation to form the key iminium ion intermediate is often the rate-limiting step and is acid-catalyzed.[2][5][6]
-
Actionable Advice:
-
Catalyst Choice: While classical methods use strong Brønsted acids like HCl, these can promote side reactions.[7] Consider using milder Lewis acids like Yb(OTf)₃, FeCl₃, or ZnCl₂, which have been shown to be highly effective and can lead to shorter reaction times and higher yields.[4][7]
-
Catalyst Loading: Ensure the catalyst loading is appropriate (typically 1-20 mol%).[4] Too little may be ineffective, while too much can sometimes catalyze side reactions.
-
Catalyst Activity: If using a reusable catalyst, ensure it has been properly activated or regenerated.[4]
-
-
Q2: I've isolated the open-chain ureide intermediate, but it refuses to cyclize. What factors are preventing ring closure?
A2: Accumulation of the acyclic intermediate is a classic sign that the final cyclization-dehydration step is the bottleneck. This is a reversible step, and its equilibrium can be influenced by several factors.
-
Suboptimal pH: The cyclization step, which involves a nucleophilic attack of the terminal amine/amide onto a carbonyl group, is highly pH-dependent.
-
Scientific Rationale: The nitrogen atom needs to be sufficiently nucleophilic (not fully protonated), while the carbonyl group benefits from some degree of activation by an acid catalyst.
-
Actionable Advice: Studies have shown that for Biginelli-type reactions, a pH of around 5 can be optimal, dramatically increasing yields compared to more strongly acidic conditions (e.g., pH 4).[8] If you are using a strong acid, consider switching to a weaker one or buffering the system.
-
-
Water Removal: The final step is a dehydration reaction. By Le Châtelier's principle, the presence of excess water can inhibit the forward reaction.
-
Actionable Advice:
-
If your reaction solvent is miscible with water (e.g., ethanol), consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
For higher boiling point solvents, using a Dean-Stark apparatus to azeotropically remove water can be highly effective.
-
Switching to a solvent-free (neat) reaction condition, often with microwave irradiation or ball milling, can also improve yields by driving off volatiles.[4][9][10]
-
-
-
Steric Hindrance: Bulky substituents on either the β-dicarbonyl component or the intermediate can sterically hinder the required conformation for cyclization.[4]
-
Actionable Advice: This is an inherent substrate issue. Consider increasing the reaction temperature or switching to a more potent catalyst to overcome the higher activation energy. Prolonging the reaction time may also be necessary.[4]
-
Section B: Competing Side Reactions
Q3: My TLC/HPLC analysis shows multiple spots/peaks, and my final yield is low despite consumption of starting materials. What are the likely side reactions?
A3: Several side reactions can compete with the main synthetic pathway, consuming reagents and complicating purification.[7]
-
Knoevenagel Condensation: A common byproduct results from the condensation between the aldehyde and the active methylene of the β-ketoester.[7]
-
How to Minimize: This is often promoted by strong Brønsted acids. Switching to a Lewis acid catalyst can sometimes suppress this pathway.[7] Carefully controlling the stoichiometry and order of addition can also help.
-
-
Hantzsch Dihydropyridine Formation: If ammonia is present (e.g., from the decomposition of urea or if ammonium acetate is used), a competing Hantzsch pyridine synthesis can occur, leading to dihydropyridine byproducts, which are often yellow and fluorescent.[4][11]
-
How to Minimize: Using a pre-formed amidine or high-purity urea can reduce the amount of free ammonia in the reaction.[4]
-
-
Self-Condensation of the Aldehyde: Aldehydes, particularly aliphatic ones, can undergo aldol self-condensation.[7]
-
How to Minimize: Ensure high-purity aldehydes and maintain controlled stoichiometry. Slow addition of the aldehyde to the reaction mixture can sometimes mitigate this issue.
-
}
Caption: The critical cyclization/dehydration step is highlighted in red.
Part 3: Key Analytical & Optimization Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
This protocol allows for rapid, qualitative assessment of reaction progress.
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark lanes for your aldehyde (A), β-ketoester (K), a co-spot of A and K (Co), and your reaction mixture (Rxn).
-
Spotting: Using separate capillaries, spot small amounts of the starting materials in their respective lanes. Spot the reaction mixture in its lane.
-
Development: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The goal is to achieve good separation between starting materials and the product, with an Rf of ~0.3-0.5 for the product.
-
Visualization: Visualize the plate under a UV lamp (254 nm). Stain if necessary (e.g., with potassium permanganate).
-
Interpretation:
-
Complete Reaction: Disappearance of starting material spots in the 'Rxn' lane and the appearance of a new, single major spot.
-
Incomplete Reaction: Presence of starting material spots and a product spot.
-
Side Reactions: Multiple new spots in the 'Rxn' lane.[12]
-
Protocol 2: Optimization of Reaction Conditions (Table Format)
When troubleshooting, systematically vary one parameter at a time. The Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea is a good model system.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | HCl (10) | Ethanol | Reflux (78) | 12 | 35 | Classical conditions, significant byproducts. |
| 2 | Yb(OTf)₃ (5) | Ethanol | Reflux (78) | 4 | 75 | Cleaner reaction, faster conversion. |
| 3 | Yb(OTf)₃ (5) | Acetonitrile | Reflux (82) | 4 | 82 | Solvent screening can improve yield.[4] |
| 4 | Yb(OTf)₃ (5) | Solvent-Free | 100 | 1 | 92 | Neat conditions often provide excellent results.[9] |
| 5 | FeCl₃ (10) | Solvent-Free | 100 | 1.5 | 88 | Alternative, inexpensive Lewis acid.[4] |
This table is a representative example; actual results will vary with substrates.
Protocol 3: Structural Confirmation with NMR and MS
If you isolate an unknown intermediate or byproduct, structural elucidation is key.
-
Purification: Purify the compound of interest using column chromatography or recrystallization.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and calculate the molecular formula. This is the fastest way to distinguish between an intermediate (sum of reactants minus water) and a byproduct.
-
¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The proton NMR will provide key information:
-
Acyclic Intermediate: Look for signals corresponding to the intact aldehyde proton (if applicable), the ester, and two distinct NH protons from the urea moiety.
-
DHPM Product: Look for the characteristic doublet for the C4-H (around 5.1-5.5 ppm) and a broad singlet for the N3-H (around 7.5-9.5 ppm).
-
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbons and their chemical environment, helping to distinguish between isomers and byproducts.[12]
References
-
Wikipedia. Pyrimidine. Available at: [Link]
-
Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2017). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. Available at: [Link]
-
Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Sharma, P., et al. (2021). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. Available at: [Link]
-
Various Authors. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Institutes of Health (PMC). Available at: [Link]
-
Vasile, F., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Various Authors. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available at: [Link]
-
Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Creek, D. J., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health (PMC). Available at: [Link]
-
Various Authors. (2014). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
J&K Scientific LLC. Biginelli Reaction. Available at: [Link]
-
Mhaiskar, T. A., et al. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available at: [Link]
-
Various Authors. (2016). Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health (PMC). Available at: [Link]
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- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Understanding the Compound and Solvent Selection
FAQ 1: What are the key physicochemical properties of this compound to consider for recrystallization?
Understanding the compound's properties is the foundation of developing a successful recrystallization protocol. This compound is a heterocyclic compound with several functional groups: a pyrimidine ring, a chloro group, a methylthio group, and a carbonitrile (nitrile) group. These features give it moderate polarity. While specific solubility data is not extensively published, its structure suggests it will be sparingly soluble in non-polar solvents and more soluble in polar organic solvents.[1] A key physical property is its state as a solid at room temperature, making it a suitable candidate for purification by recrystallization.
FAQ 2: What defines an ideal solvent for this recrystallization?
The choice of solvent is the most critical factor in recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent must completely dissolve the this compound at or near its boiling point.[2][3]
-
Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[2][3]
-
Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals during drying.
-
Inertness: The solvent must not react with the compound.
-
Impurity solubility profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
FAQ 3: How do I perform a solvent screen to find the best solvent?
A systematic, small-scale solvent screen is the most effective way to identify a suitable solvent or solvent system.[4]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount of the crude this compound (approx. 20-30 mg) into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise, starting with about 0.5 mL.[4] Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[5]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[6]
-
Evaluation: The best solvent will be the one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.
Table 1: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Toluene | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair | Possible Candidate |
| Heptane | Insoluble | Sparingly Soluble | Poor | Unsuitable (poor dissolution) |
| Acetone | Soluble | Very Soluble | None | Unsuitable (too soluble) |
FAQ 4: What should I do if no single solvent is suitable?
If a single solvent cannot be found, a mixed-solvent system is an excellent alternative.[3] This involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[7]
Common Solvent Pairs:
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes faintly cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization.
Section 2: Standard Recrystallization Protocol & Workflow
This section provides a generalized step-by-step protocol. The exact solvent and volumes should be determined from your solvent screening.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the compound is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[2][6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask. Causality: This step removes impurities that do not dissolve in the hot solvent.[8]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.[5]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Diagram: General Recrystallization Workflow
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Section 3: Troubleshooting Guide
FAQ 5: What should I do if no crystals form after cooling?
This is a common issue, often referred to as supersaturation.[9]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[6][9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for crystallization.[6][9]
-
-
Too Much Solvent: You may have used too much solvent.[9] Gently heat the solution to boil off some of the solvent to increase the concentration and then attempt to cool it again.[6]
-
Cool Further: If room temperature cooling is insufficient, use an ice-salt bath to achieve lower temperatures.[9]
FAQ 6: My compound has "oiled out" instead of forming crystals. What now?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly.
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of extra solvent to dilute the solution slightly, then allow it to cool much more slowly.[9]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system.
FAQ 7: My final yield is very low. How can I improve it?
A low yield (generally <80%, though this is compound-dependent) can result from several factors.[7]
-
Excess Solvent: Using too much solvent during dissolution is the most common cause, as a significant amount of the product will remain in the mother liquor.[6][9] Ensure you are using the minimum amount of hot solvent required.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your compound. Ensure your filtration apparatus is pre-heated.
-
Excessive Washing: Washing the crystals with too much solvent, or with solvent that is not ice-cold, can dissolve some of your product.
-
Check the Mother Liquor: After filtration, you can cool the mother liquor further in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
Section 4: Safety & Handling
FAQ 8: What are the primary safety concerns when performing this recrystallization?
All laboratory work should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Compound Handling: While a specific Safety Data Sheet (SDS) for this compound is not widely available, related pyrimidine compounds can be harmful if swallowed, cause skin irritation, and serious eye damage.[10] Handle the compound in a well-ventilated area or a chemical fume hood.[10][11] Avoid generating dust.
-
Solvent Hazards: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Always handle solvents in a fume hood and keep them away from ignition sources.[11]
-
Heating: When heating flammable organic solvents, use a steam bath, water bath, or heating mantle. Never heat flammable solvents directly on a hot plate with an open element.
Always consult the specific SDS for each solvent you use and follow all institutional safety protocols.
References
- Vertex AI Search. (2012).
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- University of Rochester. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
- Royal Society of Chemistry. (2021).
- University of York. (n.d.).
- Echemi. (n.d.). 4-CHLORO-6-(4-METHYLPHENYL)-2-(METHYLTHIO)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.).
- Reddit. (2022).
- Mount Holyoke College. (2010).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025).
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921.
- Ark Pharma Scientific Limited. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- PubChem. (n.d.). 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile.
- ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BLDpharm. (n.d.). 1208170-17-5|4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | 1208170-17-5.
- ChemicalBook. (n.d.). This compound synthesis.
- Koutentis, P. A., & Loizou, G. (2005). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2005(6), 116-127.
- Zeynolabedini, M., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-15.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.
- ChemicalBook. (n.d.). This compound.
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- 11. fishersci.com [fishersci.com]
preventing hydrolysis during the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, with a primary focus on preventing unwanted hydrolysis—a frequent cause of low yields and purification difficulties. Our approach is rooted in explaining the chemical principles behind the troubleshooting strategies, ensuring a deeper understanding and more effective experimental design.
Section 1: Troubleshooting Guide - The Hydrolysis Problem
Hydrolysis is a pervasive side reaction in many pyrimidine synthesis protocols, particularly in classic condensations like the Biginelli and Pinner reactions. The presence of water, even in trace amounts, can lead to the decomposition of starting materials, intermediates, and even the final product. This guide will help you diagnose and solve hydrolysis-related issues.
Q1: My Pinner pyrimidine synthesis is yielding an ester byproduct instead of the desired pyrimidine. What's happening and how can I fix it?
Answer: This is a classic sign of hydrolysis of the Pinner salt intermediate. The Pinner synthesis involves the formation of an imidate salt from a nitrile and an alcohol under acidic conditions. This intermediate is highly susceptible to attack by water, which leads to the formation of an ester, consuming your starting material and reducing the yield of the pyrimidine.[1]
Root Cause Analysis:
The core of the problem is the presence of water in your reaction setup. Amidines themselves can also be hygroscopic and hydrolyze over time, contributing to the issue.[2]
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried (at >120°C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. For instance, THF can be distilled from sodium benzophenone ketyl, and dichloromethane from calcium hydride.[4]
-
Reagent Quality: Use high-purity, dry amidine hydrochloride. If possible, use freshly prepared amidine.[2]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry inert gas like nitrogen or argon.[1]
Experimental Protocol: Ensuring Anhydrous Conditions for Pinner Synthesis
| Step | Action | Rationale |
| 1 | Glassware Preparation | Oven-dry all glassware (flask, condenser, stir bar) at >120°C for at least 4 hours. Assemble while hot and cool under a stream of dry nitrogen or argon. |
| 2 | Solvent Preparation | Use freshly distilled anhydrous ethanol. For instance, distill from magnesium ethoxide. |
| 3 | Reagent Handling | Use a fresh bottle of amidine hydrochloride or dry it in a vacuum oven before use. Handle all reagents under an inert atmosphere using syringes or a glovebox. |
| 4 | Reaction Setup | Assemble the reaction under a positive pressure of nitrogen. Use septa on all openings to maintain the inert atmosphere. |
| 5 | Reaction Execution | Add sodium ethoxide to the amidine hydrochloride in anhydrous ethanol to generate the free amidine in situ. Then, add the β-dicarbonyl compound dropwise. |
Q2: My Biginelli reaction has a low yield, and I suspect hydrolysis of my starting materials. How can I confirm this and improve the outcome?
Answer: Low yields in the Biginelli reaction are often due to side reactions, with hydrolysis of the β-ketoester being a common culprit, especially under harsh acidic or basic conditions during workup.[5] Another issue is the decomposition of urea at high temperatures, which can lead to the formation of ammonia and subsequent side reactions like the Hantzsch dihydropyridine synthesis.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Biginelli reaction.
Preventative Measures:
-
pH Control: The optimal pH for many pyrimidine synthesis enzymes is on the alkaline side (around 8-9). While chemical synthesis conditions differ, extreme pH should be avoided during the reaction and workup. Use milder Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃) instead of strong Brønsted acids like HCl.[2]
-
Temperature Management: Avoid excessively high temperatures that can lead to urea decomposition. Monitor the reaction progress by TLC to determine the optimal temperature and time.[2]
-
Aqueous Workup: When quenching the reaction, use a saturated solution of a mild base like sodium bicarbonate instead of strong bases. Minimize the contact time with the aqueous phase and promptly extract the product into an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q: How can I quantitatively measure the water content in my solvents?
A: The gold standard for determining water content in organic solvents is the Karl Fischer titration.[6][7] This method is highly sensitive and accurate. Coulometric Karl Fischer titration is particularly suited for low water concentrations.[8] For a less rigorous but often sufficient lab practice, using a freshly activated molecular sieve and assuming it has dried the solvent to an acceptable level is common.[9]
Table 1: Comparison of Solvent Drying Methods
| Method | Desiccant/Reagent | Typical Residual Water Content | Notes |
| Distillation | Sodium/Benzophenone | < 50 ppm | Provides a color indicator (deep blue) for dryness.[4] |
| Distillation | Calcium Hydride (CaH₂) | < 50 ppm | Good for halogenated solvents and those that react with sodium.[4] |
| Standing | Activated 3Å Molecular Sieves | < 10 ppm | Requires at least 12-24 hours of contact time.[9] |
| Azeotropic Distillation | Toluene | Variable | Useful for removing water from starting materials during workup.[10] |
Q: What are the best practices for handling an aqueous workup to prevent product hydrolysis?
A: The aqueous workup is a critical step where your product is intentionally exposed to water. To minimize hydrolysis:
-
Keep it cold: Perform the workup in an ice bath to slow down the rate of hydrolysis.
-
Keep it quick: Minimize the time the organic layer is in contact with the aqueous phase.
-
Use brine: A final wash with a saturated sodium chloride solution (brine) helps to remove the bulk of dissolved water from the organic layer before adding a drying agent.[10]
-
Choose the right drying agent: Use a high-capacity and efficient drying agent like anhydrous magnesium sulfate or sodium sulfate.
Substituent-Specific Questions
Q: I am synthesizing a 2-aminopyrimidine and see evidence of decomposition. How stable are aminopyrimidines to hydrolysis?
A: Aminopyrimidines can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the corresponding hydroxypyrimidine (a pyrimidinone). The 4-amino group is generally more labile to acid-catalyzed hydrolysis than the 2-amino group.[11] However, the presence of other substituents on the ring can influence this selectivity. For instance, an electron-donating nitrogen atom at the C6 position can surprisingly make the 2-amino group more susceptible to hydrolysis.[11]
Q: My synthesis involves a 2,4-dichloropyrimidine intermediate, and I am getting a mixture of products during nucleophilic substitution. Could hydrolysis be a factor?
A: Yes. 2,4-Dichloropyrimidine is reactive towards nucleophiles, and water can act as a nucleophile, especially at elevated temperatures or under acidic/basic conditions, leading to the formation of chloropyrimidinones. Nucleophilic attack typically occurs preferentially at the C4 position. However, hydrolysis at C2 can be achieved with concentrated HCl to yield the 2-pyrimidinone.[1] A highly selective hydrolysis of the 2-chloro isomer over a 6-chloro isomer in a mixture has been reported using 12 N HCl, demonstrating the influence of reaction conditions on selectivity.[12]
Caption: A general workflow for preventing hydrolysis during pyrimidine synthesis.
Q: How can I use protecting groups to prevent hydrolysis of functional groups on my pyrimidine substituents?
A: Protecting groups are essential when your pyrimidine substituents contain sensitive functionalities like hydroxyl (-OH) or amino (-NH₂) groups.
-
For Hydroxyl Groups: Silyl ethers are excellent protecting groups. Tert-butyldimethylsilyl (TBDMS) is more robust and stable to a wider range of conditions, including hydrolysis, compared to trimethylsilyl (TMS).[13] TBDMS ethers are typically stable to basic conditions and are cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[13]
-
For Amino Groups: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[14] It is stable to basic hydrolysis and catalytic reduction but is readily removed under acidic conditions (e.g., with trifluoroacetic acid).[14] This allows for selective deprotection if other acid-sensitive groups are not present.
Experimental Protocol: Boc Protection of an Amino Substituent
-
Dissolution: Dissolve the amino-substituted pyrimidine in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, perform a standard aqueous workup, extract the product, and purify by chromatography.
By implementing these strategies and understanding the underlying chemical principles, you can significantly reduce the incidence of hydrolysis in your substituted pyrimidine syntheses, leading to higher yields, easier purifications, and more reliable results.
References
-
Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Retrieved from [Link]
-
Prapan, P., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 12(1), 1-11. Retrieved from [Link]
-
ASTM E1064-16. (2016). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. ASTM International. Retrieved from [Link]
-
Al-Ahmar, A. R., et al. (2018). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Journal of Flow Injection Analysis, 35(1), 32-38. Retrieved from [Link]
-
De Boer, R. P., et al. (1998). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 63(18), 6393–6397. Retrieved from [Link]
-
Goya, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of Medicinal Chemistry, 44(2), 214–220. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
Dash, A. C., & Mohanty, P. (1985). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (6), 1143-1148. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. Retrieved from [Link]
Sources
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- 9. moodle2.units.it [moodle2.units.it]
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- 11. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Analytical Methods for Monitoring the Purity of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues that may arise during experimental procedures. Our focus is on providing practical, field-proven insights to ensure the integrity and accuracy of your analytical data.
I. Understanding the Analyte and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). A common synthetic route involves the use of starting materials like Methyl 2-cyano-3,3-di(methylthio)acrylate[1]. Understanding the synthesis is paramount for predicting potential impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual Methyl 2-cyano-3,3-di(methylthio)acrylate and the corresponding nitrogen source (e.g., guanidine).
-
Intermediates: Incompletely cyclized or partially substituted reaction intermediates.
-
By-products of Side Reactions:
-
Hydrolysis Products: 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile, formed by the replacement of the chlorine atom.
-
Oxidation Products: 4-Chloro-6-(methylsulfinyl)pyrimidine-5-carbonitrile or 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile, resulting from the oxidation of the methylthio group.
-
Isomers: Positional isomers formed during the cyclization step.
-
Solvent Adducts: Products formed from the reaction of the intermediate with residual solvents.
-
II. Recommended Analytical Methods and Parameters
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pyrimidine derivatives[2]. A well-developed HPLC method can effectively separate the main component from its potential impurities.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like pyrimidine derivatives[2]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to improve peak shape by suppressing the ionization of silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is recommended to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at the wavelength of maximum absorbance (λmax) of the analyte, likely around 254 nm. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For pyrimidine derivatives, derivatization may sometimes be necessary to improve volatility, though many substituted pyrimidines can be analyzed directly[3].
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of compounds with varying polarities. |
| Carrier Gas | Helium | An inert carrier gas that is compatible with mass spectrometry. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent retention times and optimal separation. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without causing thermal degradation. |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of impurities through their mass spectra and fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | A suitable mass range to capture the molecular ions and fragment ions of the target compound and its likely impurities. |
III. Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
HPLC Troubleshooting
Q1: Why am I seeing peak tailing for the main compound?
A1: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica-based C18 column.
-
Solution: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic or acetic acid) to suppress silanol activity. Using a base-deactivated column can also mitigate this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites.
-
Solution: Flush the column with a strong solvent like isopropanol or a recommended cleaning procedure from the manufacturer.
-
Q2: I am observing ghost peaks in my chromatogram. What is their origin?
A2: Ghost peaks are spurious peaks that can appear in a chromatogram and are often due to:
-
Carryover from Previous Injections: Highly retained or high-concentration samples can leave residues in the injector or column.
-
Solution: Implement a robust needle wash protocol in your autosampler. Run blank injections with a strong solvent between samples.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.
-
-
Sample Degradation: The analyte may be unstable in the sample solvent.
-
Solution: Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated, protected from light).
-
Q3: My retention times are shifting between injections. How can I stabilize them?
A3: Retention time instability can compromise the reliability of your results.
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile Phase Composition Changes: Evaporation of volatile organic solvents or improper mixing can alter the mobile phase composition.
-
Solution: Keep solvent reservoirs capped and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
GC-MS Troubleshooting
Q1: I am not seeing a peak for my compound, or the peak is very small.
A1: This could be due to several reasons:
-
Compound is not Volatile Enough: this compound might have a high boiling point.
-
Solution: Increase the final oven temperature and/or the injector temperature. Consider derivatization to increase volatility.
-
-
Adsorption in the Inlet or Column: Active sites in the GC system can adsorb the analyte.
-
Solution: Use a deactivated inlet liner and column. Check for and replace a contaminated septum.
-
-
Incorrect Injection Technique: For manual injections, inconsistencies can lead to variable results.
-
Solution: Use an autosampler for better reproducibility.
-
Q2: I am observing peak fronting. What is the cause?
A2: Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting a sample that is too concentrated.
-
Solution: Dilute the sample.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase or has a significantly different boiling point.
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column and conditions.
-
Q3: My mass spectrum for the main peak does not show a clear molecular ion.
A3: The absence of a molecular ion is common in electron ionization MS for some compounds.
-
Extensive Fragmentation: The molecule may be unstable under EI conditions and fragment readily.
-
Solution: Look for characteristic fragment ions. The isotopic pattern of chlorine (a 3:1 ratio of M to M+2) should be a key indicator for chlorine-containing fragments[3].
-
-
Use a Softer Ionization Technique: If available, chemical ionization (CI) is a softer ionization method that often produces a more abundant molecular ion or protonated molecule.
IV. Frequently Asked Questions (FAQs)
Q1: Which method is better for purity analysis: HPLC or GC-MS?
A1: Both methods are valuable and complementary. HPLC is generally the preferred method for quantitative purity analysis of pharmaceutical intermediates due to its high precision and suitability for a wide range of compounds, including non-volatile and thermally labile ones. GC-MS is exceptionally useful for the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer. For comprehensive purity profiling, using both techniques is recommended.
Q2: How do I validate the analytical method?
A2: Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What is the best way to prepare a sample of this compound for analysis?
A3: For HPLC analysis, accurately weigh a known amount of the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent that is miscible with the mobile phase, such as acetonitrile or methanol. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Ensure the sample is fully dissolved before injection. Sonication may be used to aid dissolution.
Q4: How can I identify an unknown impurity peak?
A4: The identification of unknown impurities is a multi-step process:
-
HPLC-DAD: Check the UV spectrum of the impurity peak. Similarities to the main peak's spectrum may suggest a related compound.
-
HPLC-MS: Couple your HPLC to a mass spectrometer to obtain the mass of the impurity. High-resolution mass spectrometry can provide the elemental composition.
-
GC-MS: If the impurity is volatile, GC-MS can provide its mass spectrum and fragmentation pattern, which can be compared to spectral libraries or interpreted to deduce the structure.
-
Synthesis of Potential Impurities: Based on the synthetic route, synthesize suspected impurities and compare their retention times and spectral data with the unknown peak.
V. Visualized Workflows
Analytical Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Impurity Identification Decision Tree
Caption: Decision Tree for Impurity Identification.
VI. References
-
Moiseev, I. K., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-13.
-
Richardson, S. D. (2003). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Journal of Environmental Monitoring, 5(6), 98N-114N.
-
El-Gamal, S. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24584-24603.
-
Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
-
ResearchGate. (n.d.). FIGURE 3 GC-MS study. (A) Chromatogram of chlorpyrifos; (B).... Retrieved from [Link]
-
Abuelizz, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Medicinal Chemistry, 12(10), 1735-1748.
-
Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 001-011.
-
Sławiński, J., et al. (2013). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Scientia Pharmaceutica, 81(3), 673–690.
-
Vovk, I., et al. (2022). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Metabolites, 12(4), 335.
-
Gill, C., et al. (2006). Synthesis, Molecular Modeling and Biological Activity of Methyl and Thiomethyl Substituted Pyrimidines as Corticotropin Releasing Hormone Type 1 Antagonists. Archiv der Pharmazie, 339(1), 12-20.
-
Chernov'yants, M. S., et al. (2008). Electrophoretic determination of thioamides, pyridine and pyrimidine derivatives. Journal of Analytical Chemistry, 63(9), 896-901.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
Sources
strategies to avoid byproduct formation in pyrimidine reactions
A Guide to Minimizing Byproduct Formation in Pyrimidine Reactions
Welcome to the technical support center for pyrimidine synthesis. As a Senior Application Scientist, I have designed this guide to address the common challenges researchers, scientists, and drug development professionals face when working with these critical heterocyclic compounds. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses broad, overarching questions that apply to various pyrimidine synthesis methodologies.
Q1: What are the most common classes of byproducts I should be aware of in pyrimidine synthesis?
A1: Byproduct formation is a frequent challenge, often stemming from the reactivity of the starting materials and intermediates. The most common classes of byproducts include:
-
Knoevenagel Condensation Products: These arise from the reaction between an active methylene compound (like a β-ketoester) and an aldehyde, which can be a significant competing pathway in multicomponent reactions like the Biginelli synthesis.[1]
-
Hantzsch-type Dihydropyridines: In reactions using urea or ammonia, a competing Hantzsch pyridine synthesis can occur, especially at elevated temperatures where urea may decompose into ammonia.[2][3] This is often identifiable as a fluorescent byproduct.[2]
-
Uncyclized Intermediates: The reaction may stall after initial condensation but before the final ring-closing step. This is often due to insufficient activation of a carbonyl group for the intramolecular nucleophilic attack.[1]
-
Hydrolysis Products: Intermediates in many pyrimidine syntheses, such as the Pinner salt, are highly susceptible to hydrolysis.[1] The presence of even trace amounts of water can lead to the formation of esters or amides instead of the desired pyrimidine.[1]
-
Michael Adducts: The enolate of a β-ketoester can act as a Michael donor and react with a Knoevenagel product (a Michael acceptor), leading to open-chain adducts that fail to cyclize.[4]
Q2: How critical are anhydrous conditions, and for which reactions are they most important?
A2: The importance of anhydrous conditions is highly dependent on the specific reaction mechanism.
-
Critically Important: For the Pinner synthesis , anhydrous conditions are non-negotiable. The key intermediate, an imidate salt (Pinner salt), is extremely sensitive to moisture and will readily hydrolyze to form an ester byproduct.[1] Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar) is essential for success.
-
Often Preferred: In many other syntheses, while not as strictly critical as the Pinner reaction, anhydrous conditions can still improve yields by preventing the hydrolysis of starting materials, reagents (e.g., certain Lewis acid catalysts), or intermediates.[4]
-
Less Critical/Not Required: Some modern protocols, particularly those using water as a solvent for green chemistry approaches, are designed to be water-tolerant.[5] However, these are specific, optimized cases.
Q3: My reaction is complete, but purification is difficult. What are the best general strategies?
A3: A complex crude mixture is a common issue. The two most powerful purification techniques for pyrimidine products are column chromatography and recrystallization.[6]
-
Column Chromatography: This is the most versatile technique for separating the desired product from byproducts and unreacted starting materials, especially for complex mixtures.[6] A typical approach involves using silica gel as the stationary phase with a gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[6] Adding a small amount of triethylamine (0.1-1%) to the mobile phase can be beneficial when purifying basic pyrimidine compounds to prevent streaking on the silica gel.[6]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products and is often used as a final purification step after chromatography. The key is to find a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or mixtures with water or acetonitrile.[6]
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is notorious for several competing side reactions.[7][8]
Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a major Knoevenagel byproduct.
-
Symptoms: Your primary product appears to be the result of a simple condensation between the aldehyde and the β-ketoester, lacking the urea component.
-
Causality: The Knoevenagel condensation pathway is directly competing with the desired three-component reaction.[1] The initial step of the Biginelli reaction is the formation of an acyliminium ion from the aldehyde and urea. If this step is slow, the acid catalyst will instead promote the Knoevenagel condensation between the aldehyde and the β-ketoester.
Caption: Competing Biginelli and Knoevenagel pathways. -
Mitigation Strategies:
-
Alter Stoichiometry: Push the equilibrium towards the acyliminium ion. Using a slight excess of urea (1.2 to 1.5 equivalents) often outcompetes the Knoevenagel pathway.[1]
-
Catalyst Selection: Traditional Brønsted acids (like HCl) can be effective, but modern Lewis acids often provide superior yields and selectivity by more effectively promoting the formation of the key acyliminium intermediate.[1][9] Consider catalysts like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃).[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Protic and polar aprotic solvents generally perform well.
Entry Solvent Time (h) Yield (%) Reference 1 Ethanol 0.6 95 [1] 2 Methanol 0.6 82 [1] 3 Acetonitrile 0.6 60 [1] 4 Water 22 >90 [5] 5 Solvent-Free 0.5 High [1][10] Conditions may vary based on specific substrates and catalysts.
-
Problem 2: My reaction mixture has a strong fluorescence, and I've isolated a yellow, highly fluorescent byproduct.
-
Symptoms: Isolation of a byproduct with different spectroscopic properties (especially fluorescence) than the expected DHPM.
-
Causality: This is the classic signature of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is formed from the decomposition of urea, a process favored by high temperatures.[2][3]
Caption: Formation of Hantzsch byproduct via urea decomposition. -
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. High temperatures (e.g., high-refluxing solvents) accelerate urea decomposition. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2][3] Monitoring the reaction at a controlled 60°C is a good starting point.[2]
-
Order of Addition: Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its exposure to prolonged heating and subsequent decomposition.[2][3]
-
Catalyst Choice: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway.[2][3]
-
Troubleshooting Guide: The Pinner Synthesis
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is powerful but highly sensitive to reaction conditions.[3]
Problem 1: My yield is very low, and I've identified an ester as the major byproduct.
-
Symptoms: NMR and mass spectrometry analysis show the incorporation of the solvent (e.g., ethoxy group from ethanol) into the product instead of the amidine-derived fragment.
-
Causality: This is a direct result of the hydrolysis of the Pinner salt intermediate. The Pinner salt is highly electrophilic and susceptible to nucleophilic attack by water or alcohol solvents.[1] The presence of even small amounts of moisture will favor the formation of an ester over the desired pyrimidine.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is paramount. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle.[1][3]
-
Reagent Purity: Ensure the nitrile and alcohol (if used) are of high purity and free from water.
-
Base Addition: Use a strong, anhydrous base like sodium ethoxide.[1] If preparing it in situ from sodium metal and ethanol, ensure the reaction goes to completion and no unreacted sodium remains.
Caption: Workflow for ensuring anhydrous reaction conditions. -
Problem 2: The reaction stalls, and I'm isolating the uncyclized, open-chain intermediate.
-
Symptoms: The amidine and the dicarbonyl compound have reacted, but the final ring-closure has not occurred.
-
Causality: The final step is a cyclization-dehydration that requires the activation of a ketone carbonyl for nucleophilic attack by the terminal nitrogen of the amidine moiety. This step may have a higher activation energy barrier.[1]
-
Mitigation Strategies:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to reflux in ethanol or THF) after the initial condensation can provide the necessary activation energy for the ring-closing step.[1] Always monitor by TLC to avoid decomposition.
-
Increase Catalyst Concentration/Strength: A slightly higher loading of the acid or base catalyst can sometimes enhance the rate of the final cyclization step.[1] Be cautious, as this can also promote side reactions.
-
Validated Experimental Protocols
Protocol 1: Optimized Biginelli Reaction for DHPM Synthesis
This protocol incorporates strategies to minimize Knoevenagel and Hantzsch byproducts.
-
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea: 15 mmol (1.5 eq.)[1]
-
Catalyst (e.g., Yb(OTf)₃): 0.5 mmol (5 mol%)
-
Solvent (e.g., Ethanol): 20 mL
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and catalyst.
-
Add the solvent (Ethanol, 20 mL).
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Often, the product will precipitate. Filter the solid product and wash with a small amount of cold ethanol.[2]
-
If no precipitate forms, add ice-cold water to induce precipitation.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
-
Protocol 2: Pinner Synthesis Under Strict Anhydrous Conditions
This protocol emphasizes the critical steps needed to prevent hydrolysis.
-
Materials:
-
β-Diketone (e.g., Acetylacetone): 10 mmol
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 11 mmol (1.1 eq.)
-
Sodium Ethoxide: 11 mmol (1.1 eq.)
-
Anhydrous Ethanol
-
-
Procedure:
-
Preparation: Ensure all glassware is oven-dried for several hours and assembled hot under a positive pressure of an inert atmosphere (N₂ or Ar).[1]
-
In the reaction flask, suspend the amidine hydrochloride (11 mmol) in anhydrous ethanol.
-
Base Addition: To the stirred suspension, carefully add sodium ethoxide (11 mmol). Stir for 30 minutes at room temperature to generate the free amidine.[1]
-
Diketone Addition: Add the β-diketone (10 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
-
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wikipedia. (2024). Pyrimidine.
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- BenchChem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them.
- Wikipedia. (2024). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Sigma-Aldrich. (n.d.). Biginelli Reaction.
- Taylor & Francis Online. (2018). Biginelli reaction – Knowledge and References.
- ACS Sustainable Chemistry & Engineering. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile and Its Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile and its derivatives. As a Senior Application Scientist, the following content is curated to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a blend of technical accuracy and practical insight. While specific, publicly available experimental data for the parent compound, this compound, is limited, this guide establishes a robust framework for its characterization by leveraging data from its closely related derivatives and analogous structures.
Introduction: The Pyrimidine-5-carbonitrile Scaffold
Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases, and the addition of a cyano group at the 5-position, along with versatile substitution points at the 4- and 6-positions, makes this scaffold a valuable starting point for the development of novel therapeutic agents. The subject of this guide, this compound, serves as a key intermediate, with the chloro and methylthio groups providing reactive handles for a variety of chemical transformations. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
General Synthesis Methodologies
The synthesis of this compound and its derivatives typically involves a multi-step process, starting from simple precursors. The following is a generalized protocol based on established methods for pyrimidine synthesis.
dot
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation for the synthesis of a this compound derivative.
Step 1: Synthesis of the Pyrimidine Core
-
To a suspension of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol), add the starting materials, typically a malononitrile derivative and a thiourea derivative.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with an acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry to obtain the pyrimidine-4-thiol-6-one intermediate.
Step 2: S-Methylation
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash and dry the product.
Step 3: Chlorination
-
To the S-methylated intermediate, add an excess of a chlorinating agent (e.g., phosphorus oxychloride).
-
Heat the mixture at reflux for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purify the product by column chromatography or recrystallization.
Characterization of this compound and Its Derivatives
A thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are essential:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. For a typical this compound derivative, one would expect to see a singlet for the methylthio protons (S-CH₃) around δ 2.5-2.7 ppm. Signals for any other substituents would appear in their respective characteristic regions.
-
¹³C NMR: Shows the number of unique carbon atoms. Key signals would include the cyano carbon (C≡N) around δ 115-120 ppm, and carbons of the pyrimidine ring. The carbon attached to the methylthio group would appear around δ 12-15 ppm.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C≡N stretch is expected in the range of 2220-2240 cm⁻¹.
-
Bands corresponding to C=N and C=C stretching of the pyrimidine ring will be observed in the 1500-1600 cm⁻¹ region.
-
C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its isotopic pattern. The presence of chlorine will be evident from the characteristic M+ and M+2 isotopic peaks with a ratio of approximately 3:1.
Comparative Data of Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number | Reported Physical Form |
| This compound | C₆H₄ClN₃S | 185.63 | 150807-96-8 | Solid |
| 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile[1] | C₇H₆ClN₃S | 199.66 | 1208170-17-5 | Solid |
| 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile[2] | C₁₃H₁₀ClN₃S | 275.76 | 128640-74-4 | Solid[2] |
Reactivity and Further Derivatization
The this compound scaffold is a versatile platform for the synthesis of a diverse library of compounds. The reactivity of the key functional groups dictates the synthetic possibilities.
dot
Caption: Potential derivatization pathways for this compound.
The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl moieties at this position.
The methylthio group at the 6-position can be oxidized to the corresponding sulfoxide or sulfone. The resulting sulfone is a good leaving group and can be displaced by various nucleophiles, providing another avenue for derivatization.
Potential Applications in Drug Discovery
Pyrimidine-5-carbonitrile derivatives have been investigated for a variety of biological activities. The ability to readily diversify the scaffold makes it attractive for generating compound libraries for high-throughput screening.
-
Anticancer Activity: Many pyrimidine derivatives are known to exhibit anticancer properties by targeting various enzymes and receptors involved in cancer cell proliferation and survival. The introduction of different substituents on the pyrimidine core can modulate the potency and selectivity of these compounds.
-
Antimicrobial Agents: The pyrimidine nucleus is also found in several antimicrobial agents. Derivatives of this compound can be screened for their activity against a panel of bacterial and fungal strains.
-
Kinase Inhibitors: Pyrimidines are a common scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. The versatile substitution patterns of the target compound allow for the design of molecules that can fit into the ATP-binding pocket of various kinases.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. While detailed characterization data for the parent compound is not widely published, this guide provides a comprehensive framework for its synthesis and characterization based on the available information for its derivatives and related compounds. The reactivity of its functional groups opens up numerous possibilities for the creation of diverse chemical libraries for screening in drug discovery and materials science. Further research into the synthesis and biological evaluation of new derivatives of this scaffold is warranted and holds the potential for the discovery of novel therapeutic agents.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]
- Process for manufacturing 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine.
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
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A Comparative Guide to the Biological Activity of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent drug-like properties and versatile synthetic handles have led to a plethora of biologically active molecules. Within this vast chemical space, derivatives of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
This guide provides an in-depth comparison of the biological activities of various this compound derivatives. We will delve into their synthesis, explore structure-activity relationships (SAR), and provide detailed experimental protocols to enable researchers to validate and build upon these findings. Our focus is on presenting objective, data-driven comparisons to aid in the rational design of next-generation therapeutic agents.
Anticancer Activity: A Tale of Substitution and Selectivity
The 4-position of the this compound core is a key site for chemical modification, allowing for the introduction of various substituents that can profoundly influence anticancer activity. A systematic study by Bhale et al. on a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles provides valuable insights into the SAR of these compounds against breast cancer cell lines[1][2].
Comparative Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI50) values for a selection of these derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | R1 (at indole ring) | R2 (at pyrimidine ring) | GI50 (µM) against MCF-7 |
| 4a | H | NH2 | >10 |
| 4b | 5-CN | NH2 | 2.0[1][2] |
| 4c | 5-OCH3 | NH2 | >10 |
| 4d | H | OH | >10 |
| 4e | 5-CN | OH | 0.5[1][2] |
| 4f | 5-OCH3 | OH | >10 |
| 4g | H | Cl | >10 |
| 4h | 5-CN | Cl | 0.5[1][2] |
| 4i | 5-OCH3 | Cl | >10 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the substituent at the 5-position of the indole ring and the 4-position of the pyrimidine ring plays a crucial role in determining the anticancer potency.
-
Indole Substitution: The presence of an electron-withdrawing cyano group (-CN) at the 5-position of the indole ring (compounds 4b , 4e , and 4h ) consistently leads to a significant increase in cytotoxicity compared to the unsubstituted or methoxy-substituted analogues.
-
Pyrimidine Substitution: At the 4-position of the pyrimidine ring, hydroxyl (-OH) and chloro (-Cl) substituents, when paired with the 5-cyanoindole moiety (compounds 4e and 4h ), result in the most potent compounds in this series, with GI50 values of 0.5 µM[1][2]. The amino (-NH2) group in the same context (4b ) is less effective.
These findings suggest that a combination of an electron-withdrawing group on the indole ring and a hydroxyl or chloro group on the pyrimidine ring is optimal for potent anti-breast cancer activity in this series of compounds.
Mechanism of Action: Targeting Key Signaling Pathways
Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Inhibition: Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2][3]. The pyrimidine core acts as a scaffold, mimicking the adenine ring of ATP, while the substituents at the 4- and 6-positions form key interactions with the amino acid residues in the active site. The potent activity of compounds 4e and 4h can be attributed to their strong binding affinity to the EGFR active site[1][2].
VEGFR-2 Inhibition: Another critical target for pyrimidine-5-carbonitrile derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.
PI3K/AKT Pathway Inhibition: Several studies have reported that pyrimidine-5-carbonitrile derivatives can induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway[4][5]. This pathway is often hyperactivated in cancer and plays a central role in cell survival and proliferation.
Below is a diagram illustrating the general workflow for synthesizing these derivatives and evaluating their anticancer activity.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The versatility of the pyrimidine scaffold allows for the introduction of various pharmacophores that can target essential microbial processes.
Comparative Antimicrobial Activity Data
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Candida tropicalis | 2 | [6] |
| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Various Bacteria | 0.5 - >64 | [6] |
| 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | - (Zone of inhibition data) | [7] |
| 6-amino-5-cyano-2-thiopyrimidines | Leukemia cell lines | - (Anticancer data) | [8] |
Note: The provided data is from different studies on related but not identical series of compounds, and direct comparison should be made with caution.
Analysis of Structure-Activity Relationship (SAR):
From the available data on various pyrimidine-5-carbonitrile derivatives, some general SAR trends can be inferred:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing alkyl or aryl groups, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Specific Substituents: The presence of certain functional groups, such as thiouracil moieties and various alkyl and aryl substitutions, has been shown to be crucial for potent antimicrobial effects[6].
The following diagram illustrates the workflow for assessing the antimicrobial activity of these compounds.
Caption: Workflow for the evaluation of antimicrobial activity of pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, we provide detailed, step-by-step protocols for key biological assays.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Zone of Inhibition Assay for Antimicrobial Activity
This method is used for the qualitative screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
-
Sterile filter paper discs
-
Synthesized pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal) and negative control (solvent)
Procedure:
-
Inoculation: Inoculate the surface of the agar plates evenly with the microbial suspension using a sterile swab.
-
Disc Application: Impregnate the sterile filter paper discs with a known concentration of the test compounds. Place the discs on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The evidence presented in this guide highlights their significant potential as anticancer and antimicrobial agents. The structure-activity relationship studies underscore the importance of strategic modifications at the 4- and 6-positions of the pyrimidine ring to optimize biological activity.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesis and evaluation of a broader range of derivatives with systematic variations to establish more comprehensive SAR models.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the lead compounds.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer or antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.
By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles.
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Dr.
- Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
- Ghorab, M. M., et al. (2014). Structure activity relationships for 4-anilino compounds.
- Fahmy, H., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Keshk, R. M., et al. (2023).
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
- Horton, D. A., et al. (2020). Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. ChemRxiv.
- View of SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)
- Ali, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of the Iranian Chemical Society.
- Patel, K. D., et al. (n.d.). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives.
- El-Metwaly, N. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science.
- Al-Deeb, O. A., et al. (2013). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie.
- Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. (n.d.).
- Synthesis and the antimicrobial activity study of the novel derivatives of 4-oxo- and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. (2015). Journal of Chemical and Pharmaceutical Research.
- Wang, Y., et al. (2015).
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
- Al-Deeb, O. A., et al. (2012). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Molecules.
- Li, J., et al. (2014). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules.
- Singh, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Methylthio Groups in Pyrimidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating the pharmacological properties of a molecule. Among the various substituents employed to enable further chemical transformations, chloro and methylthio groups at the 4- and 6-positions are commonplace. Understanding their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions is crucial for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of the 4-chloro and 6-methylthio groups on a pyrimidine ring, supported by mechanistic insights and experimental evidence.
The Decisive Role of the Leaving Group in Pyrimidine SNAr Reactions
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a fundamental transformation for introducing molecular diversity. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, critically, the identity of the leaving group.
For SNAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group. This is because this step involves the disruption of the aromaticity of the pyrimidine ring, which is energetically costly. Consequently, a leaving group that enhances the electrophilicity of the carbon to which it is attached will accelerate the reaction.
Electronic Properties and Reactivity: A Head-to-Head Comparison
The differing reactivity of the 4-chloro and 6-methylthio groups stems from their distinct electronic properties.
The 4-Chloro Group: An Activated Leaving Group
The chlorine atom is a highly electronegative group that exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C4-Cl bond, rendering the C4 carbon significantly electrophilic and thus highly susceptible to nucleophilic attack. This enhanced electrophilicity facilitates the formation of the Meisenheimer complex, accelerating the rate of the SNAr reaction. In the context of SNAr on electron-deficient rings, halogens follow a reactivity trend of F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is a direct consequence of the rate-determining step being the nucleophilic attack, which is favored by a more electronegative halogen.
The 6-Methylthio Group: A Modulatable, Less Reactive Group
In contrast, the methylthio (-SMe) group is a significantly poorer leaving group in SNAr reactions under typical conditions. The sulfur atom is less electronegative than chlorine, and the methylthio group can even exhibit a weak electron-donating mesomeric effect (+M). This results in the C6 carbon being less electrophilic compared to the C4 carbon in a 4-chloropyrimidine. Consequently, the methylthio group is less readily displaced by nucleophiles.
However, the reactivity of the methylthio group is not static. It can be dramatically increased through oxidation. Oxidation of the sulfide to a sulfoxide (-S(O)Me) or, more commonly, a sulfone (-SO2Me) transforms it into an excellent leaving group. The powerful electron-withdrawing nature of the sulfonyl group makes the attached carbon highly electrophilic, promoting rapid nucleophilic substitution.
Experimental Evidence: Selective Substitution Reactions
While direct kinetic studies comparing the reactivity of 4-chloro and 6-methylthio groups on the same pyrimidine scaffold are not abundant in the literature, a wealth of experimental evidence from selective substitution reactions unequivocally demonstrates the superior reactivity of the chloro group.
A salient example is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with nucleophiles. When treated with sodium ethoxide in ethanol at room temperature, a single chloro group is selectively displaced to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield.[1][2] This clearly indicates that the chloro group is a much better leaving group than the methylthio group under these conditions.
| Substrate | Nucleophile | Product | Observation | Reference |
| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | Selective substitution of one chloro group | [1],[2] |
| 4,6-dichloro-2-(methylthio)pyrimidine | Ammonia | 4-amino-6-chloro-2-(methylthio)pyrimidine | Selective substitution of one chloro group |
This selective reactivity is a cornerstone of synthetic strategies involving polysubstituted pyrimidines, allowing for a stepwise and controlled functionalization of the pyrimidine core.
Mechanistic Insights: The Meisenheimer Complex
The preference for the substitution of the 4-chloro group can be rationalized by considering the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the chloro group helps to stabilize the negative charge that develops on the pyrimidine ring during the formation of this complex.
Diagram: SNAr Mechanism for 4-Chloropyrimidine
Caption: General mechanism for the SNAr of 4-chloropyrimidine.
For the methylthio group, the lower electronegativity of sulfur provides less stabilization for the anionic intermediate, making its formation less favorable.
Experimental Protocols
Protocol 1: Selective Monosubstitution of 4,6-dichloro-2-(methylthio)pyrimidine with an Alkoxide
This protocol is adapted from the work of Kalogirou and Koutentis (2017).[1][2]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Ethanol (absolute)
-
Sodium metal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a fresh solution of sodium ethoxide (e.g., 1 M in ethanol) by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at room temperature (ca. 20 °C), add the sodium ethoxide solution (1.1 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the starting material is consumed, add DCM and a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
-
Purify the product by column chromatography or recrystallization as needed.
Diagram: Experimental Workflow for Selective Alkoxylation
Caption: Step-by-step workflow for the selective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Conclusion
In the nucleophilic aromatic substitution of pyrimidines, a 4-chloro group is unequivocally more reactive than a 6-methylthio group. This heightened reactivity is a direct consequence of the chloro group's strong electron-withdrawing inductive effect, which renders the C4 position highly electrophilic and stabilizes the intermediate Meisenheimer complex. In contrast, the 6-methylthio group is a comparatively poor leaving group, though its reactivity can be dramatically enhanced by oxidation to the corresponding sulfone. This predictable difference in reactivity is a powerful tool for synthetic chemists, enabling the regioselective and stepwise functionalization of the pyrimidine core, a critical strategy in the design and synthesis of novel drug candidates.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 16(8), 6868-6880. [Link]
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Snégaroff, K., Lassagne, F., Ghenia, B. A., & Mongin, F. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(45), 9337-9345. [Link]
-
Fahmy, A. M., Hassan, Kh. M., Khalaf, A. A., & Ahmed, R. A. (2010). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 2(4), 897-906. [Link]
-
ResearchGate (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
QM Magic Class (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
ResearchGate (2019). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. [Link]
-
ResearchGate (2024). Quantum Mechanical and Computational Studies of SNAr Reactions: Targeting SARS-CoV-2 Main Drivers with Innovative Inhibitors. [Link]
-
ResearchGate (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. [Link]
-
QM Magic Class (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
-
ChemRxiv (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
ResearchGate (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
-
Schrödinger (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. [Link]
-
Zenodo (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
ResearchGate (2008). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
-
MDPI (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 27(15), 4988. [Link]
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A Comparative Guide to the Spectral Analysis of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of therapeutics, acting as a core component in numerous antiviral, antibacterial, and anticancer agents.[1][2] The precise structural elucidation of pyrimidine derivatives is therefore paramount. This guide will delve into the expected outcomes from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationships between the molecular structure and the spectral data.
¹H and ¹³C NMR Spectroscopy: Probing the Core Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.[3] For a molecule like 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, NMR is indispensable for confirming the substitution pattern on the pyrimidine ring.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring high-quality NMR spectra of pyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 300-600 MHz.[3]
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[3]
-
Number of Scans: 8-16 scans usually provide a good signal-to-noise ratio.[3]
-
Relaxation Delay (D1): 1-2 seconds.[3]
-
Spectral Width: A range of 0 to 10 ppm is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[3]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]
-
NMR Experimental Workflow
Caption: General workflow for NMR spectroscopic analysis.
Predicted NMR Data for this compound
The structure contains one proton environment (on the pyrimidine ring) and six distinct carbon environments. The predicted chemical shifts are influenced by the electronegativity and resonance effects of the chloro, methylthio, and cyano substituents.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.5 - 8.8 | - |
| C-2 | 155 - 158 | |
| C-4 | 160 - 163 | |
| C-5 | 105 - 108 | |
| C-6 | 170 - 173 | |
| -SCH₃ | 2.5 - 2.7 | 13 - 15 |
| -C≡N | - | 115 - 118 |
Note: These are estimated values based on data from analogous compounds and substituent effects described in the literature. Actual values may vary based on solvent and experimental conditions.
Comparative Analysis with Related Structures
To validate these predictions, we can compare them with experimentally determined data for similar compounds. For instance, the related compound 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (CAS 1208170-17-5) would be expected to show similar shifts for the methylthio group and the carbon atoms of the pyrimidine ring, with the main difference being the presence of a methyl group instead of a proton at the 6-position.[4]
-
-SCH₃ Proton Signal: The methylthio protons typically appear as a sharp singlet in the range of 2.5-2.7 ppm. This is a highly characteristic signal.
-
Aromatic Proton: In our target molecule, the single proton at the C-2 position is expected to be significantly downfield due to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring. In unsubstituted pyrimidine, the H-2 proton appears at ~9.27 ppm.[5] The substituents at positions 4, 5, and 6 will modulate this, but it will remain the most downfield proton.
-
Pyrimidine Ring Carbons: The chemical shifts of the ring carbons are highly sensitive to the attached substituents.[3][6] The carbon attached to the chlorine (C-4) and the methylthio group (C-6) are expected at the downfield end of the aromatic region. The cyano-substituted carbon (C-5) is expected to be significantly more upfield.[7] The nitrile carbon itself will appear around 115-118 ppm.[8]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation.[2]
Experimental Protocol: Mass Spectrometry
A common method for analyzing pyrimidine derivatives is Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by GC for purity analysis.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectrometry Experimental Workflow
Caption: General workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum for this compound
The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[2]
-
Molecular Formula: C₆H₄ClN₃S
-
Molecular Weight: 199.63 g/mol
Key Predicted Ions:
| m/z Value | Predicted Identity | Notes |
| 199/201 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a key diagnostic feature. |
| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |
| 164 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 152 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 125 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
The stable pyrimidine ring often remains intact in many of the fragment ions.[2] The fragmentation pathways are typically initiated by the loss of substituents as neutral molecules or radicals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is commonly prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The sample is placed in the path of an IR beam, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹).
-
Spectrum Generation: A spectrum is generated by plotting absorbance or transmittance against the wavenumber.
IR Spectroscopy Experimental Workflow
Caption: General workflow for Infrared Spectroscopy analysis.
Predicted IR Data for this compound
The presence of the nitrile, chloro, and methylthio groups, along with the pyrimidine ring, will give rise to several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2220 - 2240 | C≡N stretch | Strong, Sharp |
| 1550 - 1600 | C=N/C=C ring stretches | Medium to Strong |
| 1400 - 1500 | C=N/C=C ring stretches | Medium to Strong |
| ~3050 | Aromatic C-H stretch | Weak |
| 2850 - 2960 | -CH₃ stretch | Weak |
| 700 - 800 | C-Cl stretch | Strong |
| 600 - 700 | C-S stretch | Weak to Medium |
The most diagnostic peak will be the strong, sharp absorption from the nitrile (C≡N) group around 2230 cm⁻¹.[8][9] The various C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.[1] The C-Cl stretch is also a key feature, typically found in the fingerprint region.
Conclusion
The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. While direct experimental data is not always publicly accessible, a thorough analysis based on the spectral properties of closely related, experimentally verified compounds provides a reliable predictive framework. NMR spectroscopy is essential for mapping the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers structural clues through fragmentation, and IR spectroscopy provides rapid confirmation of key functional groups. This guide provides the foundational data and comparative insights necessary for researchers to confidently identify and characterize this important synthetic intermediate.
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A Comparative Guide to the In-Vitro Anti-proliferative Activity of Pyrimidine-5-Carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Among these, pyrimidine-5-carbonitrile derivatives have emerged as a promising class of anti-proliferative agents, demonstrating potent activity against a range of cancer cell lines. This guide provides an in-depth, objective comparison of the in-vitro anti-proliferative performance of various pyrimidine-5-carbonitrile compounds, supported by experimental data from recent studies. We will delve into their mechanisms of action, compare their efficacy against established anti-cancer drugs, and provide a detailed, field-proven protocol for assessing their activity.
The Mechanistic Underpinnings: Targeting Key Cancer Pathways
The anti-proliferative activity of pyrimidine-5-carbonitrile compounds stems from their ability to interact with and inhibit key molecular targets involved in cancer cell growth and survival. The nitrile group at the C-5 position often plays a crucial role in the binding of these molecules to their targets. Several distinct, yet sometimes overlapping, mechanisms of action have been identified for this class of compounds.
A predominant mechanism is the inhibition of protein kinases , enzymes that are critical for cellular signaling pathways controlling cell growth, differentiation, and metabolism.[3] Overexpression or mutation of these kinases is a common driver of oncogenesis. Pyrimidine-5-carbonitrile derivatives have been designed to act as ATP-mimicking tyrosine kinase inhibitors.[4]
Key protein kinase targets for pyrimidine-5-carbonitrile compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Several pyrimidine-5-carbonitrile derivatives have been synthesized as potent EGFR inhibitors, with some even showing activity against mutant forms of the receptor like EGFRT790M, which is associated with drug resistance.[4][5][6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.[7]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Some pyrimidine-5-carbonitriles have been shown to be dual inhibitors of EGFR and PI3K, or to modulate the PI3K/AKT axis, leading to the induction of apoptosis.[6][8][9]
Furthermore, some derivatives exhibit dual inhibitory activity , targeting multiple key proteins simultaneously. For instance, compounds have been developed as dual EGFR and Cyclooxygenase-2 (COX-2) inhibitors.[10][11] COX-2 is an enzyme that not only mediates inflammation but also contributes to cancer progression by promoting cell proliferation and angiogenesis.[10] This multi-targeted approach can offer a more comprehensive anti-cancer effect.
The downstream consequences of this targeted inhibition are profound, leading to:
-
Cell Cycle Arrest: By interfering with the signaling pathways that regulate cell division, these compounds can halt the progression of cancer cells through the cell cycle, often at the G1 or G2/M phases.[4][5][6][7][10]
-
Induction of Apoptosis: The disruption of survival signals and the activation of pro-apoptotic pathways lead to programmed cell death in cancer cells. This is often evidenced by an increase in the levels of caspases, key executioner enzymes in the apoptotic cascade.[4][5][6][10][11]
Caption: Simplified signaling pathway of pyrimidine-5-carbonitrile compounds.
Comparative In-Vitro Anti-proliferative Activity
The efficacy of pyrimidine-5-carbonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several recently developed pyrimidine-5-carbonitrile compounds against various human cancer cell lines, providing a direct comparison of their potency.
Table 1: Anti-proliferative Activity (IC50 in µM) of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target(s) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Other Cell Lines | Reference |
| 4e | EGFR/COX-2 | - | - | - | - | Colo 205: 1.66 | [10] |
| 4f | EGFR/COX-2 | - | - | - | - | Colo 205: 1.83 | [10] |
| 10b | EGFR | - | 7.68 | 5.85 | 3.56 | - | [5] |
| 11e | VEGFR-2 | 1.14 | 1.54 | - | - | - | [7] |
| 12b | VEGFR-2 | 1.98 | 2.51 | - | - | - | [7] |
| 11b | EGFR/EGFRT790M | 3.37 | 4.14 | 2.4 | 3.04 | - | [4] |
| 7c | EGFR/PI3K | - | - | - | - | SNB-75 (CNS): < 0.01, OVAR-4 (Ovarian): 0.64 | [6] |
| 4d | PI3K/AKT | - | - | - | - | K562 (Leukemia): IC50 reported as highly active | [9][12] |
| 7f | PI3K/AKT | - | - | - | - | K562 (Leukemia): IC50 = 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | [9][12] |
Table 2: Comparison with Standard Anti-Cancer Drugs (IC50 in µM)
| Compound ID | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) | Reference |
| 10b | HepG2 | 3.56 | Erlotinib | HepG2 | 0.87 | [5] |
| 10b | A549 | 5.85 | Erlotinib | A549 | 1.12 | [5] |
| 10b | MCF-7 | 7.68 | Erlotinib | MCF-7 | 5.27 | [5] |
| 11e | HCT-116 | 1.14 | Sorafenib | HCT-116 | >10 | [7] |
| 11e | MCF-7 | 1.54 | Sorafenib | MCF-7 | 10.33 | [7] |
| 11b | HCT-116 | 3.37 | Erlotinib | HCT-116 | >50 | [4] |
| 11b | HepG-2 | 3.04 | Erlotinib | HepG-2 | >50 | [4] |
| 11b | MCF-7 | 4.14 | Erlotinib | MCF-7 | >50 | [4] |
| 11b | A549 | 2.4 | Erlotinib | A549 | >50 | [4] |
These data highlight that several novel pyrimidine-5-carbonitrile derivatives exhibit potent anti-proliferative activity, in some cases surpassing the efficacy of established drugs like Erlotinib and Sorafenib in specific cell lines.[4][7] It is also noteworthy that some compounds demonstrate high selectivity towards cancer cells over normal cells, a crucial aspect for minimizing side effects in potential therapeutic applications.[6][7][10]
Experimental Protocol: MTT Assay for In-Vitro Anti-proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and quantitative colorimetric method to assess the in-vitro anti-proliferative activity of chemical compounds.[13][14] The assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14] The intensity of the purple color is directly proportional to the number of viable cells.[15]
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Pyrimidine-5-carbonitrile compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[15]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm, with a reference wavelength of 630 nm if desired)[15]
-
Humidified incubator at 37°C with 5% CO2
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-5-carbonitrile compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls:
-
Vehicle control: Medium with the same concentration of the solvent used for the compound (e.g., DMSO).
-
No-treatment control: Medium only.
-
Blank: Medium and MTT solution only (for background subtraction).[15]
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the microplate for 2 to 4 hours in a humidified incubator at 37°C.[15] During this time, visible purple precipitates of formazan will form in viable cells.
-
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16]
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[15]
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula:[15] % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determination of IC50: Plot the percentage of cell viability against the concentration of the pyrimidine-5-carbonitrile compound. The IC50 value is the concentration that results in 50% cell viability.[15]
-
Caption: Workflow for the MTT assay to determine anti-proliferative activity.
Conclusion
Pyrimidine-5-carbonitrile derivatives represent a highly versatile and potent class of anti-proliferative agents. Their ability to target a range of key oncogenic pathways, including EGFR, VEGFR-2, and PI3K/AKT, underscores their therapeutic potential. As demonstrated by the comparative data, novel synthesized compounds frequently exhibit superior or comparable activity to existing anti-cancer drugs in in-vitro settings. The structure-activity relationship of these compounds continues to be an active area of research, with modifications to the pyrimidine core leading to enhanced potency and selectivity.[1] The robust and well-validated MTT assay provides a reliable method for the initial screening and characterization of these promising anti-cancer candidates. Further investigation into their in-vivo efficacy and safety profiles is warranted to translate these encouraging in-vitro results into clinically effective cancer therapies.
References
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26835-26857. [Link]
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Gouda, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(54), 34199-34213. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38). [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 28(13), 5087. [Link]
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Abdel-Mottaleb, Y., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104207. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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El-Sayed, N. F., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(11), 4496. [Link]
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Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]
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Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1047-1065. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2). [Link]
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A Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives as Potent VEGFR-2 Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) has emerged as a cornerstone of anti-angiogenic treatment strategies.[1][2][3] VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in mediating the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival—hallmarks of tumor angiogenesis.[2][4] The pyrimidine-5-carbonitrile scaffold has garnered significant attention as a promising framework for the development of novel VEGFR-2 inhibitors. This guide provides a comparative study of recently developed pyrimidine-5-carbonitrile derivatives, offering an in-depth analysis of their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies used for their evaluation.
The Central Role of VEGFR-2 in Tumor Angiogenesis
VEGFR-2 is the primary transducer of VEGF-A-mediated angiogenic signals. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting the angiogenic phenotype. The inhibition of VEGFR-2 is therefore a validated therapeutic strategy to stifle tumor growth and metastasis by cutting off the tumor's blood supply.
Below is a diagram illustrating the VEGFR-2 signaling pathway:
Caption: VEGFR-2 Signaling Pathway.
Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives
Recent studies have unveiled several series of pyrimidine-5-carbonitrile derivatives with potent VEGFR-2 inhibitory activity. A comparative summary of selected derivatives is presented below, with Sorafenib and Cabozantinib, established multi-kinase inhibitors with potent VEGFR-2 activity, included for reference.
| Compound ID | Core Scaffold | Key Substituents | VEGFR-2 IC50 (µM) | Reference |
| 11e | Pyrimidine-5-carbonitrile | Benzylidene and hydrazone moieties | 0.61 | [5][6] |
| 12b | Pyrimidine-5-carbonitrile | Benzylidene and hydrazone moieties | 0.53 | [5][6] |
| SP2 | Pyrimidine-5-carbonitrile | N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | 6.82 | [7][8] |
| Sorafenib | Pyridine | - | 0.09 (90 nM) | [9] |
| Cabozantinib | Quinoline | - | 0.045 | [7][8] |
From the table, it is evident that derivatives 11e and 12b exhibit noteworthy sub-micromolar inhibitory activity against VEGFR-2.[5][6] Their potency, while not surpassing that of Sorafenib or Cabozantinib, is significant for lead compounds derived from a novel scaffold. The structure-activity relationship studies accompanying these compounds revealed that the nature and substitution pattern of the benzylidene and hydrazone moieties are critical for potent inhibition.[10] In contrast, compound SP2 shows more modest activity, highlighting the impact of different substitution patterns on the pyrimidine core.[7][8]
Experimental Methodologies: A Closer Look
The evaluation of these pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors typically involves a multi-step experimental workflow, starting from chemical synthesis and culminating in in-vitro biological assays.
General Synthesis Protocol
The synthesis of pyrimidine-5-carbonitrile derivatives often follows a convergent strategy. A representative synthetic scheme is outlined below:
Caption: Generalized Synthetic Workflow.
Step-by-Step Synthesis of a Representative Pyrimidine-5-carbonitrile Derivative (General Procedure):
-
Synthesis of Intermediates: The synthesis often commences with the reaction of an appropriate aldehyde with a ketone in the presence of a base to form a chalcone intermediate.
-
Cyclocondensation Reaction: The chalcone is then reacted with guanidine nitrate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like ethanol, and refluxed to yield the core pyrimidine-5-carbonitrile scaffold.
-
Functionalization: The core scaffold can then be further functionalized. For instance, a hydrazide moiety can be introduced, which is then reacted with various substituted aldehydes to generate a series of Schiff bases.[10]
-
Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography. The structures are then confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
In-Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 is quantified using an in-vitro kinase assay. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step VEGFR-2 Kinase Assay Protocol:
-
Plate Preparation: A microtiter plate is coated with a substrate peptide, such as poly (Glu, Tyr), which can be phosphorylated by VEGFR-2.
-
Kinase Reaction: Recombinant human VEGFR-2 enzyme is incubated in the wells with the test compounds (at varying concentrations) and ATP in a kinase reaction buffer.
-
Phosphorylation: The kinase reaction is allowed to proceed for a set period, during which the VEGFR-2 phosphorylates the substrate on the plate.
-
Detection: The phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: A substrate for HRP is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[6]
Concluding Remarks and Future Directions
The pyrimidine-5-carbonitrile scaffold represents a versatile and promising platform for the design of novel VEGFR-2 inhibitors. The comparative data presented herein highlights the potential of this class of compounds to achieve potent and selective inhibition of a key driver of tumor angiogenesis. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy and safety in preclinical in-vivo models. Further exploration of the structure-activity relationships, aided by computational modeling and molecular docking studies, will undoubtedly pave the way for the development of next-generation anti-angiogenic therapies.[11][12]
References
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed.
- Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies.
- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network.
- Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. OUCI.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).
- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Bentham Science Publisher.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile Synthesis
This guide provides an in-depth comparison and analysis of the spectroscopic techniques essential for the validation of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. We will explore a common synthetic route and detail the causality behind using a multi-faceted spectroscopic approach—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to establish an unambiguous structural confirmation and purity assessment. This document is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of why these methods are chosen and how to interpret the data with confidence.
Introduction: The Importance of Rigorous Validation
This compound is a versatile heterocyclic building block. The presence of multiple reactive sites—a nitrile, a thioether, and a labile chlorine atom—makes it a valuable precursor for creating diverse molecular libraries. However, this same reactivity presents a challenge in its synthesis, making rigorous, multi-modal analytical validation non-negotiable. The goal of any synthesis is not merely to produce a substance, but to produce the correct substance, free from impurities that could confound downstream applications. Spectroscopic analysis provides a detailed molecular fingerprint, allowing us to confirm the successful formation of our target and to identify any potential synthetic pitfalls.
A Common Synthetic Pathway
One effective method for synthesizing the target compound involves the reaction of a suitable precursor with a chlorinating agent. A plausible and frequently used approach starts from a precursor like 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile, which is then chlorinated using phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis.
-
Reagents: To the flask, add 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile (1 equivalent).
-
Reaction: Carefully add phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation: A Multi-Pronged Approach
No single spectroscopic technique can provide a complete picture. A self-validating protocol relies on the synergy of multiple methods. The logic is to build a case for the structure where each piece of spectroscopic data corroborates the others, leaving no room for ambiguity.
Caption: The logic of converging spectroscopic data for structural validation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) is the first line of inquiry. It provides information on the number, connectivity, and chemical environment of protons. For our target molecule, the spectrum is expected to be simple, which is in itself a key validation point.
Expected Data: The structure C₆H₄ClN₃S contains only two distinct proton environments:
-
-SCH₃ Protons: A singlet corresponding to the three equivalent protons of the methylthio group. Being attached to sulfur, which is adjacent to an aromatic ring, this peak is expected in the δ 2.5-2.8 ppm range.
-
Pyrimidine H-2 Proton: A singlet for the lone proton on the pyrimidine ring. Its position is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the substituents. An expected chemical shift would be in the δ 8.5-9.0 ppm range.
Data Interpretation and Comparison:
| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation & Comparison |
| -SCH₃ | ~2.7 | Singlet | 3H | Confirmation: A singlet integrating to 3 protons confirms the presence of the methylthio group. Alternative: Absence of this peak suggests failure of the starting material or a side reaction involving this group. |
| Pyrimidine H-2 | ~8.8 | Singlet | 1H | Confirmation: A singlet integrating to 1 proton in the downfield region is characteristic of the pyrimidine ring proton. Alternative: If the starting material was 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile, a broad singlet for the -OH proton would be absent, and the aromatic proton signal would have shifted upon chlorination. |
¹³C NMR Spectroscopy: Assembling the Carbon Skeleton
Carbon NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the overall structure.
Expected Data: We expect to see 6 distinct signals in the ¹³C NMR spectrum, corresponding to the 6 carbon atoms in the molecule.
Data Interpretation and Comparison:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Interpretation & Comparison |
| -SCH₃ | ~15 | Confirmation: Signal in the aliphatic region confirms the methyl carbon. |
| C-5 (C-CN) | ~105-110 | Confirmation: A highly shielded quaternary carbon attached to the nitrile group. |
| C≡N | ~115-120 | Confirmation: Characteristic chemical shift for a nitrile carbon. Alternative: Absence of this peak would indicate a reaction at the nitrile group, a common side reaction.[1] |
| C-2 | ~150-155 | Confirmation: Aromatic carbon between two nitrogen atoms. |
| C-4 (C-Cl) | ~160-165 | Confirmation: Downfield shift due to the electronegative chlorine atom. Alternative: In the hydroxy precursor, this carbon would be shifted further downfield (~170 ppm). This shift is a key indicator of successful chlorination. |
| C-6 (C-S) | ~175-180 | Confirmation: Most downfield quaternary carbon due to attachment to both sulfur and nitrogen. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Authoritative databases should be consulted for precise values.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] For our target, the most crucial vibrations are the nitrile and the various bonds within the pyrimidine ring.
Data Interpretation and Comparison:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Comparison |
| ~2230-2240 | C≡N stretch (strong, sharp) | Confirmation: This is a hallmark peak for a nitrile. Its presence is a primary validation point. |
| ~1550-1600 | C=N / C=C ring stretch | Confirmation: Confirms the aromatic pyrimidine core.[3] |
| ~2920-3000 | C-H stretch (aliphatic) | Confirmation: Corresponds to the methyl group. |
| ~700-800 | C-Cl stretch | Confirmation: A peak in this region supports the presence of the C-Cl bond, though it can sometimes be weak or obscured. |
Comparison to Starting Material: The most significant change from the 4-hydroxy precursor would be the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) and the appearance of the C-Cl stretch.
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of structural evidence. For halogenated compounds, MS offers an extra layer of validation through isotopic patterns.
Expected Data: The molecular formula is C₆H₄ClN₃S. The molecular weight is 185.63 g/mol .[4]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion: one at m/z ≈ 185 (for the molecule with ³⁵Cl) and another at m/z ≈ 187 (for the molecule with ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom.[5][6][7]
Data Interpretation and Comparison:
| m/z Value | Interpretation & Comparison |
| ~185 (M⁺) | Confirmation: Corresponds to the molecular weight of C₆H₄³⁵ClN₃S. |
| ~187 (M+2) | Confirmation: Corresponds to the molecular weight of C₆H₄³⁷ClN₃S. The ~3:1 intensity ratio with the m/z 185 peak is definitive proof of one chlorine atom. |
| Fragmentation | Further Validation: Common fragments might include the loss of Cl (M-35), SCH₃ (M-47), or HCN (M-27), providing further clues that corroborate the proposed structure. |
Conclusion: An Integrated and Trustworthy Validation System
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A Comparative Guide to Assessing the Anticancer Potential of Novel Pyrimidine-5-Carbonitrile Derivatives
The relentless pursuit of novel anticancer therapeutics has identified the pyrimidine scaffold as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of activity against various malignancies. Among these, pyrimidine-5-carbonitrile derivatives have emerged as a particularly promising class, often functioning as potent kinase inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer potential of these novel compounds, comparing their performance with established alternatives and providing the experimental foundation for such evaluations.
The Rationale: Why Pyrimidine-5-Carbonitrile?
The pyrimidine ring is a privileged scaffold in drug discovery due to its structural resemblance to the purine and pyrimidine bases of DNA and RNA. This mimicry allows it to competitively inhibit enzymes crucial for cancer cell proliferation. The addition of a carbonitrile (-C≡N) group at the 5-position often enhances the molecule's binding affinity and inhibitory activity against various protein kinases, which are frequently dysregulated in cancer.
Many pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors, targeting key signaling pathways involved in cell growth, proliferation, and survival.[1][2] A significant focus has been on inhibiting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers of tumor progression.[3][4]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
A thorough assessment of a novel compound begins with understanding its molecular target. For pyrimidine-5-carbonitrile derivatives, two of the most relevant targets are EGFR and VEGFR.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] These pathways are central to regulating cell proliferation, survival, and metastasis.[7][8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3][5] Novel pyrimidine-5-carbonitrile derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its activation and subsequent signaling.[1][9]
EGFR Signaling Pathway and Inhibition
Caption: A phased experimental workflow for evaluating novel anticancer compounds.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [10] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the novel pyrimidine-5-carbonitrile derivative and a reference drug (e.g., Erlotinib) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). [11][12] Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C. [13]4. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. [12][13]5. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [11]6. Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [14]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [15] Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS. [16]3. Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. [17][18]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 5. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation: * Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
The assessment of novel pyrimidine-5-carbonitrile derivatives requires a multi-faceted approach that combines robust in vitro cytotoxicity screening with detailed mechanistic studies. By comparing the performance of these novel compounds against established drugs and elucidating their effects on critical cellular processes like cell cycle progression and apoptosis, researchers can build a strong, evidence-based case for their therapeutic potential. The protocols and frameworks outlined in this guide provide a clear path for identifying promising candidates that can be advanced into preclinical and, ultimately, clinical development in the fight against cancer.
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A Comparative Guide to the Synthetic Routes of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. The strategic placement of its functional groups—a reactive chloro group, a methylthio moiety, and a cyano group—on the pyrimidine core makes it a versatile building block for medicinal chemists. The efficiency and scalability of the synthetic route to this intermediate are critical for drug discovery and development programs. This guide provides an in-depth comparison of different synthetic strategies to this compound, offering insights into the underlying chemical principles and providing experimental data to inform route selection.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges:
-
Route 1: Construction of the Pyrimidine Ring from Acyclic Precursors. This "bottom-up" approach involves the cyclization of a highly functionalized acyclic starting material to form the pyrimidine ring, followed by functional group interconversion.
-
Route 2: Functionalization of a Pre-formed Pyrimidine Core. This strategy begins with a simpler, commercially available pyrimidine derivative and introduces the required cyano and chloro groups in subsequent steps.
-
Route 3: Conversion from a 4-Aminopyrimidine Precursor. This route involves the synthesis of a 4-aminopyrimidine intermediate, which is then converted to the target 4-chloro derivative via a diazotization-substitution reaction.
This guide will now delve into a detailed analysis of each of these routes, presenting experimental protocols and comparative data.
Route 1: Pyrimidine Ring Construction from Acyclic Precursors
This convergent approach is a classical and often reliable method for constructing highly substituted pyrimidines. The general strategy involves the condensation of a 1,3-dicarbonyl equivalent with a C-N-C synthon.
Causality Behind Experimental Choices
The key to this route is the selection of an appropriate acyclic precursor that already contains the carbon framework and the cyano and methylthio functionalities. A common and effective starting material is a ketene dithioacetal derivative, such as 2-cyano-3,3-bis(methylthio)acrylamide. This precursor is advantageous as it possesses the required C5-cyano and C6-methylthio (or a precursor) groups. The cyclization partner is typically urea or a related compound, which provides the N1-C2-N3 fragment of the pyrimidine ring. The initial cyclization product is a 4-hydroxypyrimidine, which is tautomeric with the more stable pyrimidin-4-one. The final step is the chlorination of this hydroxyl/oxo group to furnish the target compound.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile
A mixture of 2-cyano-3,3-bis(methylthio)acrylamide (1.0 eq), urea (1.2 eq), and a base such as sodium ethoxide or potassium carbonate (2.0 eq) in a suitable solvent like ethanol or dimethylformamide is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration, washed, and dried.
Step 2: Chlorination of 4-Hydroxy-6-(methylthio)pyrimidine-5-carbonitrile
The dried 4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5], often in the presence of a catalytic amount of a tertiary amine base like N,N-dimethylaniline. The mixture is heated at reflux for several hours. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Data Summary
| Step | Key Reagents | Typical Conditions | Typical Yield | Purity |
| 1. Cyclization | 2-cyano-3,3-bis(methylthio)acrylamide, Urea, NaOEt | Ethanol, Reflux, 4-8 h | 75-85% | >95% |
| 2. Chlorination | POCl₃, N,N-dimethylaniline | Reflux, 2-4 h | 80-90% | >98% |
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Functionalization of a Pre-formed Pyrimidine Core
This approach leverages readily available pyrimidine starting materials and introduces the desired functional groups through aromatic substitution reactions. A potential starting material for this route is 4-chloro-6-(methylthio)pyrimidine.
Causality Behind Experimental Choices
The primary challenge in this route is the regioselective introduction of the cyano group at the C5 position of the pyrimidine ring. Direct C-H cyanation of heteroaromatics can be difficult and often requires specific activating groups or transition-metal catalysis[6][7][8][9][10][11][12]. The pyrimidine ring is generally electron-deficient, which can make electrophilic substitution at C5 challenging. However, modern methods involving radical cyanation or directed C-H functionalization could potentially be employed. A more classical, albeit longer, approach might involve lithiation at C5 followed by quenching with a cyanating agent, though this can be complicated by the presence of other reactive sites.
Given the challenges of direct C-H cyanation on such a substrate, this route is often less favored in practice unless a highly efficient and selective cyanation method is available.
Hypothetical Experimental Protocol (based on modern C-H functionalization)
A solution of 4-chloro-6-(methylthio)pyrimidine (1.0 eq) in a suitable solvent is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an oxidant and a catalyst (e.g., a photoredox catalyst or a transition metal complex)[9]. The reaction is typically carried out under an inert atmosphere and may require irradiation with visible light if a photoredox catalyst is used. After the reaction is complete, the mixture is worked up by quenching, extraction, and purification by chromatography.
Data Summary (Estimated)
| Step | Key Reagents | Typical Conditions | Estimated Yield | Purity |
| 1. C-H Cyanation | 4-chloro-6-(methylthio)pyrimidine, TMSCN, Catalyst, Oxidant | Organic Solvent, RT to elevated temp., 12-24 h | 40-60% | Variable |
Note: The data for this route is estimated due to the lack of specific literature examples for the direct cyanation of this particular substrate. The yield and purity can be highly dependent on the chosen catalytic system.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Route 3: Conversion from a 4-Aminopyrimidine Precursor
This route involves the well-established Sandmeyer reaction, which is a reliable method for converting an aromatic amino group into a variety of other functional groups, including halogens[13].
Causality Behind Experimental Choices
The success of this route hinges on the efficient synthesis of the 4-amino-6-(methylthio)pyrimidine-5-carbonitrile intermediate. This intermediate can be prepared using a similar cyclization strategy as in Route 1, but with guanidine instead of urea. The subsequent Sandmeyer reaction provides a robust method for introducing the chloro group at the C4 position. This two-step approach can sometimes offer better overall yields and purity compared to direct chlorination of a pyrimidin-4-one, especially if the chlorination in Route 1 proves to be problematic.
Experimental Protocol
Step 1: Synthesis of 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile
This step is analogous to the first step of Route 1, but guanidine is used as the N-C-N synthon. A mixture of 2-cyano-3,3-bis(methylthio)acrylamide (1.0 eq), guanidine hydrochloride (1.2 eq), and a base like sodium ethoxide (3.0 eq) in ethanol is heated under reflux. After completion, the reaction is worked up by cooling and precipitation to yield the 4-aminopyrimidine intermediate.
Step 2: Conversion of the Amino Group to a Chloro Group (Sandmeyer Reaction)
The 4-amino-6-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl at 0-5 °C. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Data Summary
| Step | Key Reagents | Typical Conditions | Typical Yield | Purity |
| 1. Cyclization | 2-cyano-3,3-bis(methylthio)acrylamide, Guanidine, NaOEt | Ethanol, Reflux, 6-10 h | 70-80% | >95% |
| 2. Sandmeyer | NaNO₂, CuCl, HCl | 0-5 °C to RT, 2-4 h | 65-75% | >97% |
Diagram of Route 3
Caption: Synthetic pathway for Route 3.
Comparative Analysis and Conclusion
| Feature | Route 1: Ring Construction | Route 2: C-H Functionalization | Route 3: From 4-Amino Precursor |
| Overall Yield | High | Moderate to Low | Moderate |
| Number of Steps | 2 | 1 | 2 |
| Scalability | Good | Potentially challenging | Moderate |
| Reagent Cost & Availability | Moderate | Potentially high (catalysts) | Moderate |
| Robustness & Reliability | High | Moderate (highly method-dependent) | High |
| Key Challenges | Handling of POCl₃ | Regioselectivity, catalyst optimization | Handling of diazonium salts |
Expert Recommendation:
For most applications, Route 1 (Pyrimidine Ring Construction) represents the most practical and efficient approach for the synthesis of this compound. It is a robust, high-yielding, and scalable two-step process that utilizes relatively common reagents. The chlorination of the pyrimidin-4-one intermediate is a well-established and reliable transformation.
Route 3 (Conversion from a 4-Amino Precursor) is a viable alternative, particularly if issues arise with the chlorination step in Route 1. The Sandmeyer reaction is a classic and dependable method, although it involves the handling of potentially unstable diazonium intermediates.
Route 2 (C-H Functionalization) is currently the least developed and most uncertain path for this specific target molecule. While direct C-H functionalization is a rapidly advancing field in organic synthesis, the lack of established protocols for this particular substrate makes it a higher-risk strategy for routine synthesis. However, for specialized applications or in the context of exploring novel synthetic methodologies, this route could be an interesting area of investigation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available expertise, and risk tolerance. For general-purpose synthesis, the convergent and reliable nature of Route 1 makes it the recommended pathway.
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [Link]
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The Evolving Landscape of Pyrimidine-5-carbonitriles: A Comparative Guide to Structure-Activity Relationships
The pyrimidine core, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural compounds and synthetic drugs.[1][2] Among its diverse derivatives, the pyrimidine-5-carbonitrile moiety has emerged as a particularly privileged pharmacophore, demonstrating a remarkable breadth of biological activities.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyrimidine-5-carbonitrile analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between chemical modifications and biological outcomes, supported by experimental data and detailed protocols, to illuminate the path toward designing more potent and selective therapeutic agents.
The Pyrimidine-5-carbonitrile Scaffold: A Versatile Template for Drug Discovery
The versatility of the pyrimidine-5-carbonitrile core lies in its unique electronic properties and the amenability of its positions (primarily C2, C4, and C6) to a wide array of chemical substitutions. This allows for the fine-tuning of steric, electronic, and hydrophobic properties, enabling the optimization of interactions with diverse biological targets. Our exploration will focus on key therapeutic areas where these analogs have shown significant promise: anticancer and antimicrobial applications.
Anticancer Activity: Targeting Key Signaling Cascades
Pyrimidine-5-carbonitrile derivatives have been extensively investigated as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival. We will compare the SAR of analogs targeting three critical signaling pathways: EGFR, VEGFR-2, and PI3K/mTOR.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[7]
A series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.[8][9] A key SAR insight is the critical role of the substituent at the C4 position of the pyrimidine ring. For instance, compound 11b from a study by Osman et al. (2020) exhibited potent antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range.[8][9][10] This compound features a 4-(3-ethoxyphenyl)amino moiety, suggesting that the nature of the aryl group at C4 significantly influences EGFR inhibitory activity.
Another study highlights the importance of the substituent at the C2 position. The introduction of a morpholino group at C2, as seen in some analogs, has been shown to enhance anticancer activity. This is exemplified by the work of Fathalla et al., who synthesized pyrimidine-benzene sulfonamide derivatives with a secondary amine moiety at C2, resulting in potent anticancer activity.[11]
Table 1: Comparative in vitro Anticancer Activity of EGFR-Targeting Pyrimidine-5-carbonitrile Analogs
| Compound ID | C2-Substituent | C4-Substituent | Cell Line | IC50 (µM) | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference |
| 11b | -NH-linker-aryl | 4-(3-ethoxyphenyl)amino | HCT-116 | 3.37 | 0.09 | 4.03 | [8][9] |
| HepG-2 | 3.04 | [8][9] | |||||
| MCF-7 | 4.14 | [8][9] | |||||
| A549 | 2.4 | [8][9] | |||||
| 10b | 2-thiol | 4-substituted phenyl | HepG2 | 3.56 | 0.00829 | - | [12] |
| A549 | 5.85 | [12] | |||||
| MCF-7 | 7.68 | [12] | |||||
| Erlotinib | (Reference Drug) | HCT-116 | >100 | 0.00283 | - | [8][9][12] | |
| HepG-2 | 15.12 | [8][9] | |||||
| MCF-7 | 22.04 | [8][9] | |||||
| A549 | 20.2 | [8][9] |
Key SAR Observations for EGFR Inhibitors:
-
C4-Position: The nature of the aryl group at the C4 position is a critical determinant of activity. Electron-donating groups, such as the ethoxy group in compound 11b , appear to be favorable for potent inhibition.
-
C2-Position: Modifications at the C2 position, including the introduction of various amine-containing moieties, can significantly modulate the inhibitory potency.
-
Flexibility: The linker between the pyrimidine core and the C4-aryl group can influence the binding affinity to the EGFR kinase domain.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine-5-carbonitrile analogs.
Caption: EGFR signaling pathway and inhibition.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[13][14] Pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.[15]
A study by Saleh et al. investigated a series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties.[15] Their findings revealed that the nature of the linker and the substituents on the benzylidene ring significantly impacted VEGFR-2 inhibitory activity. For example, compound 11e with a p-disubstituted linker and a 4-methoxybenzylidene moiety showed potent VEGFR-2 inhibition with an IC50 of 0.61 µM.[15]
Table 2: Comparative in vitro Anticancer Activity of VEGFR-2-Targeting Pyrimidine-5-carbonitrile Analogs
| Compound ID | Linker Type | Benzylidene Substituent | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 11e | p-disubstituted | 4-Methoxy | HCT-116 | 1.14 | 0.61 | [15] |
| MCF-7 | 2.33 | [15] | ||||
| 12b | m-disubstituted | 4-Chloro | HCT-116 | 3.25 | 0.53 | [15] |
| MCF-7 | 4.11 | [15] | ||||
| Sorafenib | (Reference Drug) | HCT-116 | 12.01 | 0.19 | [15] | |
| MCF-7 | 10.33 | [15] |
Key SAR Observations for VEGFR-2 Inhibitors:
-
Linker Position: The position of the linker on the phenyl ring (meta vs. para) influences activity, with some studies suggesting that m-disubstituted linkers can lead to higher potency.[15]
-
Benzylidene Substituents: Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the benzylidene ring can both contribute to potent VEGFR-2 inhibition, indicating a complex binding interaction.
The following diagram illustrates the VEGFR-2 signaling pathway and its inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[4][8][16] Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.
Novel morpholinopyrimidine-5-carbonitriles have been designed and synthesized as dual PI3K/mTOR inhibitors.[17] In a particular study, Schiff bases derived from 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile were found to be the most active. For example, compounds 12b and 12d showed potent inhibitory activity against PI3K and mTOR.[17]
Table 3: Comparative in vitro Activity of PI3K/mTOR-Targeting Pyrimidine-5-carbonitrile Analogs
| Compound ID | C2-Substituent | PI3K IC50 (µM) | mTOR IC50 (µM) | Reference |
| 12b | Hydrazone derivative | 0.21 | 0.83 | [17] |
| 12d | Hydrazone derivative | 0.35 | 2.85 | [17] |
| Afinitor | (Reference Drug) | - | - | [17] |
Key SAR Observations for PI3K/mTOR Inhibitors:
-
C2-Hydrazone Moiety: The presence of a hydrazone linkage at the C2 position appears to be crucial for dual PI3K/mTOR inhibitory activity.
-
Aromatic Substituents: The nature of the aromatic aldehyde used to form the Schiff base significantly influences the potency and selectivity of the compounds.
The PI3K/AKT/mTOR signaling pathway and its inhibition are depicted below.
Caption: PI3K/AKT/mTOR signaling pathway.
Antimicrobial Activity: A Renewed Front in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine-5-carbonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[18][19]
The antimicrobial SAR of these compounds is often dictated by the substituents at the C2, C4, and C6 positions of the pyrimidine ring. For instance, a study on 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed that several analogs displayed marked antibacterial activity, particularly against Gram-positive bacteria.[18] The nature of the alkyl group at C6 and the substituents at C2 and C4 were found to be critical for this activity.
Another study on glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems also reported significant antimicrobial activity.[20] The fusion of other heterocyclic rings to the pyrimidine core can lead to compounds with broad-spectrum antimicrobial effects.
Table 4: Comparative Antimicrobial Activity of Pyrimidine-5-carbonitrile Analogs
| Compound Class | Key Structural Features | Target Organisms | Activity (MIC) | Reference |
| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Varied alkyl groups at C6 and diverse substituents at C2 and C4 | Gram-positive bacteria (e.g., Staphylococcus aureus) | Marked activity | [18] |
| Glucopyranosyl-pyrimidine carbonitriles | Presence of a sugar moiety | Bacteria and Fungi | Significant activity | [20] |
| Fused pyrimidine systems | Pyrimidine ring fused with other heterocycles (e.g., thiazole) | Bacteria and Fungi | Broad-spectrum activity | [20] |
Key SAR Observations for Antimicrobial Agents:
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents at various positions, plays a crucial role in its ability to penetrate microbial cell membranes.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate interactions with microbial enzymes or other cellular components.
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems can enhance the spectrum and potency of antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][19] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: MTT assay experimental workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile analogs and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.
Step-by-Step Protocol:
-
Coating: Coat a 96-well plate with a specific antibody for the target kinase (e.g., EGFR).
-
Sample Addition: Add 100 µL of standard solution or the test compound at various concentrations to the wells and incubate at room temperature for 2.5 hours.[21]
-
Biotinylated Antibody: Wash the wells and add 100 µL of a prepared biotinylated antibody, then incubate for 1 hour.[21]
-
Streptavidin-HRP: Wash the wells and add 100 µL of streptavidin-HRP solution and incubate.
-
Substrate Addition: After a final wash, add a chromogenic substrate and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Caspase-3 Activity Assay
This assay is used to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Step-by-Step Protocol:
-
Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[22]
-
Incubation: Incubate the mixture to allow the activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved product.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold increase in activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells and fix them in cold 70% ethanol.[9][15]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase to eliminate RNA staining.[9][15][17][23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][24][25][26]
Step-by-Step Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine-5-carbonitrile analogs in a liquid growth medium in a 96-well microtiter plate.[24][26]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]
Conclusion and Future Perspectives
The pyrimidine-5-carbonitrile scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic modifications at the C2, C4, and C6 positions of the pyrimidine ring to achieve high potency and selectivity against a range of biological targets.
For anticancer applications, the focus on kinase inhibition has yielded promising lead compounds targeting EGFR, VEGFR-2, and the PI3K/mTOR pathway. Future efforts should aim at optimizing these leads to improve their pharmacokinetic profiles and in vivo efficacy. The development of dual or multi-targeted inhibitors based on this scaffold also represents a promising strategy to overcome drug resistance.
In the realm of antimicrobial agents, the pyrimidine-5-carbonitrile core offers a valuable template for designing novel compounds to combat resistant pathogens. Further exploration of fused heterocyclic systems and the incorporation of moieties that can disrupt microbial-specific processes are worthy avenues for future research.
The experimental protocols provided herein serve as a self-validating framework for the evaluation of new pyrimidine-5-carbonitrile analogs. By adhering to these standardized methods, researchers can generate reliable and comparable data, accelerating the journey from chemical synthesis to clinical application. The continued exploration of the rich chemical space around the pyrimidine-5-carbonitrile nucleus, guided by a deep understanding of SAR, holds immense potential for addressing unmet medical needs.
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Sayed, W. M. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(19), 5832. Retrieved from [Link]
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El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 934–952. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile. As a substituted pyrimidine containing chloro, methylthio, and cyano functional groups, this compound presents a complex hazard profile that demands a rigorous, safety-first approach. The nitrile (cyano) group, in particular, classifies this substance as highly toxic, necessitating stringent protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist to explain the scientific rationale behind each critical step, ensuring a self-validating system of safety and compliance.
Core Principle: Hazard-Aware Waste Management
The disposal of this compound is governed by its chemical reactivity and toxicity. The primary hazard stems from the carbonitrile (-CN) group. Cyanide compounds are rapidly acting, highly toxic chemicals.[1][2] A critical and potentially fatal risk is the generation of extremely flammable and toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3][4] Furthermore, its chlorinated nature requires controlled incineration to prevent the formation of hazardous byproducts. Therefore, proper disposal is not merely a final step but an integral part of the experimental workflow that begins with planning.
Before beginning any work , consult with your institution's Environmental Health & Safety (EH&S) department to understand the specific waste streams and procedures established for acutely toxic and cyanide-containing waste.[4]
Pre-Disposal Protocol: Segregation and Storage
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The unique combination of functional groups in this molecule dictates specific incompatibilities that must be respected.
Step-by-Step Waste Collection and Storage
-
Establish a Designated Area: All work with this compound, including waste handling, must be conducted in a designated area, clearly marked with hazard warnings, within a certified laboratory chemical fume hood.[3][5]
-
Select the Correct Waste Container: Use only a compatible, sealable, and airtight waste container provided or approved by your EH&S department.[6] The container must be clearly labeled as "Hazardous Waste: Cyanide-Containing," along with the full chemical name.
-
Strict Waste Segregation: Cyanide waste must be collected independently of all other waste types.[4] This prevents accidental mixing that could lead to violent reactions or the release of HCN gas. All contaminated materials, including gloves, weigh boats, and pipette tips, must be collected as hazardous waste.[4]
-
Container Management: Keep the waste container tightly closed when not in use.[7] Store the container in a cool, dry, and well-ventilated secondary containment bin within the Satellite Accumulation Area (SAA) or a designated cabinet.[4][6]
Table 1: Chemical Incompatibility Summary
| Incompatible Material Class | Specific Examples | Rationale for Segregation |
| Acids and Acid Salts | Hydrochloric acid, Sulfuric acid, Nitric acid, Acetic acid | Critical Hazard: Reacts to form highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Nitrates, Bleach | Can lead to violent exothermic reactions.[4] |
| General Laboratory Waste | Aqueous waste, Solvent waste (non-cyanide) | Prevents cross-contamination and unpredictable reactions. Cyanide waste must have its own dedicated stream.[4] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps from waste generation to final disposal, emphasizing safety at every stage.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for safe collection and disposal of cyanide-containing waste.
Operational Steps
-
Personal Protective Equipment (PPE): Always wear minimum PPE, including a lab coat, chemical-resistant nitrile gloves (double gloving is recommended), and safety goggles. A face shield should be used if there is a splash hazard.[3][5]
-
Waste Transfer: Carefully transfer waste material, including any contaminated disposables, into the designated hazardous waste container inside a chemical fume hood.[4][5]
-
Decontamination:
-
Emptied Original Containers: The original chemical container, even when empty, is considered acutely toxic (EPA P-Listed) hazardous waste and must not be thrown in the regular trash. It should be collected for disposal by EH&S.[4]
-
Work Surfaces: Clean contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning materials (wipes, etc.) must be disposed of as cyanide-containing hazardous waste.[3][5]
-
-
Final Disposal: The collected and properly labeled waste must be disposed of through a licensed chemical destruction facility.[7] The most common and effective method is controlled high-temperature incineration equipped with flue gas scrubbing systems to neutralize acidic gases (like HCl and SOx) produced during combustion.[7][8] This final step is always managed by your institution's EH&S department.[4]
Emergency Response Protocols
In the event of an accidental release or exposure, immediate and correct action is critical.
| Emergency Scenario | Immediate Response Procedure |
| Minor Spill (in fume hood) | Ensure fume hood is operational. Decontaminate the area using a pH 10 buffer followed by a 10% bleach solution.[3][5] Collect all cleanup materials as cyanide hazardous waste. If unsure, contact EH&S. |
| Major Spill | Evacuate the area immediately. Alert colleagues and call your institution's emergency number (e.g., 911 or campus security) and EH&S.[1] Do not attempt to clean up a large spill. |
| Skin Contact | Immediately remove all contaminated clothing while under a safety shower. Rinse the affected area thoroughly with water for at least 15 minutes.[1][3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding eyelids open.[3][5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. Call for immediate medical assistance.[9] |
References
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%. Available at: [Link]
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Navigating the Safe Handling of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, heterocyclic compounds like 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile are staples in medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. However, with great synthetic utility comes the profound responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, in-depth safety and logistical information for the handling of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound, with CAS Number 1208170-17-5, is a solid substance whose hazard profile necessitates a cautious and well-planned approach to its handling.[1][2][3][4] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07, indicating that it is a harmful irritant.[2] This profile underscores the importance of preventing direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The level of PPE required is dictated by the nature of the procedure being performed.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] For prolonged handling or in situations with a higher risk of splash, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a splash hazard, such as preparing solutions or during a reaction quench, chemical splash goggles are essential.[6] A face shield, used in conjunction with goggles, offers an even higher level of protection.[7]
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves as a crucial barrier to protect your skin and personal clothing from contamination.
-
Closed-toe Shoes: Always wear shoes that fully cover your feet in a laboratory setting to protect against spills.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | Disposable nitrile gloves, safety glasses with side shields, lab coat. |
| Solution Preparation | Double nitrile gloves, chemical splash goggles, lab coat. |
| Running a Reaction | Double nitrile gloves, chemical splash goggles, lab coat. A face shield is recommended, especially for reactions under pressure or with a potential for vigorousness. |
| Work-up and Purification | Double nitrile gloves, chemical splash goggles, lab coat. |
| Spill Cleanup | Chemical-resistant gloves (consider heavier-duty gloves like butyl rubber for large spills), chemical splash goggles, lab coat, and in the case of significant dust or aerosol generation, respiratory protection may be necessary. |
A Deeper Look at Respiratory Protection
Given that this compound may cause respiratory irritation, all handling of the solid material that could generate dust should be performed in a certified chemical fume hood.[2] If a fume hood is not available, or if there is a risk of aerosol generation during other procedures, a respirator may be required. The choice of respirator and cartridge should be made in consultation with your institution's environmental health and safety (EHS) department and should be based on a thorough risk assessment.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent the release of dust or vapors.
Handling Procedures
-
Designated Work Area: Whenever possible, designate a specific area within a chemical fume hood for handling this compound to contain any potential contamination.
-
Weighing: To minimize dust generation when weighing the solid, use a balance with a draft shield or conduct the weighing within a fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is crucial to seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
For any significant exposure, contact your institution's emergency response team and provide them with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the chemical name and CAS number.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS department. Halogenated waste is often incinerated under specific conditions, and mixing it with non-halogenated waste can complicate the disposal process and increase costs.[5]
-
Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.
References
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University of Washington. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Tnemec Company, Inc. (n.d.). PERSONAL PROTECTION EQUIPMENT (PPE) ICONS GHS HAZARD CLASSES GLOBAL HARMONIZED SYSTEM (GHS) PICTOGRAMS IN-PLANT LABEL GHS PRODUC. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
